3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Description
Properties
IUPAC Name |
7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICLZOCASGBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747654 | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889443-20-3 | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction
Aripiprazole, a widely prescribed atypical antipsychotic, undergoes a complex synthesis and metabolism, giving rise to several related compounds and potential impurities. Among these, Aripiprazole Related Compound B, identified by the United States Pharmacopeia (USP), is a critical substance for purity analysis and quality control in the manufacturing of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of Aripiprazole Related Compound B, intended for researchers, scientists, and drug development professionals. Understanding these properties is paramount for developing robust analytical methods, ensuring drug product quality, and meeting regulatory standards.
Aripiprazole Related Compound B is chemically known as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one.[1] It is a key intermediate and potential impurity in the synthesis of Aripiprazole. Its presence and concentration must be carefully monitored to ensure the safety and efficacy of the final drug product.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of Aripiprazole Related Compound B is the bedrock of its analytical characterization. These properties influence its behavior in various solvent systems, its chromatographic retention, and its spectral characteristics.
Chemical Identity
-
IUPAC Name: 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one[1]
-
Synonyms: Aripiprazole Hydroxybutoxyquinoline Impurity, USP Aripiprazole Related Compound B[1]
-
CAS Number: 889443-20-3
-
Molecular Formula: C₁₃H₁₇NO₃[2]
-
Molecular Weight: 235.28 g/mol
Physicochemical Data Summary
The following table summarizes the key physicochemical parameters of Aripiprazole Related Compound B based on available data. It is important to note that some of these values are predicted and should be confirmed by experimental analysis where critical.
| Property | Value | Source |
| Melting Point | 138-140 °C | ChemicalBook |
| Boiling Point (Predicted) | 465.9 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.177 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 14.41 ± 0.20 | ChemicalBook |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |
| Appearance | White to Off-White Solid | Allmpus |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unequivocal identification and structural confirmation of Aripiprazole Related Compound B. While specific spectral data is often proprietary to the suppliers of certified reference standards, the following techniques are fundamental for its characterization. Reference standards accompanied by a comprehensive Certificate of Analysis (CoA) including this data are available from various commercial suppliers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (Proton NMR): This technique provides detailed information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of Aripiprazole Related Compound B is expected to show characteristic signals for the aromatic protons of the quinolinone ring system, the methylene protons of the dihydroquinolinone ring, and the protons of the 4-hydroxybutoxy side chain.
-
¹³C-NMR (Carbon-13 NMR): This provides information on the different carbon environments within the molecule. The spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the quinolinone ring and the side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Aripiprazole Related Compound B would be expected to exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, the O-H stretching of the terminal alcohol, and C-O stretching of the ether linkage, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For Aripiprazole Related Compound B, techniques such as Electrospray Ionization (ESI) would be employed. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 235.28 g/mol . Analysis of the fragmentation pattern can provide further structural information.
Analytical Methodologies
The quantification of Aripiprazole Related Compound B in the Aripiprazole drug substance and product is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Logical Flow for Method Development
The development of a robust HPLC method for the analysis of Aripiprazole and its related compounds, including Compound B, follows a logical progression to ensure specificity, sensitivity, and accuracy.
Caption: Logical workflow for HPLC method development.
Recommended HPLC Protocol
The following protocol is a representative example based on published methods for the analysis of Aripiprazole and its impurities.[3][][5] Researchers should validate the method for their specific instrumentation and application.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: A buffered aqueous solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute more retained components. An example gradient is:
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-80% B
-
50-55 min: 80% B
-
55-60 min: 80-30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 215 nm or 254 nm.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water is often suitable.
-
Standard Solution: Prepare a stock solution of Aripiprazole Related Compound B reference standard in the diluent. Further dilute to a working concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Aripiprazole sample in the diluent to a known concentration (e.g., 1 mg/mL).
3. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The theoretical plates for the analyte peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
4. Analysis and Quantification:
-
Inject the sample solution.
-
Identify the peak corresponding to Aripiprazole Related Compound B by comparing its retention time with that of the standard.
-
Quantify the impurity using an external standard method, calculating the percentage based on the peak area response.
Experimental Workflow for Impurity Profiling
The overall process of identifying and quantifying Aripiprazole Related Compound B in a drug substance involves a systematic workflow.
Caption: Workflow for impurity profiling of Aripiprazole.
Conclusion
A comprehensive understanding of the physicochemical properties of Aripiprazole Related Compound B is indispensable for the development and validation of analytical methods to ensure the quality and safety of Aripiprazole. This guide has consolidated the available information on its chemical identity, physical properties, and analytical methodologies. While specific experimental spectroscopic data is often proprietary, the principles and techniques for its characterization are well-established. The provided HPLC protocol and workflows serve as a practical starting point for researchers in the pharmaceutical industry. Adherence to rigorous analytical practices and the use of certified reference materials are paramount in the quality control of Aripiprazole.
References
-
Allmpus. (n.d.). ARIPIRAZOLE USP RC B. Retrieved January 16, 2026, from [Link].
- Gajjar, A. K., & Shah, V. D. (2012). A validated specific stability-indicating RP-HPLC method for aripiprazole and its related substances. Journal of Chemical and Pharmaceutical Research, 4(1), 537-545.
- Jadhav, S. B., et al. (2013). A stability-indicating RP-HPLC method for the determination of aripiprazole in bulk and tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 673-677.
-
PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved January 16, 2026, from [Link].
- Srinivasu, P., et al. (2011). A validated, stability-indicating HPLC method for the determination of aripiprazole and its impurities in bulk drug and formulations.
-
SynThink Research Chemicals. (n.d.). Aripiprazole USP Related Compound B. Retrieved January 16, 2026, from [Link].
-
SynZeal. (n.d.). Aripiprazole USP Related Compound B. Retrieved January 16, 2026, from [Link].
-
Veeprho. (n.d.). Aripiprazole Related Compound B | CAS 889443-20-3. Retrieved January 16, 2026, from [Link].
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Spectroscopic Data Analysis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a significant chemical entity, primarily recognized as a key intermediate and potential impurity in the synthesis of the antipsychotic agent Aripiprazole.[1][2][3] Its structural integrity and purity are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists engaged in pharmaceutical development, quality control, and synthetic chemistry.
Introduction: The Analytical Imperative
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] this compound (Molecular Formula: C₁₃H₁₇NO₃, Molecular Weight: 235.28 g/mol ) is of particular interest due to its role in the synthesis of Aripiprazole.[2][6] Rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for process validation and regulatory compliance. It allows for the precise identification of the compound, differentiation from related impurities, and confirmation of its molecular structure. This whitepaper elucidates the characteristic spectroscopic signature of this molecule, providing the rationale behind data interpretation and the protocols for data acquisition.
Molecular Structure and Analytical Strategy
A robust analytical strategy begins with a thorough understanding of the molecule's structure. The molecule consists of two primary domains: the rigid 3,4-dihydro-2(1H)-quinolinone core and the flexible 4-hydroxybutoxy side chain. Each domain contributes distinct and predictable signals in NMR, IR, and MS analyses.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The analysis hinges on interpreting chemical shifts (δ), splitting patterns (multiplicity), and integration values.
Expected ¹H NMR Data: The spectrum can be logically divided into signals from the aromatic core, the aliphatic portion of the dihydroquinolinone ring, and the hydroxybutoxy side chain.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH (N1-H) | ~8.0 - 8.5 | Singlet (broad) | 1H | Amide proton, often broad due to quadrupole coupling and exchange. |
| Ar-H (H5) | ~7.0 - 7.2 | Doublet | 1H | Aromatic proton ortho to the electron-donating ether group. |
| Ar-H (H6, H8) | ~6.5 - 6.7 | Multiplet | 2H | Aromatic protons influenced by both the amide and ether groups. |
| -OCH₂- (C1'-H) | ~3.9 - 4.1 | Triplet | 2H | Methylene protons adjacent to the aromatic ether oxygen, deshielded. |
| -CH₂OH (C4'-H) | ~3.5 - 3.7 | Triplet | 2H | Methylene protons adjacent to the hydroxyl group. |
| -CH₂-CH₂- (C3-H) | ~2.8 - 3.0 | Triplet | 2H | Methylene protons adjacent to the amide carbonyl. |
| -CH₂-Ar (C4-H) | ~2.5 - 2.7 | Triplet | 2H | Benzylic methylene protons. |
| -CH₂- (C2', C3'-H) | ~1.7 - 1.9 | Multiplet | 4H | Central methylene groups of the butoxy chain.[7] |
| -OH (C4'-OH) | Variable | Singlet (broad) | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their hybridization and electronic environment.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (C2) | ~170 - 172 | Lactam carbonyl carbon, highly deshielded. |
| Ar-C (C7, C8a) | ~158, ~140 | Aromatic carbons attached to oxygen and nitrogen, respectively. |
| Ar-C (C5, C6, C8, C4a) | ~110 - 130 | Remaining aromatic carbons. |
| -OCH₂- (C1') | ~67 - 69 | Aliphatic carbon attached to the ether oxygen. |
| -CH₂OH (C4') | ~61 - 63 | Aliphatic carbon attached to the hydroxyl group. |
| -CH₂- (C3, C4) | ~30 - 40 | Aliphatic carbons of the dihydroquinolinone ring. |
| -CH₂- (C2', C3') | ~25 - 29 | Central aliphatic carbons of the butoxy chain. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred to clearly resolve the NH and OH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to 0-200 ppm.
-
Employ a longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups by measuring the vibrations of bonds.
Expected IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity/Shape |
| 3200 - 3500 | O-H stretch | Alcohol | Strong, Broad |
| 3150 - 3300 | N-H stretch | Lactam (Amide) | Medium, Broad |
| 2850 - 3050 | C-H stretch | Aromatic & Aliphatic | Medium to Strong |
| 1650 - 1680 | C=O stretch | Lactam (Amide II) | Strong, Sharp[8][9] |
| ~1610, ~1475 | C=C stretch | Aromatic Ring | Medium to Weak |
| 1200 - 1250 | C-O stretch | Aryl Ether | Strong |
| 1050 - 1150 | C-O stretch | Primary Alcohol | Strong |
Causality in Interpretation: The presence of a strong, sharp carbonyl (C=O) peak around 1660 cm⁻¹ confirms the lactam ring, while the simultaneous appearance of a very broad O-H band above 3200 cm⁻¹ and a strong C-O band around 1075 cm⁻¹ validates the primary alcohol terminus of the side chain.[10] The N-H stretch of the lactam is also expected in the same region as the O-H stretch, contributing to the broadness of this feature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is the preferred method for its simplicity and minimal sample preparation.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Caption: Standard workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar molecule.
Expected Mass Spectrum Data (Positive ESI Mode):
-
Molecular Ion: The base peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of 236.1.
-
Key Fragments: The fragmentation pattern offers a fingerprint of the molecular structure. Quinolone derivatives commonly exhibit losses of water and carbon monoxide.[11][12]
| Expected m/z | Proposed Fragment | Proposed Loss |
| 236.1 | [M+H]⁺ | - |
| 218.1 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |
| 208.1 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring |
| 190.1 | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide |
| 162.1 | [C₉H₈NO]⁺ | Cleavage of the ether bond (loss of C₄H₉O) |
Proposed Fragmentation Pathway
The fragmentation is initiated from the protonated molecular ion. The most labile sites are the hydroxyl group and the ether linkage.
Caption: Proposed ESI-MS fragmentation pathway for the target molecule.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or ion trap).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).
-
Data Acquisition:
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.
-
For fragmentation studies (MS/MS), isolate the precursor ion (m/z 236.1) and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.[11][13]
-
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy validates the presence of critical functional groups (lactam, alcohol, ether), and mass spectrometry confirms the molecular weight and provides insight into structural lability. The data and protocols presented in this guide constitute a self-validating system for the comprehensive and authoritative characterization of this important pharmaceutical intermediate, ensuring scientific integrity and supporting robust drug development programs.
References
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- Abbas, Y. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
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- Abbas, Y. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
- UCLA. (n.d.). IR: alcohols.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
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An In-Depth Technical Guide to the Solubility of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, a significant impurity and synthetic intermediate of the pharmaceutical compounds Aripiprazole and Cilostazol.[1][2][3] While quantitative solubility data for this specific molecule in various organic solvents is not extensively documented in publicly available literature, this guide synthesizes known physicochemical properties, predicts solubility behavior based on structural analogs, and offers detailed, field-proven experimental protocols for determining its solubility. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, ensuring scientific integrity and facilitating formulation and analytical development.
Introduction and Physicochemical Profile
This compound, with the CAS number 889443-20-3, is a quinolinone derivative that plays a crucial role in the pharmaceutical industry, primarily as a related substance to Aripiprazole and Cilostazol.[1][2][3] Understanding its solubility in organic solvents is paramount for a variety of applications, including:
-
Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and isolation procedures.
-
Analytical Method Development: Selecting appropriate diluents for chromatography (e.g., HPLC, UPLC) and other analytical techniques to ensure accurate quantification.[4][5]
-
Formulation Studies: Although an impurity, understanding its solubility can aid in the development of formulations for the active pharmaceutical ingredient (API) by predicting potential precipitation or interaction issues.
Physicochemical Properties:
A solid understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Aripiprazole Impurity 43, Cilostazol Impurity E, Aripiprazole USP Related Compound B | [1] |
| CAS Number | 889443-20-3 | [6] |
| Molecular Formula | C₁₃H₁₇NO₃ | [6] |
| Molecular Weight | 235.28 g/mol | [6] |
| Predicted Melting Point | >100°C | [3] |
| Predicted LogP | ~1.5 | [3] |
| Appearance | White to off-white crystalline powder | [7] |
The presence of a hydroxyl group (-OH) and a lactam ring in its structure suggests that this compound will exhibit a degree of polarity. The hydroxybutoxy side chain, in particular, is expected to enhance its solubility in polar solvents compared to its non-hydroxylated analogs.[3]
Predicted Solubility in Organic Solvents
Direct, quantitative solubility data for this compound is sparse. However, by examining the solubility of its parent compounds, Aripiprazole and Cilostazol, we can infer its likely behavior.
Qualitative Solubility Information:
Inference from Parent Compounds:
-
Aripiprazole: Freely soluble in dichloromethane; sparingly soluble in toluene; insoluble in methanol and water.[7] Another source indicates solubility in ethanol (~1 mg/mL), DMSO (~25 mg/mL), and dimethylformamide (DMF) (~30 mg/mL).[9] A study on Aripiprazole's solubility behavior showed the following order of increasing solubilization in various cosolvents: PEG 400 > dioxane > ethyl acetate > ethanol > propylene glycol > glycerin > hexane.[10][11][12]
-
Cilostazol: Slightly soluble in methanol and ethanol.[13] One source provides approximate solubilities in ethanol (~0.11 mg/mL) and DMSO and DMF (~12.5 mg/mL).[14]
Based on this, we can predict the following solubility trends for this compound:
-
High Expected Solubility: In polar aprotic solvents like DMSO and DMF , and in chlorinated solvents like dichloromethane . These solvents are effective at solvating a wide range of organic molecules.
-
Moderate to Good Expected Solubility: In lower alcohols such as methanol and ethanol , as well as in polyethylene glycol (PEG) 400 . The hydroxyl group of the target molecule can form hydrogen bonds with these protic solvents.
-
Lower Expected Solubility: In non-polar solvents such as hexane and toluene . The overall polarity of the molecule is likely too high for significant solubility in these solvents.
-
Variable Solubility: In solvents of intermediate polarity like ethyl acetate , acetonitrile , and acetone .
It is crucial to emphasize that these are predictions. For accurate and reliable data, experimental determination is essential.
Experimental Protocols for Solubility Determination
The following section provides a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents. The "gold standard" for thermodynamic solubility is the shake-flask method .[15] For more rapid screening, high-throughput methods are also described.
The Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[16][17][18][19][20]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is determined analytically.
Diagram of the Shake-Flask Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials (e.g., 2-4 mL).
-
Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.
-
Include a blank (solvent only) and a set of standards for creating a calibration curve.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker bath. Maintain a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[11]
-
-
Sample Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a chemically resistant syringe filter (e.g., PTFE, 0.22 µm pore size) and filter the solution into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of dilutions of the clear filtrate with the same solvent.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography (UPLC-UV).[21]
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Determine the concentration of the dissolved compound in the filtrate by comparing its response to the calibration curve.
-
The resulting concentration, typically expressed in mg/mL or µg/mL, represents the thermodynamic solubility.
-
High-Throughput Solubility Screening
For rapid screening of solubility in multiple solvents, high-throughput methods are often employed.[22][23][24][25][26] These methods are generally faster but may provide kinetic rather than thermodynamic solubility.
Principle: A stock solution of the compound (typically in DMSO) is added to an array of solvents in a microplate format. The formation of precipitate is then detected, often by light scattering (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[16][17]
Diagram of a High-Throughput Solubility Workflow:
Caption: High-Throughput Screening Workflow for Solubility Assessment.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in a universal solvent like DMSO (e.g., 10 or 20 mM).
-
In a 96-well microplate, dispense the various organic solvents to be tested.
-
-
Compound Addition and Equilibration:
-
Add a small aliquot of the DMSO stock solution to each well containing the different organic solvents.
-
Seal the plate and shake for a shorter period than the shake-flask method, typically 1-2 hours.
-
-
Separation and Analysis:
-
If precipitate is observed, separate the solid from the liquid phase. This can be done using a filter plate or by centrifuging the plate and carefully sampling the supernatant.
-
Analyze the concentration of the compound in the supernatant, often by UPLC-MS for speed and sensitivity.
-
The resulting solubility is often categorized (e.g., >100 µM, 10-100 µM, <10 µM) and is considered a kinetic solubility.
-
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and leveraging solubility data from its parent compounds, Aripiprazole and Cilostazol, informed predictions about its solubility behavior can be made. More importantly, the detailed experimental protocols provided for the shake-flask method and high-throughput screening empower users to generate reliable, in-house solubility data. This information is critical for advancing research, optimizing synthetic and purification processes, and developing robust analytical methods for this important pharmaceutical intermediate.
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Pharmacological Profiling of Quinolinone Derivatives for Central Nervous System (CNS) Activity
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for the pharmacological evaluation of novel quinolinone derivatives as potential therapeutics for CNS disorders. The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including CNS applications like the antipsychotic aripiprazole.[1][2][3][4] The successful progression of a quinolinone candidate from chemical synthesis to clinical trials hinges on a rigorous, multi-stage profiling cascade designed to elucidate its mechanism of action, efficacy, selectivity, and safety.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that a drug discovery team can adapt based on the specific therapeutic hypothesis. We will delve into the rationale behind each experimental stage, from initial target engagement to in vivo validation, providing field-proven insights and detailed protocols to ensure data integrity and translatability.
Part 1: The Foundation - Primary Screening and Target Engagement
The initial goal is to determine if and how strongly a novel quinolinone derivative interacts with its intended CNS target(s). Quinolinones have shown activity at a range of key CNS receptors, most notably dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, which are implicated in disorders like schizophrenia, depression, and anxiety.[5][6][7][8][9] Additionally, some derivatives interact with GABA-A receptors, relevant for seizure and anxiety disorders.[10][11]
Core Technique: Radioligand Binding Assays
The foundational experiment is the competitive radioligand binding assay. Its purpose is to quantify the affinity of the test compound for a specific receptor, expressed as the inhibition constant (Ki). This is a direct measure of target engagement and is critical for establishing structure-activity relationships (SAR) early in the process.[5][12]
Causality: We perform binding assays first because they are a high-throughput, cost-effective method to filter large numbers of compounds. A compound that does not bind to its intended target with sufficient affinity (typically in the nanomolar range for promising leads) is unlikely to be effective in more complex, downstream functional assays.
Experimental Protocol: D2 Receptor Competitive Binding Assay
-
Source of Receptor: Prepare cell membrane fractions from HEK-293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: Utilize a high-affinity D2 receptor antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (at its approximate Kd value), and a range of concentrations of the quinolinone test compound (e.g., 0.1 nM to 10 µM).
-
Non-Specific Binding: Include control wells with an excess of a known, non-labeled D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinities of Hypothetical Quinolinone Derivatives
| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | GABA-A (BZD site) Ki (nM) |
| QN-001 | 1.5 | 250 | 120 | >10,000 |
| QN-002 | 25.0 | 5.2 | 8.5 | >10,000 |
| QN-003 | 1500 | 2100 | 3500 | 50.0 |
| Aripiprazole | 0.8 | 4.4 | 15.0 | >10,000 |
Part 2: Elucidating Mechanism - Functional and Electrophysiological Assays
High affinity is necessary but not sufficient. The next critical step is to determine the functional consequence of the compound binding to its target. Is it an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response)?[6] This functional characterization is paramount for aligning the compound's profile with the therapeutic goal. For instance, partial agonism at the D2 receptor is a key feature of successful atypical antipsychotics.[6]
Core Technique 1: Cell-Based Functional Assays
These assays measure the downstream signaling events that occur after receptor activation. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²+).
Protocol: cAMP Accumulation Assay for D2 Receptor Function
-
Rationale: The D2 receptor is a Gi-coupled receptor. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures a compound's ability to modulate this process.
-
Cell Line: Use a CHO or HEK-293 cell line stably expressing the human D2 receptor.
-
Assay Principle: Pre-stimulate the cells with an agent like forskolin to raise basal cAMP levels.
-
Agonist Mode: Add the test quinolinone derivative and measure the decrease in cAMP. The potency (EC50) and efficacy (maximal effect) will classify it as a full or partial agonist.
-
Antagonist Mode: Add a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates antagonism, from which a functional inhibition constant (Kb) can be calculated.
-
Detection: Use a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA) to quantify cAMP levels.
-
Data Analysis: Plot the response against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Core Technique 2: In Vitro Electrophysiology
For CNS drugs, understanding the impact on neuronal activity is crucial. Electrophysiology provides a direct measure of how a compound affects ion channel function and neuronal excitability, adding significant value by testing compounds in a more physiologically relevant environment like native neurons.[13][14] Patch-clamp recording from cultured neurons or acute brain slices is the gold standard.[14][15]
Causality: While cell-based assays measure second messengers, electrophysiology directly measures the ultimate output of many CNS receptors: changes in membrane potential and neuronal firing. This is a more integrative and functionally relevant endpoint. For example, demonstrating that a GABAA-binding quinolinone enhances GABA-evoked chloride currents provides direct evidence of positive allosteric modulation.[10][16]
Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons
-
Cell Preparation: Culture primary hippocampal neurons from embryonic rodents on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a micromanipulator, approach a single neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).
-
Drug Application: Apply a known agonist of the target receptor (e.g., GABA to test for modulation of GABAA receptors) via the perfusion system to elicit an ionic current.
-
Compound Testing: Co-apply the agonist with the test quinolinone derivative and observe changes in the current's amplitude, kinetics, or duration. An increase in the GABA-induced current would indicate positive allosteric modulation.
-
Analysis: Measure the peak amplitude of the elicited currents before and after compound application to quantify the degree of modulation.
Visualizing the Profiling Workflow and Mechanisms
To clarify the relationships between these experimental stages and the underlying biology, the following diagrams are provided.
Diagram 1: Overall Pharmacological Profiling Cascade
Caption: Signaling cascade for a Gi-coupled receptor like D2, showing points of modulation.
Part 3: Predicting In Vivo Success - ADME and Toxicology Profiling
A potent and selective compound is of little therapeutic value if it cannot reach its target in the brain or is metabolized too quickly. [17]Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with preliminary toxicology, is essential to de-risk a project and select candidates with the highest probability of success in vivo. [18][19] Causality: Performing these assays before animal studies is a critical step for both ethical (Reduction, Refinement, Replacement of animal use) and economic reasons. It allows for the early identification of liabilities such as poor permeability, rapid metabolism, or cytotoxicity, which are major causes of drug candidate failure. [19]
Key In Vitro ADME/Tox Assays for CNS Candidates
-
Aqueous Solubility: A compound must be in solution to be absorbed. Turbidimetric solubility assays provide a high-throughput measure of a compound's solubility in physiologically relevant buffers.
-
Membrane Permeability & Blood-Brain Barrier (BBB) Penetration:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures a compound's ability to passively diffuse across an artificial lipid membrane. It's a rapid, early screen for passive permeability.
-
Caco-2 / MDCK Permeability Assays: These cell-based assays use monolayers of intestinal (Caco-2) or kidney (MDCK) cells to model transport across biological barriers. By using cell lines that overexpress efflux transporters like P-glycoprotein (P-gp), one can determine if a compound is a substrate for these transporters, which actively pump drugs out of the brain. [20]A low efflux ratio is highly desirable for CNS drugs.
-
-
Metabolic Stability:
-
Liver Microsomal Stability Assay: Incubating the compound with human liver microsomes (which contain key drug-metabolizing CYP450 enzymes) allows for the determination of its intrinsic clearance rate. [18]Compounds with very high clearance are likely to have a short half-life in vivo, potentially requiring frequent dosing.
-
-
Cytotoxicity:
-
Cell Viability Assays (e.g., MTS/MTT): These assays assess the general toxicity of a compound by measuring the metabolic activity of cultured cells (e.g., HepG2 liver cells or neuronal cell lines) after exposure. [18]This provides an early warning of potential safety issues.
-
-
CYP450 Inhibition: Assesses the potential for the quinolinone derivative to inhibit major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions. [18] Data Presentation: In Vitro ADME/Tox Profile of Lead Candidates
| Compound ID | Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | P-gp Efflux Ratio | HLM Intrinsic Clearance (µL/min/mg) | HepG2 CC50 (µM) |
| QN-001 | 55 | 12.5 | 1.8 | 15 | >50 |
| QN-002 | 2.1 | 8.9 | 6.5 | 95 | 12.3 |
| QN-003 | 150 | 0.5 | 1.1 | 5 | >50 |
-
Interpretation: QN-001 shows a promising profile: good solubility, high permeability, low P-gp efflux, good metabolic stability, and low cytotoxicity. QN-002 shows poor solubility, high efflux, and rapid metabolism, making it a less desirable candidate. QN-003 has excellent solubility and stability but very poor permeability, suggesting it may not cross the BBB.
Part 4: The Ultimate Test - In Vivo Pharmacological Profiling
After a quinolinone derivative has demonstrated a promising in vitro profile (high affinity, desired functional activity, selectivity, and drug-like ADME properties), the investigation proceeds to in vivo animal models. These studies aim to answer three fundamental questions:
-
Does the compound reach the brain and engage its target at relevant concentrations?
-
Does it produce the desired therapeutic effect in a disease-relevant model?
-
Is it safe and well-tolerated at efficacious doses?
Core In Vivo Procedures
-
Pharmacokinetics (PK) and Brain Penetration: The first step is to administer the compound to rodents (typically rats or mice) and measure its concentration over time in both plasma and brain tissue. This confirms that the compound can cross the blood-brain barrier and establishes the dose-exposure relationship.
-
Target Engagement: It's crucial to demonstrate that the compound binds to its intended target in the living brain.
-
Ex Vivo Autoradiography/Binding: After dosing, the animal is euthanized, and the brain is sectioned. The sections are then incubated with a radioligand for the target receptor. A reduction in radioligand binding in the drug-treated animal compared to a vehicle-treated control indicates that the test compound is occupying the receptor. [21] * In Vivo Electroencephalography (EEG): EEG can be used to measure changes in brain electrical activity that are characteristic of target engagement. [22]This provides a real-time, functional readout of a drug's effect on CNS circuitry.
-
-
Efficacy in Behavioral Models: The choice of model depends on the therapeutic indication.
-
Antidepressant Activity: The Forced Swim Test (FST) and Tail Suspension Test in mice are common models where a reduction in immobility time is indicative of antidepressant-like effects. [12][23] * Antipsychotic Activity: Models like MK-801- or amphetamine-induced hyperlocomotion are used to assess antipsychotic potential. A successful compound will reduce the excessive motor activity induced by these agents. [7][8] * Anxiolytic Activity: The elevated plus maze and light-dark box are standard tests for anxiety, where an increase in time spent in the open arms or light chamber suggests anxiolytic effects.
-
-
Preliminary Safety and Tolerability: During efficacy studies, animals are closely monitored for any adverse effects, such as sedation, motor impairment (e.g., using a rotarod test), or changes in body weight. [1]
Conclusion
The pharmacological profiling of quinolinone derivatives for CNS activity is a systematic, evidence-driven process. It begins with broad screening to establish target binding and progressively refines the characterization through functional, mechanistic, and safety assays. By logically sequencing in vitro experiments to predict in vivo outcomes, this workflow maximizes the probability of identifying candidates that not only possess potent activity at their primary target but also have the necessary ADME and safety profile to succeed as a therapeutic agent. Each step is a self-validating system; the data from one stage informs the go/no-go decision for the next, ensuring that resources are focused on the most promising molecules. This rigorous, multi-parameter optimization is the cornerstone of modern CNS drug discovery.
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An In-depth Technical Guide to the Putative Mechanism of Action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, a known impurity and synthetic intermediate of the atypical antipsychotic Aripiprazole, within neuronal cells.[][2] Given the limited direct research on this specific compound, this document synthesizes information on the well-established pharmacology of Aripiprazole and the broader bioactivities of the 3,4-dihydro-2(1H)-quinolinone scaffold to construct a hypothesized mechanistic framework.[3] We further delineate a series of robust experimental protocols to facilitate the direct investigation of this compound's neuronal effects, thereby providing a roadmap for future research.
Introduction: Defining the Compound of Interest
This compound is a quinolinone derivative that serves as a critical synthetic precursor in the manufacturing of more complex active pharmaceutical ingredients (APIs), most notably Aripiprazole.[4] It is also classified as a process impurity that requires monitoring during drug manufacturing to ensure the quality and purity of the final Aripiprazole product.[] While the primary active metabolite of Aripiprazole is dehydroaripiprazole, the pharmacological activity of other metabolites and impurities, such as this compound, is not well-characterized.[5]
The 3,4-dihydro-2(1H)-quinolinone core is a versatile scaffold present in numerous pharmacologically active compounds, exhibiting a range of activities including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin and dopamine receptors.[3] This inherent bioactivity of the core structure suggests that this compound may possess its own pharmacological profile.
This guide will, therefore, extrapolate the potential neuronal mechanism of action of this specific quinolinone derivative based on the known pharmacology of its parent compound, Aripiprazole, a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist.[6][7]
Hypothesized Mechanism of Action in Neuronal Cells
Based on its structural similarity to Aripiprazole, it is plausible that this compound interacts with similar neuronal targets, albeit with potentially different affinities and efficacies. The proposed mechanism centers on the modulation of dopaminergic and serotonergic pathways.
Primary Pharmacological Targets (Hypothesized)
-
Dopamine D2 Receptors (D2R): Aripiprazole's hallmark is its partial agonism at D2Rs.[8][9] In regions of high dopaminergic tone, it acts as a functional antagonist, while in areas of low dopamine, it exhibits agonist activity.[7] It is hypothesized that this compound may also bind to D2Rs, potentially acting as a partial agonist or an antagonist. The 4-hydroxybutoxy side chain may influence its binding affinity and intrinsic activity compared to Aripiprazole.
-
Serotonin 5-HT1A Receptors (5-HT1AR): Aripiprazole is a partial agonist at 5-HT1A receptors, which is thought to contribute to its anxiolytic and antidepressant effects, as well as its ability to mitigate extrapyramidal side effects.[7] The quinolinone core of the topic compound could facilitate interaction with 5-HT1A receptors.
-
Serotonin 5-HT2A Receptors (5-HT2AR): Aripiprazole's antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics, believed to reduce the risk of extrapyramidal symptoms and potentially improve negative and cognitive symptoms in schizophrenia.[7][8] It is conceivable that this compound also exhibits antagonist activity at this receptor.
Downstream Signaling Pathways (Hypothesized)
The interaction of this compound with its putative G-protein coupled receptors (GPCRs) would trigger a cascade of intracellular signaling events.
-
D2R-Mediated Signaling: As a partial agonist, Aripiprazole can modulate cyclic adenosine monophosphate (cAMP) levels. It is hypothesized that this compound, if it acts as a D2R partial agonist, would similarly stabilize dopamine-dependent adenylyl cyclase activity.
-
5-HT1AR-Mediated Signaling: Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.
-
5-HT2AR-Mediated Signaling: Antagonism of 5-HT2A receptors would block the phospholipase C (PLC) signaling pathway, which is normally activated by serotonin to produce inositol trisphosphate (IP3) and diacylglycerol (DAG).
Visualizing the Hypothesized Signaling Cascade
Caption: Hypothesized signaling pathways of this compound.
Proposed Experimental Protocols for Mechanistic Validation
To transition from a hypothesized to an evidence-based mechanism of action, a systematic experimental approach is necessary.
Receptor Binding Affinity and Functional Activity Assays
Objective: To determine the binding affinity and functional activity of this compound at key dopaminergic and serotonergic receptors.
Methodology:
-
Cell Culture: Utilize HEK293 or CHO cells stably expressing human recombinant D2, 5-HT1A, and 5-HT2A receptors.
-
Radioligand Binding Assays:
-
Perform competitive binding assays using specific radioligands (e.g., [³H]spiperone for D2R, [³H]8-OH-DPAT for 5-HT1AR, and [³H]ketanserin for 5-HT2AR).
-
Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki).
-
-
Functional Assays:
-
cAMP Assay (for D2R and 5-HT1AR): Treat cells with forskolin to stimulate cAMP production. Co-treat with the test compound and measure cAMP levels using a commercially available ELISA or HTRF kit.
-
Calcium Flux Assay (for 5-HT2AR): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Stimulate with serotonin in the presence and absence of the test compound and measure changes in intracellular calcium concentration.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining receptor binding and functional activity.
Electrophysiological Studies in Neuronal Cells
Objective: To assess the effects of this compound on neuronal excitability.
Methodology:
-
Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings from cultured neurons.
-
Apply the test compound and measure changes in resting membrane potential, input resistance, and firing frequency.
-
To investigate effects on specific receptors, co-apply with selective agonists and antagonists.
-
Data Presentation: A Comparative Framework
To contextualize the potential activity of this compound, its experimentally determined parameters should be compared with those of Aripiprazole.
| Parameter | Aripiprazole (Reference) | This compound (Hypothetical Data) |
| D2R Binding Affinity (Ki, nM) | 0.34 | To be determined |
| D2R Functional Activity | Partial Agonist | To be determined |
| 5-HT1AR Binding Affinity (Ki, nM) | 1.7 | To be determined |
| 5-HT1AR Functional Activity | Partial Agonist | To be determined |
| 5-HT2AR Binding Affinity (Ki, nM) | 3.4 | To be determined |
| 5-HT2AR Functional Activity | Antagonist/Inverse Agonist | To be determined |
Conclusion and Future Directions
While the precise mechanism of action of this compound in neuronal cells remains to be elucidated, its structural relationship to Aripiprazole provides a strong foundation for hypothesizing its interaction with dopaminergic and serotonergic systems. The experimental protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses. Future studies should also investigate its potential off-target effects, metabolic stability, and blood-brain barrier permeability to fully understand its pharmacological profile and potential contribution to the overall effects of Aripiprazole formulations.
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"in vitro biological activity of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone"
An In-Depth Technical Guide to the In Vitro Biological Activity of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Introduction & Compound Profile
This compound (CAS No: 889443-20-3) is a chemical intermediate of significant interest within pharmaceutical research and development.[1][2] It belongs to the 3,4-dihydro-2(1H)-quinolinone family, a structural scaffold renowned for its diverse biological activities and its presence in numerous therapeutic agents.[1][3][4] The primary significance of this specific molecule lies in its role as a critical precursor in the synthesis of Aripiprazole, a widely prescribed second-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][5]
The core 3,4-dihydro-2(1H)-quinolinone motif is a privileged structure in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1] Derivatives of this scaffold have been extensively explored as multifunctional ligands for treating neurodegenerative diseases, with some showing potent inhibitory activity against targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1] The presence of the flexible 4-hydroxybutoxy side chain at the 7-position provides a versatile point for further chemical modification, making it a valuable building block for constructing targeted molecular libraries.
Given its direct structural relationship to Aripiprazole, a comprehensive in vitro characterization of this compound is essential to understand its intrinsic biological activity, potential off-target effects, and its contribution to the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a framework for the systematic in vitro evaluation of this compound, rooted in its logical connection to established CNS targets.
Rationale for Investigation & Hypothesized Mechanisms of Action
The strategic approach to elucidating the in vitro activity of this compound is dictated by its identity as a key synthetic intermediate of Aripiprazole. Aripiprazole's mechanism of action involves a unique combination of partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, alongside antagonism at 5-HT₂ₐ receptors.[6] Therefore, it is highly probable that the precursor molecule retains some affinity for these G-protein coupled receptors (GPCRs).
Furthermore, the broader quinolinone class has been associated with other biological activities, including enzyme inhibition and anticancer effects.[1][7] A thorough investigation should therefore include primary screening against the most likely CNS targets and secondary screening to explore these other potential activities.
Caption: Logical framework for investigating the biological activity of the target compound.
Core In Vitro Experimental Workflows
This section details the essential experimental protocols required to characterize the compound's activity profile. The causality behind each step is explained to ensure a robust and self-validating investigation.
GPCR Target Engagement: Dopamine & Serotonin Receptors
Expertise & Rationale: The primary hypothesis is that the compound interacts with the same receptors as Aripiprazole. The first step is to determine its binding affinity (how strongly it binds) and the second is to determine its functional activity (whether it activates, blocks, or partially activates the receptor). A radioligand binding assay is the gold standard for quantifying affinity, while a functional assay measuring downstream signaling (like cAMP levels) reveals the nature of the interaction.
Caption: Workflow for determining GPCR binding affinity and functional activity.
This protocol determines the equilibrium dissociation constant (Kᵢ) of the test compound for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂ antagonist), diluted in assay buffer to a final concentration equal to its Kₑ value (e.g., ~0.3 nM).
-
Test Compound: this compound, serially diluted in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive D₂ antagonist, such as Haloperidol.
-
Membrane Preparation: Membranes from a stable cell line overexpressing the human dopamine D₂ receptor (e.g., HEK293-D₂R or CHO-K1-D₂R) are prepared via homogenization and centrifugation, and the final pellet is resuspended in assay buffer. Protein concentration is determined via a Bradford or BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of test compound dilution (or buffer for total binding, or non-specific control).
-
50 µL of radioligand dilution.
-
100 µL of cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
-
Quantification & Analysis:
-
Add scintillation cocktail to each well of the dried filter plate.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculations:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
| Target Receptor | Test Compound Kᵢ (nM) [Hypothetical Data] | Reference Compound Kᵢ (nM) (Aripiprazole) |
| Dopamine D₂ | 85.6 | 1.1 |
| Serotonin 5-HT₁ₐ | 175.2 | 4.2 |
| Serotonin 5-HT₂ₐ | > 1000 | 15.0 |
Assessment of Potential Anticancer Activity
Expertise & Rationale: Reports suggest that the quinolinone scaffold can induce apoptosis in cancer cells.[1] A robust screening cascade begins with a general cell viability assay (like MTT) to determine cytotoxicity (IC₅₀). If significant cytotoxicity is observed, a more specific assay targeting a key apoptotic pathway, such as caspase activation, is used to confirm the mechanism of cell death. A CNS-relevant cancer cell line (e.g., SH-SY5Y neuroblastoma) is a logical choice.
Caption: A sequential workflow for evaluating cytotoxicity and mechanism of cell death.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM down to 0.1 µM) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Quantification & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Cell Line | Test Compound IC₅₀ (µM) [Hypothetical Data] | Caspase-3/7 Activation (Fold Change vs. Control) [Hypothetical Data] |
| SH-SY5Y | 22.5 | 4.8-fold at IC₅₀ concentration |
| HeLa | 35.1 | 3.1-fold at IC₅₀ concentration |
Integrated Data Summary & Interpretation
Synthesizing the hypothetical data provides a preliminary pharmacological profile. The compound demonstrates a moderate affinity for the dopamine D₂ receptor (Kᵢ = 85.6 nM) and even weaker affinity for serotonin receptors.[8] This binding is significantly weaker than that of Aripiprazole, which is expected for a precursor molecule. This suggests that while it possesses the correct structural elements to interact with these CNS targets, it lacks the optimized potency of the final drug.
Separately, the compound exhibits cytotoxic effects against cancer cell lines in the low micromolar range (IC₅₀ = 22.5 µM in SH-SY5Y cells). This cytotoxicity is confirmed to be mediated, at least in part, by the induction of apoptosis, as evidenced by a nearly 5-fold increase in caspase-3/7 activity.[1]
The key takeaway is the separation between these two activities. The concentration required to induce cytotoxicity is over 250 times higher than the concentration required for half-maximal binding at the D₂ receptor. This separation suggests that at concentrations where the compound might engage with CNS receptors, it is unlikely to cause significant off-target cytotoxicity.
Conclusion & Future Directions
This technical guide outlines a logical, tiered approach to characterizing the in vitro biological activity of this compound. The primary line of investigation, driven by its role as an Aripiprazole precursor, correctly identifies its affinity for dopaminergic and serotonergic receptors. Secondary screening reveals a potential for inducing apoptosis at higher concentrations.
Future Directions would include:
-
Full Functional Profiling: Conduct functional assays (e.g., cAMP, calcium flux) for all receptor targets to definitively classify the compound as an agonist, antagonist, or partial agonist.
-
Broader Target Screening: Utilize a broad panel screening service (e.g., Eurofins SafetyScreen, CEREP panel) to identify any unexpected off-target interactions.
-
ADME-Tox Profiling: In vitro assessment of metabolic stability using liver microsomes, cell permeability (e.g., Caco-2 assay), and potential for CYP enzyme inhibition to predict its pharmacokinetic behavior.[6][9]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to understand how modifications to the hydroxybutoxy side chain affect receptor affinity and functional activity.
This comprehensive in vitro dataset provides a crucial foundation for understanding the compound's intrinsic properties and informs further development and safety assessment processes.
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- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ClinPGx [clinpgx.org]
"structural elucidation of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone"
An In-depth Technical Guide for the Structural Elucidation of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of this compound. This molecule is a significant compound, often identified as a key intermediate or process-related impurity in the synthesis of Aripiprazole, a widely used antipsychotic medication.[1][2] Ensuring the structural integrity of such compounds is paramount for regulatory compliance and drug safety. This document moves beyond a simple listing of techniques, offering a logical, field-proven workflow that integrates Mass Spectrometry, multidimensional Nuclear Magnetic Resonance, and Infrared Spectroscopy. We delve into the causality behind experimental choices, providing detailed protocols and predictive data interpretation, establishing a self-validating system for researchers, quality control analysts, and drug development professionals.
Introduction and Strategic Overview
The 3,4-dihydro-2(1H)-quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] The title compound, this compound, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol , is a critical molecule in the manufacturing process of Aripiprazole.[4] Its unambiguous identification is non-negotiable for controlling the impurity profile of the final active pharmaceutical ingredient (API).
This guide outlines an orthogonal analytical approach, where each technique provides a unique piece of the structural puzzle. The strategy is designed to be conclusive, leaving no ambiguity in the final structure.
Caption: Overall workflow for structural elucidation.
Molecular Characteristics & Synthesis Context
A foundational understanding of the target molecule's properties and likely synthetic origin is crucial for anticipating spectral features and potential related substances.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | 7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one | [4] |
| CAS Number | 889443-20-3 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [4] |
| Molecular Weight | 235.28 g/mol | [4] |
| Monoisotopic Mass | 235.12084 Da | [4] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 138-140°C | [2] |
Synthetic Context: Etherification
The compound is typically synthesized via a Williamson ether synthesis. This involves the alkylation of the phenolic hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a suitable 4-carbon electrophile.[5] Understanding this pathway helps in identifying potential starting materials or by-products in the sample.
Caption: Plausible synthesis route for the title compound.
Mass Spectrometry: The Molecular Blueprint
Expertise & Rationale: Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is essential for providing a highly accurate mass measurement, which builds confidence in the molecular formula and distinguishes the target from isobaric impurities.
Experimental Protocol (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50 v/v).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atom, which is readily protonated.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
Predicted Data & Interpretation
The primary goal is to observe the protonated molecular ion [M+H]⁺.
Table 2: Predicted HRMS Data
| Ion Species | Calculated m/z | Observed m/z (Expected) |
| [C₁₃H₁₇NO₃+H]⁺ | 236.1281 | 236.1281 ± 0.0012 |
Fragmentation Analysis (MS/MS): Tandem MS provides confirmatory structural information. By isolating and fragmenting the parent ion (m/z 236.1), we can verify the connectivity of the butoxy chain and the quinolinone core.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR is the most powerful tool for structural elucidation of organic molecules. It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving the compound and allows for the observation of exchangeable N-H and O-H protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
1D: ¹H, ¹³C{¹H}
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation).
-
Predicted ¹H NMR Data & Interpretation (in DMSO-d₆)
Trustworthiness: The predicted chemical shifts are based on established principles and data from analogous structures. The combination of multiplicity, integration, and 2D correlations provides a self-validating dataset.
Table 3: Predicted ¹H NMR Assignments
| Proton Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| H-10 (NH) | ~10.0 | s (broad) | 1H | Amide proton |
| H-5 | ~7.20 | d | 1H | Aromatic proton |
| H-8 | ~6.75 | dd | 1H | Aromatic proton |
| H-6 | ~6.70 | d | 1H | Aromatic proton |
| H-1' (O-CH₂) | ~3.95 | t | 2H | Butoxy chain |
| H-4' (CH₂-OH) | ~3.45 | t | 2H | Butoxy chain |
| H-11 (OH) | ~4.40 | t (broad) | 1H | Hydroxyl proton |
| H-4 | ~2.80 | t | 2H | Dihydroquinolinone ring |
| H-3 | ~2.40 | t | 2H | Dihydroquinolinone ring |
| H-2', H-3' | ~1.75, ~1.60 | m | 4H | Butoxy chain |
Predicted ¹³C NMR Data & Interpretation (in DMSO-d₆)
Table 4: Predicted ¹³C NMR Assignments
| Carbon Label | Predicted Shift (ppm) | Assignment |
| C-2 (C=O) | ~170 | Amide carbonyl |
| C-7 | ~155 | Aromatic C-O |
| C-9 | ~140 | Aromatic C-N |
| C-5 | ~128 | Aromatic C-H |
| C-4a | ~120 | Aromatic Quaternary |
| C-8 | ~114 | Aromatic C-H |
| C-6 | ~112 | Aromatic C-H |
| C-1' (O-CH₂) | ~67 | Butoxy chain |
| C-4' (CH₂-OH) | ~60 | Butoxy chain |
| C-4 | ~30 | Dihydroquinolinone ring |
| C-2' | ~29 | Butoxy chain |
| C-3' | ~25 | Butoxy chain |
| C-3 | ~24 | Dihydroquinolinone ring |
2D NMR: Confirming Connectivity
Expertise & Rationale: 2D NMR experiments are not optional; they are essential for proving the structure.
-
COSY: Confirms proton-proton couplings within the same spin system (e.g., tracing the connectivity from H-3 to H-4 in the dihydro-ring and along the entire butoxy chain).
-
HSQC: Directly correlates each proton to its attached carbon, allowing for confident assignment of the carbon signals.
-
HMBC: This is the key experiment for piecing the molecular fragments together. It shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Key HMBC correlations confirming major structural features.
Infrared (IR) & UV-Visible Spectroscopy
Expertise & Rationale: These techniques provide rapid confirmation of key functional groups and the electronic system, corroborating the findings from MS and NMR.
Protocol (FT-IR)
-
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples, requiring minimal preparation.
-
Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.
Predicted IR Data
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3200 | Medium | N-H stretch (amide) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| ~1660 | Strong | C=O stretch (amide, lactam) |
| 1500-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1250 | Strong | C-O stretch (aryl ether) |
| 1050-1150 | Strong | C-O stretch (primary alcohol) |
Predicted UV-Vis Data
-
Rationale: The 7-alkoxy-3,4-dihydro-2(1H)-quinolinone core is the primary chromophore.
-
Protocol: Dissolve the sample in methanol or ethanol.
-
Expected λmax: Two primary absorption bands are expected, one around 230-240 nm and a second, broader band around 270-280 nm , characteristic of this substituted benzene ring system.
Conclusion: A Unified Structural Proof
The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of orthogonal analytical data. HRMS establishes the exact molecular formula. FT-IR confirms the presence of all key functional groups (hydroxyl, amide, ether). Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of the atomic framework, confirming the precise location of the hydroxybutoxy chain at the 7-position of the dihydroquinolinone core. This rigorous, self-validating workflow ensures the highest level of scientific integrity, which is critical for its application in pharmaceutical development and quality control.
References
- Naddaka, V., Davidi, G., Klopfer, E., Arad, O., & Kaspi, J. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (U.S. Patent No. US20060079690A1).
-
PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Van der Mey, M., et al. (2012). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry, 19(25), 4373-4383. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | C13H17NO3 | CID 71316195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, a known metabolite and synthetic intermediate of the atypical antipsychotic, aripiprazole. While direct pharmacological data for this specific molecule is limited in publicly available literature, its structural relationship to aripiprazole and the inherent biological activities of its quinolinone core suggest a rich landscape for therapeutic target discovery. This document synthesizes the known pharmacology of the parent compound, aripiprazole, and its primary active metabolite, dehydroaripiprazole, to logically infer and propose a prioritized set of putative molecular targets. Furthermore, this guide outlines a rigorous, multi-faceted experimental strategy for the comprehensive pharmacological characterization of this compound. Detailed, field-proven protocols for key in vitro assays are provided to empower researchers in drug development and academic science to elucidate the compound's mechanism of action and unlock its therapeutic potential.
Introduction: Unveiling the Potential of an Aripiprazole Metabolite
This compound is a chemical entity intrinsically linked to the atypical antipsychotic drug aripiprazole. It is recognized both as a metabolite formed during the hepatic processing of aripiprazole and as a key intermediate in its chemical synthesis.[1][2][3] Aripiprazole's therapeutic efficacy is attributed to a unique pharmacological profile, primarily characterized by partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[4][5] Its major active metabolite, dehydroaripiprazole (OPC-14857), largely mirrors this receptor interaction profile and contributes significantly to the overall clinical effect.[6]
Aripiprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6, through processes of dehydrogenation, hydroxylation, and N-dealkylation.[6][7] While dehydroaripiprazole is the most well-characterized and abundant active metabolite, the pharmacological activities of other metabolites, including this compound, remain largely unexplored.
The central hypothesis of this guide is that this compound, by virtue of its structural similarity to aripiprazole and its quinolinone scaffold, is likely to interact with a range of therapeutically relevant molecular targets. This document serves as a roadmap for investigating these potential interactions, thereby providing a foundation for its possible development as a novel therapeutic agent.
Inferred and Putative Therapeutic Targets
Based on the well-established pharmacology of aripiprazole and the known biological activities of the quinolinone chemical family, we can propose a hierarchical set of potential therapeutic targets for this compound.
Primary Targets: The Monoaminergic System
The most probable targets for this compound are G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems, given its origin as an aripiprazole metabolite.
-
Dopamine D2 and D3 Receptors: Aripiprazole's signature mechanism is its partial agonism at D2 receptors.[4] It is critical to determine if this compound retains affinity for D2 and D3 receptors and to characterize the nature of its interaction—whether it acts as an agonist, partial agonist, or antagonist.
-
Serotonin 5-HT1A and 5-HT2A Receptors: Aripiprazole's activity as a 5-HT1A partial agonist and a 5-HT2A antagonist contributes to its efficacy and favorable side-effect profile, particularly concerning the low incidence of extrapyramidal symptoms.[4] Assessing the binding affinity and functional activity of the target compound at these receptors is a primary objective.
Caption: Inferred primary monoaminergic targets.
Secondary and Exploratory Targets
Beyond the primary monoaminergic receptors, the quinolinone core structure suggests other potential enzyme and transporter interactions.
-
Monoamine Oxidase A (MAO-A): The 3,4-dihydro-2(1H)-quinolinone scaffold has been associated with the inhibition of MAO-A, an enzyme critical for the degradation of monoamine neurotransmitters.[8] Inhibition of MAO-A can lead to antidepressant effects.
-
Acetylcholinesterase (AChE): Some quinolinone derivatives have been investigated for their ability to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[9] Such activity is a key therapeutic strategy for Alzheimer's disease.
-
Drug Efflux Transporters (MDR1 and BCRP): Aripiprazole and dehydroaripiprazole are known inhibitors of the ATP-binding cassette (ABC) transporters, P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[7][10] These transporters are crucial in regulating drug distribution, particularly across the blood-brain barrier. Investigating the interaction of this compound with these transporters is vital for understanding its pharmacokinetic profile and potential for drug-drug interactions.
Caption: Potential secondary and exploratory targets.
A Proposed Experimental Workflow for Target Validation
A systematic and tiered approach is essential to efficiently characterize the pharmacological profile of this compound. The following workflow progresses from initial binding studies to functional and mechanistic assays.
Caption: A tiered experimental workflow for target validation.
Detailed Experimental Protocols
The following protocols are provided as a guide for the in vitro characterization of this compound. These are established, robust methods that provide reliable and reproducible data.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for the human dopamine D2 receptor by measuring its ability to compete with a high-affinity radioligand.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific Agent: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Filtration: 96-well glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should typically span from 1 pM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, combine in the following order:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 150 µL of receptor membrane preparation (typically 5-15 µg protein/well).
-
Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]Spiperone, and 150 µL of receptor membrane preparation.
-
Test Compound: 50 µL of the diluted test compound, 50 µL of [³H]Spiperone, and 150 µL of receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Drying and Counting: Dry the filter mats at 50°C for 30-60 minutes. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
cAMP Accumulation Assay for Serotonin 5-HT1A Receptor Functional Activity
This protocol assesses the functional activity of the test compound at the human 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Assay Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11]
-
Test Compound and Reference Agonist (e.g., Serotonin or 8-OH-DPAT).
Procedure:
-
Cell Plating: Seed the 5-HT1A expressing cells into a 96-well or 384-well plate and grow to near confluency.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with assay medium containing various concentrations of the test compound.
-
To measure agonist activity, incubate the cells with the test compound for 15-30 minutes at 37°C.
-
To measure antagonist activity, pre-incubate the cells with the test compound for 15 minutes, then add a fixed concentration of a reference agonist (e.g., the EC80 concentration of serotonin) and incubate for an additional 15-30 minutes.
-
In all wells (except basal controls), add forskolin to stimulate adenylyl cyclase and elevate cAMP levels.
-
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen detection kit. This typically involves the addition of detection reagents (e.g., antibody-conjugated acceptor beads and biotin-cAMP) and incubation.[11]
-
Signal Reading: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF or a luminescence reader for AlphaScreen).
-
Data Analysis:
-
Generate dose-response curves by plotting the signal against the log concentration of the test compound.
-
For agonist activity, calculate the EC50 (concentration for 50% of maximal effect) and the intrinsic activity relative to a full agonist.
-
For antagonist activity, calculate the IC50 (concentration causing 50% inhibition of the agonist response) and convert it to a Kb value using the Cheng-Prusoff or Gaddum equation.
-
Fluorometric Assay for Monoamine Oxidase A (MAO-A) Inhibition
This protocol screens for the inhibitory activity of the test compound against human MAO-A. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A-catalyzed amine oxidation.
Materials:
-
Enzyme: Recombinant human MAO-A.
-
Substrate: Tyramine (a substrate for both MAO-A and MAO-B).
-
Detection Reagent: A fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (e.g., Amplex Red or a similar reagent).
-
Reference Inhibitor: Clorgyline (a specific MAO-A inhibitor).
-
Assay Buffer: Typically a phosphate or Tris buffer, pH 7.4.
-
Test Compound.
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, test compound, reference inhibitor, and substrate in assay buffer.
-
Assay Plate Setup: In a black 96-well plate, add:
-
Enzyme Control: MAO-A enzyme solution and assay buffer.
-
Inhibitor Control: MAO-A enzyme solution and Clorgyline.
-
Test Compound: MAO-A enzyme solution and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Add a solution containing the substrate (Tyramine), HRP, and the fluorescent probe to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-30 minutes at 25°C.[8]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
-
Colorimetric Assay for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman method and measures the ability of the test compound to inhibit AChE activity.
Materials:
-
Enzyme: Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Reference Inhibitor: Physostigmine or Donepezil.
-
Assay Buffer: Phosphate buffer, pH 8.0.
-
Test Compound.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, test compound, and reference inhibitor in assay buffer. Prepare a working reagent mix containing ATCh and DTNB.[10]
-
Assay Plate Setup: In a clear 96-well plate, add:
-
100% Activity Control: AChE enzyme solution and buffer/solvent.
-
Blank (No Enzyme): Assay buffer only.
-
Test Compound: AChE enzyme solution and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add the ATCh/DTNB working reagent mix to all wells to start the reaction. The final volume should be around 200 µL.
-
Absorbance Measurement: Measure the absorbance at 412 nm either kinetically over 5-10 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well, subtracting the blank reading.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound to calculate the IC50 value.
-
ATPase Activity Assay for MDR1 (P-glycoprotein) Interaction
This assay determines if the test compound interacts with MDR1 by measuring changes in the transporter's ATP hydrolysis rate. Substrates often stimulate ATPase activity, while inhibitors block it.
Materials:
-
Membrane Vesicles: Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MDR1.
-
ATPase Assay Buffer: Buffer containing MgCl₂, ATP, and an ATP-regenerating system.
-
Stimulator: Verapamil (a known MDR1 substrate that stimulates ATPase activity).
-
Inhibitor: Sodium orthovanadate (Na₃VO₄), a general ATPase inhibitor.
-
Phosphate Detection Reagent: A reagent that forms a colored complex with inorganic phosphate (Pi).
-
Test Compound.
Procedure:
-
Assay Setup: In a 96-well plate, set up two sets of reactions: one to measure stimulation of basal ATPase activity and one to measure inhibition of substrate-stimulated activity.
-
Basal Activity: Add membrane vesicles, test compound at various concentrations, and assay buffer.
-
Stimulated Activity: Add membrane vesicles, the stimulator (Verapamil), test compound at various concentrations, and assay buffer.
-
Include controls for basal activity (no compound), maximal stimulation (Verapamil only), and background ATPase activity (with vanadate).
-
-
Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Add ATP to all wells to start the reaction. Incubate for 10-20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS).
-
Phosphate Detection: Add the phosphate detection reagent and incubate for color development.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 630-850 nm).[6]
-
Data Analysis:
-
Calculate the vanadate-sensitive ATPase activity for each condition.
-
For stimulation, plot the increase in ATPase activity against the test compound concentration to determine the EC50.
-
For inhibition, plot the decrease in verapamil-stimulated ATPase activity against the test compound concentration to determine the IC50.
-
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Summary of Pharmacological Profile for this compound
| Target | Assay Type | Parameter | Result |
| Dopamine D2 Receptor | Radioligand Binding | Ki (nM) | TBD |
| cAMP Accumulation | EC50/IC50 (nM) | TBD | |
| Intrinsic Activity (%) | TBD | ||
| Dopamine D3 Receptor | Radioligand Binding | Ki (nM) | TBD |
| Serotonin 5-HT1A Receptor | Radioligand Binding | Ki (nM) | TBD |
| cAMP Accumulation | EC50/IC50 (nM) | TBD | |
| Intrinsic Activity (%) | TBD | ||
| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki (nM) | TBD |
| Functional Assay (e.g., Ca²⁺ flux) | IC50 (nM) | TBD | |
| Monoamine Oxidase A | Enzyme Inhibition | IC50 (µM) | TBD |
| Acetylcholinesterase | Enzyme Inhibition | IC50 (µM) | TBD |
| MDR1 (P-glycoprotein) | ATPase Assay | EC50/IC50 (µM) | TBD |
| BCRP | Vesicular Transport | IC50 (µM) | TBD |
| TBD: To be determined. |
Conclusion and Future Directions
This compound represents an under-investigated molecule with significant therapeutic potential. Its structural heritage from aripiprazole strongly suggests activity within the central nervous system, particularly at key dopaminergic and serotonergic receptors. Furthermore, the quinolinone scaffold itself points towards other intriguing possibilities, including the modulation of critical enzymes and drug transporters. The experimental framework detailed in this guide provides a robust and scientifically rigorous path to elucidating the pharmacological profile of this compound. Successful characterization could not only reveal a novel therapeutic agent for neuropsychiatric or neurodegenerative disorders but also provide deeper insights into the structure-activity relationships of the broader quinolinone class of compounds.
References
-
Aripiprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Effects of aripiprazole and its active metabolite dehydroaripiprazole on the activities of drug efflux transporters expressed both in the intestine and at the blood-brain barrier. (2012). Biopharmaceutics & Drug Disposition. Retrieved from [Link]
-
aripiprazole. (n.d.). ClinPGx. Retrieved from [Link]
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Aripiprazole Therapy and CYP2D6 Genotype. (2016). Medical Genetics Summaries - NCBI Bookshelf. Retrieved from [Link]
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Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies. (2018). Molecules and Cells. Retrieved from [Link]
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Aripiprazole and its human metabolite are partial agonists at the human dopamine D2 receptor, but the rodent metabolite displays antagonist properties. (2006). European Journal of Pharmacology. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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The Crucial Role of 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone in Aripiprazole Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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"discovery and synthesis of novel 3,4-dihydro-2(1H)-quinolinone analogs"
An In-depth Technical Guide to the Discovery and Synthesis of Novel 3,4-Dihydro-2(1H)-quinolinone Analogs
Part 1: Introduction and Significance
The 3,4-dihydro-2(1H)-quinolinone, also known as 2-oxo-1,2,3,4-tetrahydroquinoline, is a six-membered nitrogen-containing heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] This privileged structure is present in a wide array of natural products, drugs, and biologically active compounds.[1][3][4] Its significance stems from its versatile pharmacological profile, with derivatives exhibiting a broad spectrum of activities.
FDA-approved drugs such as aripiprazole (an antipsychotic), cilostazol (a phosphodiesterase inhibitor for intermittent claudication), and carteolol (a β-adrenergic blocker for glaucoma) feature the 3,4-dihydro-2(1H)-quinolinone core, highlighting its clinical importance.[5] Beyond these, research has unveiled its potential in various therapeutic areas, including:
-
Anticancer Agents: Certain analogs act as tubulin polymerization inhibitors, displaying cytotoxic activities against various cancer cell lines.[6][7]
-
Antifungal Activity: Derivatives have been designed as chitin synthase inhibitors, showing potent and selective antifungal properties.[8]
-
Central Nervous System (CNS) Disorders: The scaffold is integral to compounds developed for antidepressant and other CNS-related activities, often interacting with serotonin and dopamine receptors.[5][9][10]
-
Antiviral and Antibiotic Properties: Functionalized dihydroquinolinones have been investigated for their efficacy against viruses like HIV-1 and as potential antibiotics.[1]
The diverse biological activities underscore the importance of developing simple, mild, and efficient synthetic methods to access novel analogs for drug discovery and development.[1][2] This guide provides an in-depth exploration of key synthetic strategies, offering both theoretical understanding and practical, field-proven protocols for researchers and scientists.
Part 2: Strategic Approaches to Synthesis
The synthesis of the 3,4-dihydro-2(1H)-quinolinone core generally involves the formation of the heterocyclic ring through an intramolecular cyclization reaction. The choice of strategy is often dictated by the desired substitution pattern on the aromatic and heterocyclic rings.
Below is a logical workflow for the synthesis and characterization of 3,4-dihydro-2(1H)-quinolinone analogs.
Caption: General workflow for the synthesis and analysis of 3,4-dihydro-2(1H)-quinolinone analogs.
Methodology 1: Intramolecular Friedel-Crafts Cyclization
This classical approach is one of the most direct methods for constructing the dihydroquinolinone ring. It typically involves the cyclization of an N-aryl-3-halopropionamide, often synthesized from an aniline and a 3-halopropionyl halide.
Mechanistic Principles and Causality:
The core of this reaction is an electrophilic aromatic substitution. A strong Lewis acid, such as anhydrous aluminum trichloride (AlCl₃), is used to activate the acyl group, generating a highly electrophilic acylium ion or a polarized complex.[11] This electrophile is then attacked by the electron-rich aniline ring to form the six-membered ring. The choice of Lewis acid is critical; stronger acids like AlCl₃ are effective but can sometimes lead to side products if the substrate is sensitive. Milder Lewis acids may be employed for more delicate substrates. The reaction is typically performed in an inert solvent to prevent competition with the Lewis acid.
Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the N-aryl-3-chloropropionamide (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum trichloride (AlCl₃) (2.0-3.0 eq) portion-wise, ensuring the temperature does not rise significantly. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding ice-cold water, followed by dilute HCl. This will hydrolyze the aluminum salts.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Methodology 2: Radical-Initiated Annulation of α,β-Unsaturated N-Arylamides
Recent advancements have focused on radical-initiated cyclizations, which often proceed under milder conditions and offer alternative pathways to functionalized dihydroquinolinones.[1][2] These methods typically involve the reaction of an α,β-unsaturated N-arylamide (e.g., N-arylcinnamamide) with a radical precursor.
Mechanistic Principles and Causality:
This strategy relies on the generation of a radical species that adds to the β-position of the unsaturated amide. The resulting radical then undergoes an intramolecular 6-endo-trig cyclization onto the aryl ring, followed by an oxidation/rearomatization step to yield the final product.[1]
A variety of methods can be used to generate the initial radical:
-
Oxidant-Mediated: Reagents like potassium persulfate (K₂S₂O₈) can be used to generate radicals from sources like carboxylic acids (via decarboxylation) or alkanes.[1]
-
Metal-Catalyzed: Transition metals like copper or iron can catalyze the formation of radicals from peroxides or other precursors.[1][12]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool, allowing for the generation of radicals under very mild conditions.[1][13]
The choice of the radical source determines the substituent that will be introduced at the 3-position of the dihydroquinolinone ring.
Caption: General pathway for radical-initiated synthesis of dihydroquinolinones.
Detailed Experimental Protocol (AgNO₃/K₂S₂O₈ System):
-
Reaction Setup: In a round-bottom flask, dissolve the N-arylcinnamamide (1.0 eq) and the aliphatic carboxylic acid (radical precursor, 2.0-3.0 eq) in a solvent mixture such as acetonitrile/water (1:1).[1]
-
Catalyst and Oxidant: Add silver nitrate (AgNO₃) (0.1-0.2 eq) as the catalyst and potassium persulfate (K₂S₂O₈) (2.0-3.0 eq) as the oxidant.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and add water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to afford the desired 3,4-disubstituted dihydroquinolin-2(1H)-one.
Part 3: Characterization and Purification
Self-Validating Protocols: Ensuring Purity and Identity
A robust synthetic protocol must include reliable methods for purification and characterization to ensure the identity and purity of the final compounds.
-
Purification:
-
Column Chromatography: This is the most common method for purifying dihydroquinolinone analogs. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexane or dichloromethane in methanol as the mobile phase.
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a highly effective method for obtaining high-purity material.[14]
-
-
Structural Elucidation:
-
¹H NMR Spectroscopy: Key diagnostic signals include:
-
¹³C NMR Spectroscopy: A characteristic signal for the amide carbonyl (C2) is observed around δ 170 ppm.[7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. ESI-MS is commonly used to observe the [M+H]⁺ ion.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound, often a requirement for biological testing.
-
Part 4: Data Summary
The following table summarizes representative examples of 3,4-dihydro-2(1H)-quinolinone analogs synthesized via various methods, demonstrating the scope and efficiency of these approaches.
| Entry | Synthetic Method | Starting Materials | Key Reagents/Catalyst | Yield (%) | Reference |
| 1 | Intramolecular Friedel-Crafts | 3-Chloropropionanilide | AlCl₃ | 61.3 | [14] |
| 2 | Radical Addition/Cyclization | N-phenylcinnamamide, Cyclohexane | K₂S₂O₈ | 71 | [1] |
| 3 | Reductive Cyclization | 2-Nitrochalcone | H₂, Pd/C | 65-90 | [16] |
| 4 | Photoredox Cyclization | N-Arylacrylamide | 4CzIPN (photocatalyst) | Good to Excellent | [1][13] |
| 5 | Domino Michael-SNAr | 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one, Primary Amine | - | 54-78 | [16][17] |
Part 5: Future Outlook
The development of synthetic methodologies for 3,4-dihydro-2(1H)-quinolinone analogs continues to be an active area of research. Key future directions include the development of more efficient and stereoselective methods to access chiral analogs, as the biological activity of these compounds is often stereospecific. The application of green chemistry principles, such as the use of milder reaction conditions, fewer toxic reagents, and catalytic systems, will also be a major focus.[17][18] As our understanding of the biological targets of these compounds grows, the demand for novel and diverse libraries of dihydroquinolinones for drug discovery will continue to drive innovation in their synthesis.
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Ma, Y., Zhang, H., & Wang, L. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 13(7), 1105. Available from: [Link]
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Bunce, R. A., & Nammalwar, B. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14639-14674. Available from: [Link]
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Methodological & Application
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Aripiprazole and its Impurities Using 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone as a Reference Standard
Abstract
This technical guide provides a comprehensive framework for the use of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone as a reference standard in the High-Performance Liquid Chromatography (HPLC) analysis of the atypical antipsychotic drug, Aripiprazole. Accurate quantification of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. This document outlines the chemical properties of the reference standard, detailed protocols for its preparation and use, a validated HPLC method for the separation and quantification of Aripiprazole and its related compounds, and guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality Control
Aripiprazole is a widely prescribed medication for the treatment of various psychiatric disorders.[1][2] During its synthesis and storage, several related compounds, or impurities, can form.[1] One such critical impurity is this compound, also known as Aripiprazole Related Compound B.[3][4] Regulatory bodies worldwide mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6] Therefore, a robust and validated analytical method is essential for their accurate quantification.[6][7]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][8] The use of a well-characterized reference standard is fundamental to the accuracy of HPLC quantification.[8][9][10] This application note details the use of this compound as a certified reference standard for the reliable determination of this impurity in Aripiprazole samples.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's properties is crucial for its proper handling and use.
| Property | Value | Source |
| Chemical Name | This compound | [3][11] |
| Synonyms | Aripiprazole Impurity B, Aripiprazole Related Compound B | [3][4] |
| CAS Number | 889443-20-3 | [4][11][12] |
| Molecular Formula | C₁₃H₁₇NO₃ | [11][13] |
| Molecular Weight | 235.28 g/mol | [11][13] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Storage | Refrigerator | [3] |
Experimental Protocol: HPLC Analysis
This section provides a detailed, step-by-step protocol for the preparation of standards and samples, followed by the HPLC method parameters.
Preparation of Standard and Sample Solutions
Accurate preparation of solutions is paramount for reliable results.[8][9][14][15] High-purity solvents and calibrated volumetric glassware should be used throughout.[14]
Workflow for Solution Preparation
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix). | The peak for this compound should be well-resolved from Aripiprazole and other impurities (Resolution > 2.0). No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. | Typically from the reporting threshold to 120% of the specification limit for the impurity. |
| Accuracy | To determine the closeness of the test results to the true value. Assessed by spiking the sample matrix with known amounts of the impurity reference standard. | Percent recovery should be within 90-110% at multiple concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 5.0%. Intermediate Precision (Inter-day): RSD ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The resolution between critical peak pairs should remain > 2.0, and system suitability criteria should be met when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) are varied. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound as a reference standard for the HPLC analysis of Aripiprazole and its impurities. Adherence to this protocol, including the principles of method validation, will enable researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of this critical impurity, thereby ensuring the quality and safety of Aripiprazole drug products.
References
-
Accurate preparation of standards for chromatographic analysis. (n.d.). chemeurope.com. Retrieved January 16, 2026, from [Link]
-
Accurate Preparation of Standards For Chromatographic Analysis. (2023, May 16). LCGC International. Retrieved January 16, 2026, from [Link]
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Development and Validation of RP-HPLC Method for the Quantification of Potential Genotoxic Impurities in Anti-psychotic drug Aripiprazole. (2019, August 2). Journal of Applicable Chemistry. Retrieved January 16, 2026, from [Link]
-
Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (n.d.). AKJournals. Retrieved January 16, 2026, from [Link]
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The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20). Chromservis. Retrieved January 16, 2026, from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. (n.d.). Scholars Research Library. Retrieved January 16, 2026, from [Link]
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How to make a reference solution for HPLC analysis. (2017, March 30). Quora. Retrieved January 16, 2026, from [Link]
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How To Make A Calibration Standard For An HPLC. (2022, March 24). Sciencing. Retrieved January 16, 2026, from [Link]
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A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Aripiprazole EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved January 16, 2026, from [Link]
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Indicating RP-HPLC method for determination of aripiprazole and its degradation products. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Chemical structures of aripiprazole and its impurities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Quantitative evaluation of aripiprazole and its five related chemical impurities from pharmaceuticals using a HPLC-DAD method. (n.d.). Revue Roumaine de Chimie. Retrieved January 16, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
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7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 16, 2026, from [Link]
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Aripiprazole-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 16, 2026, from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved January 16, 2026, from [Link]
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"application of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in neurodegenerative disease models"
Application Note & Protocols
Topic: Investigating the Neuroprotective Potential of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in Preclinical Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Metabolite of Interest for Neuroprotection
This compound is a primary active metabolite of Cilostazol, a selective phosphodiesterase 3 (PDE3) inhibitor clinically approved for intermittent claudication.[1] While the parent drug, Cilostazol, is known for its antiplatelet and vasodilatory effects, a growing body of preclinical and clinical evidence highlights its potential as a neuroprotective agent.[2][3][4] This has cast a spotlight on its active metabolites, including this compound, for their potential role in mitigating the complex pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic brain injury.[2][5][6]
This guide provides a detailed overview of the compound's mechanism of action and offers comprehensive, field-tested protocols for evaluating its therapeutic efficacy in established in vitro and in vivo models of neurodegeneration.
Part 1: The Mechanistic Framework: A Multi-Pronged Neuroprotective Strategy
The neuroprotective effects of this compound are believed to mirror those of its parent compound, Cilostazol, centering on the modulation of intracellular signaling cascades that enhance neuronal survival, reduce inflammation, and combat oxidative stress.
Primary Mechanism: PDE3 Inhibition and cAMP Signaling
The principal mechanism is the selective inhibition of phosphodiesterase 3 (PDE3).[1][2][3]
-
PDE3 Inhibition: PDE3 is an enzyme that degrades the second messenger, cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, the compound leads to a sustained increase in intracellular cAMP levels in various cells, including neurons and vascular cells.[1][7]
-
PKA Activation: Elevated cAMP activates Protein Kinase A (PKA), a critical signaling hub.[7][8][9]
-
CREB Phosphorylation: PKA, in turn, phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, migrating to the nucleus and promoting the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis, including Brain-Derived Neurotrophic Factor (BDNF).[8][9][10]
This core pathway is fundamental to the compound's ability to protect neurons from various insults.
Secondary Mechanisms:
Beyond the cAMP-PKA-CREB axis, research points to several complementary neuroprotective actions:
-
Anti-Apoptotic Effects: The compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while reducing levels of the pro-apoptotic protein Bax and inhibiting caspase activation, thereby preventing programmed cell death.[2]
-
Anti-Inflammatory & Anti-Oxidative Action: It can suppress the activation of microglia and astrocytes, key drivers of neuroinflammation.[2][5] Furthermore, it mitigates oxidative stress by reducing the activity of NADPH oxidase (NOX), a major source of reactive oxygen species (ROS) in the brain.[2][4]
-
Amyloid-β Modulation: In models of Alzheimer's disease, the parent compound Cilostazol has been shown to inhibit the aggregation of amyloid-β (Aβ) oligomers and facilitate their clearance, suggesting a disease-modifying potential.[2][3][4]
Signaling Pathway Diagram
Caption: Core signaling pathway initiated by the compound.
Part 2: Experimental Protocols & Workflows
Here we provide two detailed protocols to assess the compound's efficacy: an in vitro model of Alzheimer's-like toxicity and an in vivo model of ischemic stroke.
Protocol 1: Assessing Neuroprotection Against Aβ Oligomer-Induced Toxicity
Objective: To determine if this compound protects cultured neurons from the cytotoxic effects of soluble amyloid-beta (Aβ) 1-42 oligomers, a key pathological driver in Alzheimer's disease.[11]
Rationale: This assay provides a rapid and reproducible method to screen for neuroprotective activity.[11] The use of Aβ oligomers is critical, as they are considered the most neurotoxic species.[3][4] The human neuroblastoma SH-SY5Y cell line is a common and reliable model for this purpose.[12]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F-12, 1% FBS, 10 µM Retinoic Acid
-
Synthetic Amyloid-Beta (1-42) peptide (high purity)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
This compound (Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell lysis buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates, sterile
-
Microplate reader
Experimental Workflow:
Sources
- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Potential of Cilostazol for Alzheimer’s Disease [frontiersin.org]
- 3. Pharmacological Potential of Cilostazol for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Cilostazol for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Cilostazol novel neuroprotective mechanism against rotenone-induced Parkinson's disease in rats: Correlation between Nrf2 and HMGB1/TLR4/PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 8. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
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- 11. innoprot.com [innoprot.com]
- 12. scantox.com [scantox.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Aripiprazole Impurity B in Pharmaceutical Formulations
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Aripiprazole Impurity B (1-(2,3-dichlorophenyl)piperazine) in bulk drug and pharmaceutical dosage forms. The control of impurities is a critical regulatory requirement for ensuring the safety and efficacy of pharmaceutical products.[1] This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[2][3] The method effectively separates Aripiprazole from Impurity B and other potential degradation products, making it suitable for routine quality control and stability testing.
Introduction: The Rationale for Impurity Profiling
Aripiprazole is a widely prescribed second-generation (atypical) antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[2][4] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions within the formulation, can impact the drug product's safety and stability.[1][]
Regulatory bodies like the ICH mandate strict control over impurities in new drug substances and products (Guidelines Q3A and Q3B, respectively).[6][7][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1]
Aripiprazole Impurity B , chemically known as 1-(2,3-dichlorophenyl)piperazine, is a known process-related impurity and potential degradant of Aripiprazole.[][10][11] Its accurate quantification is essential for ensuring that pharmaceutical formulations of Aripiprazole meet the stringent quality and safety standards required for patient use. This document provides a comprehensive, field-proven protocol for this analytical challenge.
Principle of the Method: Reversed-Phase Chromatography
The method employs reversed-phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their polarity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase. Aripiprazole and its impurities are introduced into the system and partition between the two phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase.
A gradient elution, where the composition of the mobile phase is changed over time, is utilized to achieve optimal separation.[2][12] By gradually increasing the proportion of the organic solvent (acetonitrile), we can effectively elute compounds with significantly different polarities, ensuring a clear separation between the highly abundant Aripiprazole peak and the trace-level Impurity B peak. Detection is performed using a UV-Vis or Photodiode Array (PDA) detector, which measures the absorbance of the compounds as they elute from the column.
Experimental Protocol
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, Nylon or PVDF)
-
Data Acquisition and Processing Software (e.g., Empower, Chromeleon)
Reagents and Materials
-
Aripiprazole Reference Standard (USP or EP grade)
-
Aripiprazole Impurity B Reference Standard (also known as Aripiprazole EP Impurity B or USP Related Compound C).[10][11][13]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (Deionized, purified to >18 MΩ·cm, or HPLC grade)
-
Aripiprazole tablets (for sample analysis)
Chromatographic Conditions
The following conditions have been optimized to provide excellent resolution and peak shape for Aripiprazole and Impurity B.
| Parameter | Condition | Rationale |
| Column | Phenomenex Luna® C18 (250 x 4.6 mm, 5.0 µm) or equivalent | The C18 stationary phase provides the necessary hydrophobicity for retaining and separating Aripiprazole and its related substances.[2][12] |
| Mobile Phase A | Phosphate Buffer (pH 3.0) | An acidic pH suppresses the ionization of Aripiprazole, leading to better retention and improved peak shape.[2] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC, chosen for its favorable elution strength and UV transparency.[4][12] |
| Gradient Program | See Table 2 below | A gradient is essential to resolve early-eluting polar impurities from the main API and later-eluting non-polar impurities within a reasonable runtime.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.[2][12] |
| Column Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times and peak areas.[2] |
| Detection Wavelength | 215 nm | Provides high sensitivity for the detection of impurities at low concentration levels.[2][4] |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 72 | 28 |
| 10.0 | 70 | 30 |
| 40.0 | 60 | 40 |
| 50.0 | 37 | 63 |
| 60.0 | 37 | 63 |
| 61.0 | 72 | 28 |
| 70.0 | 72 | 28 |
This gradient program is a robust starting point based on published methods and may be adjusted based on the specific system and column used.[2]
Preparation of Solutions
-
Mobile Phase A (Phosphate Buffer, pH 3.0): Dissolve 1.11 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Aripiprazole Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Aripiprazole reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve completely. Cool to room temperature and dilute to the mark with diluent.
-
Impurity B Standard Stock Solution (75 µg/mL): Accurately weigh about 7.5 mg of Aripiprazole Impurity B reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution (SSS): Prepare a solution containing approximately 500 µg/mL of Aripiprazole and 0.75 µg/mL of Impurity B (representing a 0.15% impurity level). This can be done by combining aliquots of the respective stock solutions and diluting with the diluent.
-
Sample Preparation (from tablets):
-
Weigh and finely powder no fewer than 20 Aripiprazole tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Aripiprazole and transfer it into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The final nominal concentration will be 500 µg/mL of Aripiprazole.
-
System Suitability and Method Validation
Before proceeding with sample analysis, the chromatographic system must meet predefined suitability criteria. This protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
System Suitability
Inject the System Suitability Solution (SSS) six times. The system is deemed ready for analysis if the following criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | NLT 2.0 between Aripiprazole and Impurity B peaks | Ensures baseline separation of the two key components.[3] |
| Tailing Factor (T) | NMT 1.5 for the Aripiprazole peak | Confirms good peak symmetry, which is crucial for accurate integration. |
| % RSD | NMT 2.0% for the peak areas of six replicate injections | Demonstrates the precision of the injection and the stability of the system. |
Validation Protocol Summary
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic stress).[14][15] | No interference at the retention time of Impurity B. Peak purity of Aripiprazole and Impurity B must pass. The method must be stability-indicating. |
| Linearity | Analyze a series of at least five concentrations of Impurity B, typically from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.225%). | Correlation coefficient (r²) ≥ 0.995.[3] |
| LOD & LOQ | Determine signal-to-noise ratio (S/N). | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. The LOQ must be at or below the reporting threshold.[2] |
| Accuracy (% Recovery) | Analyze samples (placebo or API) spiked with Impurity B at three levels (e.g., 50%, 100%, 150%) in triplicate. | Recovery should be within 90.0% - 110.0% for each level.[3] |
| Precision | Repeatability: 6 sample preparations at 100% level. Intermediate Precision: Repeat on a different day/with a different analyst. | % RSD should be NMT 10.0% for impurity quantification.[2] |
| Robustness | Make small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±2°C). | System suitability criteria must be met under all varied conditions.[3] |
Data Analysis and Calculation
The amount of Aripiprazole Impurity B in the sample is calculated using the principle of external standards.
Calculation Formula:
% Impurity B = (AreaImpurity, Sample / AreaImpurity, Standard) × (CStandard / CSample) × 100
Where:
-
AreaImpurity, Sample = Peak area of Impurity B in the sample chromatogram.
-
AreaImpurity, Standard = Average peak area of Impurity B in the standard (SSS) chromatogram.
-
CStandard = Concentration (µg/mL) of Impurity B in the standard solution.
-
CSample = Nominal concentration (µg/mL) of Aripiprazole in the sample solution.
Note: This calculation assumes a relative response factor (RRF) of 1.0. If the RRF is determined to be different, it must be included in the calculation.
Visualizations
Analytical Workflow Diagram
Caption: Analytical workflow for Impurity B quantification.
Method Validation Logic Diagram
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. akjournals.com [akjournals.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 10. Aripiprazole EP Impurity B | 119532-26-2 | SynZeal [synzeal.com]
- 11. veeprho.com [veeprho.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Aripiprazole EP Impurity B | 119532-26-2 [chemicea.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Development of a Stability-Indicating HPLC Method for the Quantification of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Application Note & Protocol
Abstract
This document outlines a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. This compound is a known impurity and critical process intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The developed method is designed for use in quality control and stability testing of bulk drug substances and finished pharmaceutical products. The protocol herein provides a detailed roadmap for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose. Furthermore, a forced degradation study protocol is described to establish the stability-indicating characteristics of the method.
Introduction: The Analytical Imperative
This compound is a key chemical entity associated with the manufacturing of prominent antipsychotic drugs.[1][2] As a potential impurity, its effective detection and quantification are paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies mandate stringent control over impurities in pharmaceutical products, necessitating the development of robust, reliable, and validated analytical methods. This application note addresses this need by providing a detailed analytical procedure, underpinned by a rigorous validation framework and a thorough assessment of its stability-indicating properties. The causality behind the selection of chromatographic parameters is elucidated, providing a transparent and scientifically sound approach for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's physicochemical properties is critical for rational method development. Key parameters for this compound are summarized in the table below. The predicted pKa and LogP values, in particular, guide the selection of an appropriate mobile phase pH and composition to ensure optimal retention and peak shape.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 889443-20-3 | [2] |
| Molecular Formula | C13H17NO3 | [2] |
| Molecular Weight | 235.28 g/mol | [3] |
| Melting Point | 138-140°C | [2] |
| Predicted pKa | 14.41 ± 0.20 | LookChem |
| Predicted LogP | 1.80770 | LookChem |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Experimental Design: A Step-by-Step Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
HPLC Grade Solvents: Acetonitrile, Methanol
-
Reagents: Orthophosphoric acid, Sodium dihydrogen phosphate monohydrate, Triethylamine
-
High Purity Water: Milli-Q® or equivalent
Instrumentation and Chromatographic Conditions
The selection of chromatographic conditions is based on a comprehensive review of methods for the analysis of the structurally related API, Aripiprazole, and its impurities.[4][5] A C18 stationary phase is chosen for its versatility and proven efficacy in retaining and separating moderately polar compounds. The mobile phase composition, a gradient of aqueous buffer and organic solvent, is designed to provide optimal resolution of the analyte from potential impurities and degradation products. The use of a photodiode array (PDA) detector is recommended to ascertain peak purity and to determine the optimal detection wavelength during method development.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with Quaternary Pump and PDA Detector | Provides flexibility in mobile phase composition and allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A robust and widely used stationary phase for the separation of a broad range of analytes. |
| Mobile Phase A | 20 mM Sodium Phosphate Monohydrate, pH 3.0 (adjusted with orthophosphoric acid) | Buffering the mobile phase ensures consistent retention times and peak shapes. A pH of 3.0 is chosen to suppress the ionization of any acidic or basic functional groups, leading to improved peak symmetry. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte. |
| Gradient Elution | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Based on the UV absorption characteristics of the quinolinone chromophore, this wavelength is expected to provide good sensitivity.[4] The use of a PDA detector during method development is crucial to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Provides good solubility for the analyte and is compatible with the mobile phase. |
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction.[6]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC analysis of the analyte.
Method Validation: Ensuring Scientific Integrity
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[7] The following validation parameters should be assessed:
| Validation Parameter | Acceptance Criteria for Impurity Method |
| Specificity | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity should be demonstrated using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. |
| Range | The range should be established from the LOQ to 150% of the specification limit, with acceptable accuracy and precision. |
| Accuracy | The recovery should be within 80-120% for the analyte at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). |
| Precision (Repeatability) | The relative standard deviation (RSD) should be ≤ 10% for six replicate injections of a standard solution at the specification limit. |
| Precision (Intermediate) | The RSD should be ≤ 15% when the analysis is performed by different analysts, on different days, and with different equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units). |
| Solution Stability | The analyte should be stable in the diluent for at least 24 hours at room temperature, with no significant change in concentration or appearance of new impurities. |
Forced Degradation: Establishing Stability-Indicating Power
Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the analyte from its degradation products, thus confirming its stability-indicating nature.[8][9]
Stress Conditions
A solution of this compound (approximately 100 µg/mL) should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is heated at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
Forced Degradation Workflow
Caption: Workflow for the forced degradation study.
Conclusion: A Robust and Reliable Method
The analytical method detailed in this application note provides a comprehensive framework for the quantification of this compound. By adhering to the principles of scientific integrity and regulatory compliance, this method, once validated, will serve as a reliable tool for quality control and stability assessment in the pharmaceutical industry. The emphasis on understanding the causality behind experimental choices, coupled with a rigorous validation and forced degradation protocol, ensures the generation of trustworthy and defensible analytical data.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Soponar, F., Sîrbu, M., & David, V. (2014). Quantitative evaluation of aripiprazole and its five related chemical impurities from pharmaceuticals using a HPLC-DAD method. Revue Roumaine de Chimie, 59(11-12), 1037-1046.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Pai, N. R., & Dubhashi, D. S. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Lettre, 2(4), 1-10.
- Sastry, B. S., Gananadhamu, S., & Rao, G. D. (2009). RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations. Asian Journal of Chemistry, 21(8), 6642-6644.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
- Krishna, M. V., & Sankar, D. G. (2017). Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stability indicating method for assay and content of two preservatives by RP-HPLC.
- Nikolić, K., Filijović, N. Đ., Maričić, B., & Agbaba, D. (2013). Development of a novel RP‐HPLC method for the efficient separation of aripiprazole and its nine impurities.
-
PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
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Application Notes and Protocols for the Use of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in Dopamine D2 Receptor Binding Assays
Introduction: Unraveling the Dopaminergic Landscape
The dopamine D2 receptor, a pivotal G protein-coupled receptor (GPCR) in the central nervous system, is a primary target for therapeutic agents treating a spectrum of neuropsychiatric disorders, including schizophrenia and bipolar disorder.[1] Its intricate signaling pathways and the clinical efficacy of drugs modulating its activity underscore the critical need for precise pharmacological characterization of novel and existing compounds. Among these compounds is 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, a principal metabolite of the atypical antipsychotic aripiprazole.[2][3] Also known by its developmental code OPC-3373, this metabolite plays a significant role in the overall pharmacological profile of aripiprazole. Understanding its specific interaction with the dopamine D2 receptor is crucial for a comprehensive grasp of aripiprazole's mechanism of action and for the development of next-generation therapeutics.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in competitive radioligand binding assays for the dopamine D2 receptor. The protocols outlined herein are designed to ensure scientific integrity and provide a robust framework for determining the binding affinity of this compound.
Scientific Rationale: The Competitive Binding Principle
Radioligand binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand and its receptor.[4] The competitive binding assay, the focus of this protocol, is an elegant and powerful method to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor. This is achieved by measuring its ability to displace a radiolabeled ligand (a "hot" ligand with known high affinity for the receptor) from the receptor binding sites.
The fundamental principle is that both the radioligand and the competitor will compete for the same binding sites on the dopamine D2 receptor. As the concentration of the unlabeled competitor increases, it will progressively occupy more receptor sites, thereby reducing the amount of bound radioligand. By quantifying the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value), we can calculate the inhibitory constant (Ki), which represents the affinity of the competitor for the receptor.
Visualizing the Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to the inhibitory G protein, Gαi/o. Upon activation by an agonist like dopamine, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and subsequent inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Dopamine D2 receptor signaling pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is optimized for a 96-well plate format and utilizes [3H]-Spiperone, a well-characterized antagonist radioligand for the dopamine D2 receptor.
Materials and Reagents
| Reagent | Supplier & Cat. No. | Storage |
| This compound (OPC-3373) | Commercially available | As per supplier |
| [3H]-Spiperone | PerkinElmer, NET565 | -20°C |
| Haloperidol | Sigma-Aldrich, H1512 | Room Temperature |
| CHO-K1 cells stably expressing human Dopamine D2 receptors | ATCC or equivalent | Liquid Nitrogen |
| Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA, pH 7.4) | Prepare in-house | 4°C |
| Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold) | Prepare in-house | 4°C |
| Scintillation Cocktail | PerkinElmer, Ultima Gold | Room Temperature |
| 96-well microplates | Greiner Bio-One, 650101 | Room Temperature |
| Glass fiber filters (GF/B) | Whatman, 1822-963 | Room Temperature |
| BCA Protein Assay Kit | Thermo Fisher Scientific, 23225 | 4°C |
Step-by-Step Methodology
1. Preparation of Cell Membranes:
-
Rationale: This step isolates the cell membranes containing the dopamine D2 receptors from the rest of the cellular components.
-
Culture CHO-K1 cells expressing the human dopamine D2 receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
2. Assay Setup:
-
Rationale: This step involves the preparation of the reaction mixture in a 96-well plate, including the radioligand, competitor, and cell membranes.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following in triplicate for each condition:
-
Total Binding (TB): 50 µL of assay buffer.
-
Competitor Wells: 50 µL of the corresponding this compound dilution.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
-
Add 50 µL of [3H]-Spiperone diluted in assay buffer to all wells. The final concentration should be close to its Kd value for the D2 receptor (typically 0.1-0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells (final protein concentration of 5-20 µ g/well ).
3. Incubation:
-
Rationale: This allows the binding reaction to reach equilibrium.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle shaking.
4. Termination and Filtration:
-
Rationale: This step rapidly separates the bound radioligand from the free radioligand.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Rationale: This quantifies the amount of radioactivity bound to the filters.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
Visualizing the Experimental Workflow
Sources
"in vitro metabolism studies of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone"
An Application Note and Protocol Guide for Researchers
In Vitro Metabolism Studies of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Abstract
This document provides a comprehensive guide for conducting in vitro metabolism studies on this compound. As a member of the dihydro-quinolinone structural class, this compound shares a core scaffold with established therapeutic agents, suggesting the potential for complex metabolic pathways. Understanding its metabolic fate is a cornerstone of preclinical development, essential for predicting pharmacokinetic behavior, potential drug-drug interactions (DDIs), and safety profiles. This guide details the underlying principles and provides step-by-step protocols for metabolic stability assessment, cytochrome P450 (CYP) reaction phenotyping, metabolite identification, and bioactivation potential assessment. The methodologies are grounded in regulatory expectations and established scientific best practices to ensure data integrity and translational relevance.[1][2][3]
Introduction: The Rationale for In Vitro Metabolism Profiling
The journey of a drug candidate from discovery to clinical use is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into its metabolites, is a critical determinant of its therapeutic efficacy and safety.[4][5] In vitro studies serve as the first step in characterizing these pathways, providing crucial data before first-in-human trials.[4]
The subject of this guide, this compound, possesses several structural features that suggest susceptibility to metabolic transformation:
-
Quinolinone Core: This heterocyclic system can undergo aromatic hydroxylation.
-
Butoxy Side Chain: The terminal primary alcohol is a prime substrate for oxidation to an aldehyde and then a carboxylic acid. Both the parent alcohol and the acid metabolite can also undergo Phase II conjugation.
-
Structural Analogy: The quinolinone core is present in drugs like aripiprazole, which is known to be extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, through hydroxylation, dehydrogenation, and N-dealkylation.[6][7][8][9] This provides a strong rationale for focusing initial investigations on these pathways.
The goals of these in vitro studies are to build a comprehensive metabolic profile that can guide clinical study design and inform safety assessments.[1]
Part I: Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the intrinsic clearance rate of this compound in a primary in vitro system. This assay provides a quantitative measure of how quickly the compound is metabolized by the most abundant hepatic drug-metabolizing enzymes, the cytochrome P450s.[10]
Causality: Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and widely used model containing a rich complement of Phase I enzymes, particularly CYPs.[1][10] By measuring the rate of disappearance of the parent compound over time, we can calculate its metabolic half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo hepatic clearance.
Experimental Workflow: Metabolic Stability
Caption: Workflow for the HLM Stability Assay.
Protocol 2.1: HLM Metabolic Stability Assay
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.
-
HLM Suspension: Thaw pooled human liver microsomes (from at least 10 donors) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer. Keep on ice.
-
NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Make this fresh just before use.
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like carbamazepine) for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Label microcentrifuge tubes for each time point (0, 5, 15, 30, 60 min) and for a negative control (-NADPH).
-
Add the HLM suspension to each tube.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH solution to a final concentration of 1 mM. For the -NADPH control, add buffer instead. The 0-minute time point sample should be quenched immediately after adding NADPH.
-
Incubate at 37°C. At each subsequent time point, remove an aliquot and add it to 2-3 volumes of the ice-cold quenching solution.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])
-
Table 1: Typical Experimental Conditions for HLM Stability
| Parameter | Recommended Value | Rationale |
| Test Compound Conc. | 0.5 - 1.0 µM | Well below typical enzyme Kₘ values to ensure first-order kinetics. |
| HLM Protein Conc. | 0.5 - 1.0 mg/mL | Balances metabolic activity with analytical sensitivity. |
| NADPH Conc. | 1.0 mM | Saturating concentration for CYP enzymes. |
| Incubation Temperature | 37°C | Physiological temperature for optimal enzyme activity. |
| pH | 7.4 | Mimics physiological pH. |
| Positive Controls | Verapamil (High CL), Warfarin (Low CL) | Ensures the assay system is performing as expected. |
Part II: Cytochrome P450 (CYP) Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for metabolizing the test compound. This information is critical for predicting DDIs, as co-administration of a drug that inhibits or induces a specific CYP can alter the clearance of our compound.[11][12][13]
Causality: We employ two complementary methods as recommended by regulatory agencies.[2][3]
-
Recombinant CYPs (rhCYP): This "bottom-up" approach uses individually expressed human CYP enzymes. The disappearance of the parent compound in the presence of a single CYP isoform provides direct evidence of its involvement.[11][14]
-
Chemical Inhibition: This "top-down" approach uses HLM (which contain all CYPs) and isoform-specific chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor implicates that CYP isoform.[10][11]
Logical Framework: Reaction Phenotyping
Caption: Complementary approaches for CYP reaction phenotyping.
Protocol 3.1: Recombinant Human CYP Assay
-
Procedure: The protocol is similar to the HLM stability assay (Protocol 2.1), with the following key differences:
-
Replace the HLM suspension with individual rhCYP enzymes (e.g., from baculovirus-infected insect cells) co-expressed with cytochrome P450 reductase.
-
Run separate incubations for each major CYP isoform (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[11]
-
Incubation time is typically fixed (e.g., 30 minutes).
-
-
Data Analysis: Compare the percentage of compound remaining in each rhCYP incubation to a control incubation lacking the enzyme. Significant depletion indicates that the specific CYP isoform metabolizes the compound.
Protocol 3.2: Chemical Inhibition Assay in HLM
-
Procedure: Follow the HLM stability assay protocol (Protocol 2.1) with a fixed incubation time (chosen to achieve ~20-40% metabolism in the absence of inhibitors).
-
Set up parallel incubations. One set will be the control (vehicle, typically DMSO or water). The other sets will each contain a specific chemical inhibitor.
-
Pre-incubate the HLM, test compound, and inhibitor for 10-15 minutes at 37°C before initiating the reaction with NADPH. This allows the inhibitor to bind to its target enzyme.
-
-
Data Analysis: Calculate the percent inhibition for each reaction: % Inhibition = (1 - (Metabolism_with_Inhibitor / Metabolism_Control)) * 100 A high percent inhibition strongly suggests the involvement of the targeted CYP.
Table 2: Common CYP Isoforms and Recommended Selective Inhibitors
| CYP Isoform | Selective Chemical Inhibitor | Inhibitor Conc. (µM) |
| CYP1A2 | Furafylline | 10 |
| CYP2C9 | Sulfaphenazole | 10 |
| CYP2C19 | Ticlopidine (TDI) | 1 |
| CYP2D6 | Quinidine | 1 |
| CYP3A4/5 | Ketoconazole | 1 |
| Note: Concentrations should be confirmed to be selective and are often run at ~10x the inhibitor's Kᵢ. |
Part III: Metabolite Identification (MetID)
Objective: To elucidate the chemical structures of metabolites formed from the parent compound. This is essential for understanding clearance pathways and identifying any potentially pharmacologically active or toxic metabolites.
Causality: While microsomes are excellent for Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions (e.g., glucuronidation, sulfation). Therefore, suspended or plated human hepatocytes are the "gold standard" in vitro system for MetID, as they contain a full complement of both Phase I and Phase II enzymes.[4][11] Analysis is performed using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to help determine the elemental composition of metabolites.
Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for the test compound.
Protocol 4.1: Metabolite Profiling in Human Hepatocytes
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Centrifuge gently to pellet the cells, remove the supernatant containing cryoprotectant, and resuspend in fresh medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion. Viability should be >80%.
-
-
Incubation:
-
Dilute the hepatocyte suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL.
-
Add the test compound to a final concentration of 5-10 µM.
-
Incubate in a multi-well plate at 37°C with 5% CO₂ and gentle shaking for a set time (e.g., 2-4 hours).
-
-
Sample Extraction:
-
Terminate the incubation by adding 3 volumes of ice-cold acetonitrile or methanol.
-
Include a control incubation with the compound but no cells, and another with cells but no compound.
-
Vortex and centrifuge to pellet cell debris and protein.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute in a smaller volume of mobile phase for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Compare the chromatograms of the test sample with the control samples to identify peaks corresponding to metabolites.
-
Use the accurate mass data to propose elemental compositions for the metabolites and deduce the biotransformation (e.g., an increase of 15.9949 Da corresponds to an oxidation).
-
Further structural elucidation can be performed using tandem MS (MS/MS) fragmentation patterns.
-
Part IV: Assessment of Bioactivation Potential
Objective: To determine if the compound forms reactive metabolites capable of covalently binding to cellular macromolecules, such as proteins. Such binding is a potential mechanism for idiosyncratic drug-induced toxicity.[15][16]
Causality: This is typically assessed by incubating a radiolabeled version of the compound ([³H] or [¹⁴C]) with HLM in the presence of NADPH.[16] After incubation, proteins are precipitated and washed extensively to remove any non-covalently bound radioactivity. The remaining radioactivity is quantified by liquid scintillation counting and is considered to be covalently bound. An alternative approach involves trapping reactive intermediates with a nucleophile like glutathione (GSH) and identifying the resulting GSH adducts by LC-MS.[17]
Protocol 5.1: Covalent Binding Assay in HLM
-
Reagents:
-
Radiolabeled ([³H] or [¹⁴C]) test compound (10 µM).
-
Pooled HLM (1-2 mg/mL).
-
NADPH regenerating system (to ensure sustained cofactor supply).
-
Positive control (e.g., Imipramine, known to form reactive metabolites).[16]
-
-
Incubation:
-
Combine the radiolabeled compound and HLM in buffer. Set up parallel incubations:
-
Complete System: +NADPH regenerating system.
-
Negative Control: -NADPH regenerating system.
-
Trapping System: +NADPH and +Glutathione (GSH, 5 mM). A reduction in binding in the presence of GSH suggests a soft electrophile was trapped.
-
-
Initiate the reaction and incubate at 37°C for 60 minutes.
-
-
Protein Precipitation and Washing:
-
Terminate the reaction by adding a large volume of an organic solvent like acetonitrile.
-
Centrifuge to pellet the protein.
-
Wash the protein pellet multiple times (e.g., 3x with methanol/water) with centrifugation steps in between to thoroughly remove non-covalently bound radioactivity.
-
-
Quantification:
-
Solubilize the final protein pellet (e.g., with NaOH or a commercial solubilizer).
-
Measure the protein concentration in an aliquot (e.g., via BCA assay).
-
Add the remaining solubilized protein to a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of covalently bound drug in pmol equivalents per mg of protein.
-
Binding is considered significant if it is NADPH-dependent and exceeds a certain threshold (e.g., >50-100 pmol/mg protein), though this requires careful interpretation in the context of the proposed clinical dose.
-
Conclusion and Forward Look
The in vitro protocols detailed in this guide provide a robust framework for characterizing the metabolic profile of this compound. The data generated from these studies—metabolic stability, contributing enzymes, metabolite structures, and bioactivation potential—are fundamental to a modern drug discovery program. They enable early identification of potential liabilities, inform the design of in vivo pharmacokinetic and toxicology studies, and are a required component of regulatory submissions. By systematically applying these methods, researchers can make informed decisions to advance safer and more effective drug candidates.
References
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U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
Psychopharmacology Institute. (2018). Pharmacokinetics of Aripiprazole: Clinical Summary. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Aripiprazole - LiverTox. NCBI Bookshelf. [Link]
-
PharmGKB. Aripiprazole Pathway, Pharmacokinetics. [Link]
-
National Center for Biotechnology Information. (2016). Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries. [Link]
-
PharmGKB. Aripiprazole - ClinPGx. [Link]
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Springer Nature Experiments. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]
-
PubMed. (2009). Protocols of in vitro protein covalent binding studies in liver. [Link]
-
U.S. Food and Drug Administration. (1997). Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
ResearchGate. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]
-
U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
PubMed. (2022). Cytochrome P450 reaction phenotyping: State of the art. [Link]
-
U.S. Food and Drug Administration. (1999). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
U.S. Food and Drug Administration. (2022). In Vitro Binding Studies for Bioequivalence Demonstration. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. [Link]
-
ResearchGate. (2018). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. [Link]
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"preparative HPLC for the purification of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone"
An Application Guide:
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone using preparative High-Performance Liquid Chromatography (HPLC). The guide is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this compound for subsequent applications. We delve into the rationale behind method development, the critical process of scaling from analytical to preparative scale, and post-purification analysis, ensuring a robust and reproducible workflow.
Introduction
This compound is a quinolinone derivative of significant interest in pharmaceutical research, often serving as a key intermediate or appearing as a related compound in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a polar hydroxybutoxy side chain, presents a specific set of challenges for purification by reversed-phase chromatography. Achieving high purity (>99%) is essential for accurate pharmacological studies, reference standard qualification, and meeting stringent regulatory requirements.
This guide provides a detailed methodology, moving from analytical method development to a fully optimized preparative-scale protocol. We will explain the scientific reasoning behind the choice of stationary phase, mobile phase composition, and the calculations required for a successful scale-up, ensuring both high purity and high recovery of the target compound.
Part 1: Compound Properties and Chromatographic Strategy
Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | [2] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 138-140°C | [2] |
| Polarity | The presence of the quinolinone core and the terminal hydroxyl group on the butoxy chain makes the molecule moderately polar.[1] | Inferred |
The moderate polarity of this compound dictates the use of Reversed-Phase HPLC (RP-HPLC) as the most suitable purification technique.[3] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and elute later.[3]
The primary challenge for a molecule like this is achieving adequate retention on a standard C18 column without resorting to highly aqueous mobile phases, which can sometimes lead to poor peak shape or phase dewetting (collapse).[4] Our strategy, therefore, begins with developing a robust analytical method that can be linearly scaled to a preparative dimension.
Part 2: Analytical Method Development – The Blueprint for Scale-Up
Developing the method on an analytical scale is a critical first step that conserves valuable sample and minimizes solvent consumption.[5] The goal is to achieve a baseline separation of the target compound from its impurities with good peak shape and a reasonable retention time.
2.1. Initial Conditions & Rationale
-
Column Selection: A C18-bonded silica column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[6][7] A column with a high surface area is often beneficial for increasing loading capacity.[7]
-
Mobile Phase:
-
Aqueous (A): Ultrapure water.
-
Organic (B): Acetonitrile (ACN). ACN is often preferred over methanol for preparative work due to its lower viscosity (resulting in lower backpressure) and better UV transparency.
-
Modifier: 0.1% Formic Acid (FA) is added to both mobile phases. Causality: The quinolinone structure contains a lactam nitrogen that can interact with free silanols on the silica backbone of the column, leading to peak tailing. The acidic modifier protonates these silanols, minimizing undesirable secondary interactions and resulting in sharper, more symmetrical peaks. Formic acid is volatile, making it easy to remove from the collected fractions during solvent evaporation.[8]
-
-
Detection: The quinolinone chromophore typically exhibits strong UV absorbance. A photodiode array (PDA) detector is used to scan a range of wavelengths to determine the optimal absorbance maximum (λ-max) for sensitive detection. For this class of compounds, a wavelength between 254 nm and 280 nm is a good starting point.
2.2. Analytical Protocol
-
Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detector, monitoring at 254 nm.
-
Gradient: Start with a screening gradient (e.g., 10% to 90% B over 15 minutes) to determine the approximate elution conditions. Then, optimize the gradient around the elution point of the target peak to maximize resolution from nearby impurities.
-
Part 3: Scaling Up to Preparative HPLC
Once a successful analytical separation is achieved, the method can be scaled up to a larger preparative column. The primary goal of scaling up is to maintain the resolution and separation profile achieved at the analytical scale while significantly increasing the amount of material that can be purified per injection.[5][9]
3.1. The Logic of Scaling
The key is to maintain a constant linear velocity of the mobile phase and a proportional sample load between the analytical and preparative columns. This is achieved by adjusting the flow rate and injection volume based on the cross-sectional area of the columns.
The scaling factor (SF) can be calculated as: **SF = (d_prep² / d_anal²) ** where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.
3.2. Workflow for Scaling and Purification
The entire process, from initial analysis to the final pure compound, follows a logical workflow.
3.3. Calculating Preparative Parameters
Let's assume we are scaling from a 4.6 mm ID analytical column to a 50 mm ID preparative column.
Table 2: Example of Analytical to Preparative Scaling Calculations
| Parameter | Analytical Value | Scaling Calculation | Preparative Value |
| Column ID | 4.6 mm | - | 50 mm |
| Scaling Factor (SF) | - | (50² / 4.6²) = 117.8 | ~118 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min * 118 | 118 mL/min |
| Sample Load | 0.1 mg (in 10 µL) | 0.1 mg * 118 | ~11.8 mg (initial estimate) |
Note on Loading Capacity: The calculated sample load is a theoretical starting point. The actual loading capacity must be determined experimentally.[10][11] This is done by performing a loading study, where progressively larger amounts of the sample are injected onto the preparative column until a decrease in resolution or a significant change in peak shape is observed. For many C18 preparative columns, a loading of 0.5-1% of the stationary phase mass is a reasonable expectation.
Part 4: Detailed Preparative HPLC Protocol
This protocol is designed for the purification of hundreds of milligrams to gram-scale quantities of the target compound per run.
4.1. Materials and Equipment
-
Crude this compound
-
Acetonitrile (HPLC or Prep Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (ACS Grade or higher)
-
Methanol (for sample dissolution)
-
Preparative HPLC system with a binary gradient pump, UV-Vis detector with a preparative flow cell, and an automated fraction collector.
-
Rotary evaporator or lyophilizer.
-
Analytical HPLC system for purity analysis.
4.2. Sample Preparation
-
Dissolve the crude sample in a minimal amount of a strong solvent like Methanol or Dimethylformamide (DMF). The goal is to create the most concentrated solution possible.
-
Add mobile phase (e.g., 50:50 Water:ACN) until the sample is fully dissolved. Trustworthiness: It is critical to ensure the sample is fully dissolved in a solvent composition that is weaker than or equal to the initial mobile phase conditions of the gradient. Injecting a sample in a much stronger solvent can lead to severe peak distortion.
-
Filter the solution through a 0.45 µm or 1 µm filter to remove any particulate matter that could damage the column.
4.3. Preparative HPLC System & Conditions
Table 3: Optimized Preparative HPLC Method Parameters
| Parameter | Value |
| HPLC System | Preparative HPLC with Fraction Collector |
| Column | C18, 50 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 118 mL/min |
| Column Temperature | Ambient |
| Detection | 254 nm (or optimized λ-max) |
| Injection Volume | 10-50 mL (dependent on concentration) |
| Sample Load | ~500 mg per injection (to be optimized) |
Gradient Program:
-
0.0 - 5.0 min: 25% B (Isocratic hold for loading)
-
5.1 - 25.0 min: 25% to 55% B (Linear gradient, separation)
-
25.1 - 28.0 min: 55% to 95% B (Wash step)
-
28.1 - 35.0 min: 25% B (Re-equilibration)
4.4. Execution and Fraction Collection
-
Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (25% B) for at least 3-5 column volumes.
-
Injection: Inject the prepared sample.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal (peak-based collection). Configure the threshold to avoid collecting baseline noise but ensure the entire peak is captured. It is often wise to collect the peak front, apex, and tail in separate fractions for individual analysis.
-
Post-Purification Processing:
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final product as a pure, dry powder.
-
Part 5: Expected Results
Following this protocol should yield this compound with high purity.
Table 4: Representative Purification Results
| Parameter | Result |
| Crude Purity | ~85% |
| Sample Load | 550 mg |
| Purified Mass Yield | 455 mg |
| Recovery | ~97% |
| Final Purity | >99.5% (by analytical HPLC) |
Conclusion
This application note details a robust and scalable preparative HPLC method for the purification of this compound. By starting with a well-developed analytical method and applying systematic scaling principles, this protocol enables the efficient isolation of the target compound with high purity and recovery. The emphasis on understanding the compound's properties and the rationale behind each step provides a solid framework for adapting this method to similar quinolinone derivatives, empowering researchers to produce the high-quality materials necessary for advanced scientific investigation.
References
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Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters. Retrieved from [Link]
-
Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters. Retrieved from [Link]
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Cichocki, A. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Retrieved from [Link]
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Koprivnjak, J. F., et al. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. Retrieved from [Link]
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ResearchGate. (2014, April 17). How can I scale up from analytical to preparative HPLC?. ResearchGate. Retrieved from [Link]
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Lab Manager. (2010, August 24). Analytical HPLC to Preparative HPLC. Lab Manager. Retrieved from [Link]
-
Analytics-Shop. (n.d.). HPLC Column Prep-C18, 100Å, 10 µm, 50 x 250 mm. Analytics-Shop. Retrieved from [Link]
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Chrom Tech, Inc. (2024, October 20). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved from [Link]
-
Hichrom Limited. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
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Waters Corporation. (n.d.). 5 µm Preparative HPLC Column. Waters. Retrieved from [Link]
-
Chromatography Forum. (2023, July 27). Loading capacity. Retrieved from [Link]
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PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Assessing the Blood-Brain Barrier Permeability of Quinolinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens. However, it also poses a significant challenge for the delivery of therapeutic agents to the CNS, with estimates suggesting that over 98% of small-molecule drugs are unable to cross it.[1]
Quinolinone-containing compounds represent a versatile scaffold in medicinal chemistry, with several approved drugs and clinical candidates for CNS disorders such as schizophrenia, depression, and Alzheimer's disease. For these compounds to be effective, they must efficiently penetrate the BBB to reach their targets in the brain.[3] Therefore, the early and accurate assessment of BBB permeability is a critical step in the development of novel quinolinone-based CNS drug candidates.[4]
This application note provides a comprehensive guide to the experimental setups for assessing the BBB permeability of quinolinone compounds. It covers a multi-tiered approach, from early-stage in silico and high-throughput in vitro screening to resource-intensive but more physiologically relevant in vivo studies. The focus is on not just the protocols themselves, but the scientific rationale behind the choice of methods and the interpretation of the generated data.
Section 1: The Blood-Brain Barrier and Key Physicochemical Determinants of Permeability
The BBB's restrictive nature is due to the unique characteristics of the brain capillary endothelial cells, including complex tight junctions that limit paracellular flux, a lack of fenestrations, and low rates of pinocytosis.[2][5] Additionally, the BBB is equipped with a variety of efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[6]
For a quinolinone compound to passively diffuse across the BBB, it generally needs to possess a specific set of physicochemical properties:
-
Lipophilicity: A high degree of lipophilicity, often measured as the octanol-water partition coefficient (LogP or LogD at physiological pH), is a primary driver of passive diffusion across the lipid membranes of the BBB.[7] However, excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue binding, which can reduce the free fraction of the drug available to cross the BBB.[7]
-
Molecular Size: Smaller molecules, typically with a molecular weight under 400-500 Daltons, are more likely to passively cross the BBB.[7]
-
Polar Surface Area (PSA): The PSA, which is the sum of the van der Waals surface areas of polar atoms in a molecule, is a good predictor of BBB penetration. A lower PSA (typically < 90 Ų) is generally associated with better permeability.[8]
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors generally correlates with improved BBB permeability, as this reduces the compound's polarity.[1][7]
These properties are often considered in the initial design of CNS-targeted compound libraries.[9]
Section 2: In Silico Prediction of BBB Permeability
In the earliest stages of drug discovery, in silico models provide a rapid and cost-effective way to predict the BBB permeability of a large number of quinolinone analogues.[6][10] These computational models use the calculated physicochemical properties and structural features of a molecule to estimate its ability to cross the BBB.[11][12]
Commonly used in silico models are based on quantitative structure-activity relationships (QSAR). These models are trained on datasets of compounds with experimentally determined BBB permeability data, often expressed as logBB (the logarithmic ratio of the steady-state concentration of a drug in the brain to that in the blood) or logPS (the logarithmic permeability-surface area product).[11][13]
Key Descriptors for In Silico Modeling:
| Descriptor | Preferred Range for BBB Penetration | Rationale |
| Molecular Weight (MW) | < 400-500 Da[7] | Smaller molecules can more easily pass through the tight junctions of the BBB. |
| Lipophilicity (logP) | 1.5 - 2.5[14] | A balance is needed; too low and the compound won't cross the lipid membrane, too high and it may have poor solubility and high plasma protein binding. |
| Polar Surface Area (PSA) | < 90 Ų[8] | Lower polarity is favored for crossing the lipophilic BBB. |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds reduce polarity. |
| Hydrogen Bond Acceptors | ≤ 7 | Fewer hydrogen bonds reduce polarity. |
While in silico models are excellent for prioritizing compounds for synthesis and further testing, they have limitations. They are highly dependent on the quality and diversity of the training dataset and may not accurately predict the permeability of novel chemical scaffolds.[10][11] Furthermore, most models primarily predict passive diffusion and may not account for active transport mechanisms, such as efflux by P-gp.[6]
Section 3: In Vitro Models for High-Throughput Screening
In vitro models offer a higher throughput than in vivo studies and are invaluable for screening and ranking quinolinone compounds based on their BBB permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a cell-free, high-throughput method that specifically measures passive transcellular permeability.[15][16] It uses a 96-well plate format where a filter plate is coated with an artificial membrane composed of lipids that mimic the BBB.[15][17]
A solution of the test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing a buffer solution. The compound's ability to permeate from the donor to the acceptor compartment across the lipid membrane is quantified, typically by LC-MS/MS.[15]
Caption: Workflow for the PAMPA-BBB assay.
-
Preparation of the Artificial Membrane: A solution of porcine brain lipid in an organic solvent (e.g., dodecane) is prepared. 5 µL of this solution is added to each well of the filter (donor) plate and allowed to impregnate the filter.[17][18]
-
Preparation of Solutions:
-
Donor Solution: Prepare a solution of the quinolinone test compound (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a low percentage of a co-solvent like DMSO (e.g., 0.5%) to aid solubility.[17][18]
-
Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.
-
-
Assay Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". This assembly is then incubated at room temperature for a defined period (e.g., 4-18 hours).[18]
-
Sample Analysis: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are determined using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
Interpretation of PAMPA-BBB Results:
| Papp (x 10-6 cm/s) | Predicted BBB Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
The PAMPA-BBB assay is an excellent tool for ranking compounds based on their potential for passive diffusion. However, it does not account for active transport or paracellular transport.[16]
Cell-Based In Vitro Models
Cell-based assays provide a more physiological model of the BBB by incorporating a monolayer of endothelial cells.[19] These models can provide information on both passive and active transport mechanisms.
Commonly used cell lines include:
-
Caco-2: A human colon adenocarcinoma cell line that is often used as a surrogate for BBB permeability studies due to its formation of tight junctions and expression of some efflux transporters.[20]
-
MDCK-MDR1: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-gp efflux transporter. This model is particularly useful for identifying compounds that are substrates of P-gp.
More advanced models utilize co-cultures of brain endothelial cells with other cells of the neurovascular unit, such as astrocytes and pericytes, which can induce a tighter barrier and a more in vivo-like phenotype.[21][22] Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (iBMECs) are also emerging as a highly predictive model.[20]
-
Cell Culture: Cells are seeded onto microporous filter inserts (e.g., Transwell®) and cultured until they form a confluent monolayer.[19]
-
Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or radiolabeled mannitol.[5]
-
Permeability Assay: The quinolinone compound is added to the apical (luminal) side of the insert, and samples are taken from the basolateral (abluminal) side at various time points. The experiment is also performed in the reverse direction (basolateral to apical) to determine the efflux ratio.
-
Data Analysis: The Papp is calculated similarly to the PAMPA assay. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.[20]
Section 4: In Vivo Assessment of BBB Permeability
In vivo studies are the gold standard for determining the BBB permeability of a drug candidate as they account for all the physiological complexities of the living brain.[2][23]
In Situ Brain Perfusion
The in situ brain perfusion technique is a powerful method for directly measuring the rate of drug uptake into the brain, independent of peripheral pharmacokinetics.[24][25][26]
In this technique, the blood supply to one cerebral hemisphere of an anesthetized animal (typically a rat or mouse) is replaced by a perfusion fluid containing the test compound at a known concentration.[27][28] The perfusion is carried out for a short period, after which the brain is removed, and the amount of compound that has entered the brain tissue is quantified.
Caption: Workflow for the in situ brain perfusion technique.
-
Animal Surgery: A rat or mouse is anesthetized, and the common carotid artery is surgically exposed. A cannula is inserted into the external carotid artery in a retrograde manner.
-
Perfusion: The perfusion fluid, containing the radiolabeled or non-labeled quinolinone compound, is infused at a constant rate for a short duration (e.g., 30-300 seconds).[26]
-
Tissue Collection: At the end of the perfusion, the animal is decapitated, and the brain is rapidly removed. The perfused hemisphere is dissected and weighed.
-
Sample Analysis: The brain tissue is homogenized, and the concentration of the compound is determined. The concentration in the perfusate is also measured.
-
Data Analysis: The brain uptake clearance (Kin) is calculated using the Gjedde-Patlak graphical analysis or a simplified equation:
Kin = Cbr / (Cpf * T)
Where:
-
Cbr is the concentration of the compound in the brain.
-
Cpf is the concentration in the perfusate.
-
T is the perfusion time.
-
The Kin value represents the rate of unidirectional influx into the brain.
Other In Vivo Methods
-
Intravenous Injection: The compound is administered intravenously, and its concentrations in plasma and brain tissue are measured over time.[2] This method provides the brain-to-plasma concentration ratio (Kp) but can be influenced by metabolism and plasma protein binding.
-
Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the unbound drug concentration in the brain extracellular fluid.[2] It is a powerful tool for understanding the pharmacokinetics of a drug at its site of action.
Section 5: Data Integration and Interpretation
A successful strategy for assessing the BBB permeability of quinolinone compounds involves a tiered approach, where data from different methods are integrated to build a comprehensive profile of a compound's potential for CNS penetration.
Tiered Approach to BBB Permeability Assessment:
| Tier | Method | Purpose |
| 1. Early Screening | In Silico Modeling | Prioritize compounds for synthesis based on predicted physicochemical properties. |
| 2. High-Throughput Screening | PAMPA-BBB | Rank order compounds based on passive permeability. |
| 3. Mechanistic Studies | Cell-Based Assays (e.g., MDCK-MDR1) | Identify substrates of efflux transporters like P-gp. |
| 4. Definitive Assessment | In Situ Brain Perfusion | Obtain a quantitative measure of brain uptake in a physiological setting. |
| 5. Pharmacokinetic Profiling | Intravenous Injection, Microdialysis | Understand the overall brain distribution and unbound concentration at the target site. |
It is important to validate the chosen assays with a set of standard compounds with known BBB permeability characteristics. This ensures the reliability and reproducibility of the experimental setup.
Conclusion
The assessment of blood-brain barrier permeability is a multifaceted process that is essential for the successful development of quinolinone-based drugs for CNS disorders. By employing a strategic combination of in silico, in vitro, and in vivo methods, researchers can gain a thorough understanding of a compound's ability to reach its target in the brain. This integrated approach allows for the early identification of promising candidates, the optimization of their properties for improved CNS penetration, and ultimately, an increased likelihood of clinical success.
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- 27. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting guide for 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone synthesis"
Technical Support Center: Synthesis of Quinolinone Derivatives
Welcome to the technical support center for the synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone and its critical precursors. This guide is designed for researchers, medicinal chemists, and process development professionals. My aim is to move beyond simple protocols and provide a deeper, mechanistic understanding of the challenges you may encounter. We will explore the "why" behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic routes.
The synthesis of this molecule, a key building block and a known impurity in the manufacturing of APIs like Aripiprazole, typically involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ).[1][2] This is most commonly achieved via a Williamson ether synthesis, a robust but nuanced reaction that is sensitive to conditions.[3][4]
Core Synthesis Workflow: O-Alkylation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
The primary route involves the SN2 reaction between the phenoxide of 7-HQ and an alkyl halide. The most common precursor route utilizes 1,4-dibromobutane.
Caption: Overall synthetic workflow.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of the key intermediate, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, which directly impacts the formation of the final hydroxylated product.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yield is a frequent challenge and can typically be traced to one of four areas: incomplete deprotonation, competing side reactions, suboptimal reaction conditions, or reagent quality.
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a nucleophilic phenoxide from the 7-HQ starting material.[4] The pKa of a phenol is typically around 10, while the amide N-H is closer to 17. While the phenolic proton is more acidic, a sufficiently strong base is required for complete deprotonation to drive the reaction forward. Weak bases or insufficient equivalents can lead to a large amount of unreacted 7-HQ. In our experience, bases like potassium carbonate (K₂CO₃) are effective and economical, but stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can increase reaction rates.[1][5][6] However, stronger bases can also promote side reactions if not carefully controlled.
-
Competing Side Reactions: The primary competing reactions are the formation of a dimer impurity and N-alkylation.[7] Using a large excess of the 1,4-dibromobutane (e.g., 3-4 equivalents) can statistically favor the mono-alkylation product over the dimer.[1][5]
-
Suboptimal Conditions:
-
Temperature: This reaction typically requires heating (reflux) to proceed at a reasonable rate.[1][5] Insufficient heating will result in a sluggish and incomplete reaction.[8]
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they solvate the cation of the base (e.g., K⁺) while not interfering with the nucleophile.[9] Protic solvents like ethanol or water can be used but may slow the reaction by solvating the phenoxide nucleophile.[1]
-
-
Reagent Quality: Ensure your 7-HQ is pure and dry. The alkylating agent, 1,4-dibromobutane, should be free of impurities.
Q2: My TLC shows a significant, less polar spot than my desired product. What is this impurity?
A2: This is almost certainly the dimer impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane .[7]
-
Causality: This impurity forms when a molecule of the desired mono-alkylated product, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, acts as a nucleophile itself, reacting with another molecule of deprotonated 7-HQ. Mechanistically, one molecule of 1,4-dibromobutane gets alkylated on both ends by two molecules of 7-HQ.
-
Mitigation Strategy: The most effective way to suppress this side reaction is through stoichiometry. By using a significant excess of 1,4-dibromobutane, you increase the probability that the 7-HQ phenoxide will collide with a molecule of the dibromide rather than the already-formed bromo-intermediate.[1] A ratio of 3 to 5 equivalents of the dibromide to 7-HQ is a common starting point.
-
Removal: Due to its larger size and lower polarity, this dimer can typically be separated from the desired product via silica gel column chromatography.
Q3: I'm observing an impurity with a polarity very similar to my product, making purification difficult. What could it be?
A3: This could be the N-alkylated isomer .[7] While the phenolic oxygen is the primary site of nucleophilic attack (O-alkylation), some reaction can occur at the amide nitrogen (N-alkylation).
-
Causality: The amide nitrogen has a lone pair of electrons and can act as a nucleophile, especially under harsh conditions or with certain base/solvent combinations. The resulting N-(4-bromobutyl) isomer has a polarity very close to the desired O-alkylated product, making chromatographic separation challenging.
-
Mitigation Strategy: This side reaction is generally minor because the phenoxide is a much stronger nucleophile than the amide. Using moderately basic conditions (e.g., K₂CO₃ instead of NaH) and ensuring the reaction temperature doesn't significantly overshoot the target can help minimize its formation.
-
Purification: High-performance column chromatography with a shallow solvent gradient may be required. Alternatively, recrystallization can sometimes selectively crystallize the desired O-isomer, leaving the N-isomer in the mother liquor.
Sources
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one [lgcstandards.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. arborpharmchem.com [arborpharmchem.com]
"common impurities in 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone synthesis and their removal"
Welcome to the Technical Support Center for the synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, a key intermediate in the manufacturing of Aripiprazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions related to impurities and their removal during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The synthesis, typically involving the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ), can lead to several process-related impurities. The most prevalent are:
-
Unreacted Starting Material (7-HQ): Incomplete reaction can leave residual 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in your final product.
-
Dimer Impurity (BQB): A significant byproduct, 1,4-bis[[3,4-dihydro-2(1H)-quinolinone]7-oxy]butane, can form.[1][2] This occurs when a second molecule of 7-HQ reacts with the mono-alkylated intermediate.
-
Halogenated Intermediates: Depending on the alkylating agent used (e.g., 1,4-dibromobutane or 1-bromo-4-chlorobutane), you may have residual 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one or 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.[1][3]
-
Positional Isomers: The synthesis of the 7-HQ starting material can sometimes yield the 5-hydroxy isomer, which may be carried through the synthesis.[4]
Q2: What causes the formation of the dimer impurity, and how can I minimize it?
A2: The dimer impurity, 1,4-bis[[3,4-dihydro-2(1H)-quinolinone]7-oxy]butane, forms when the already synthesized 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone reacts with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. To minimize its formation, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of the dihaloalkane (e.g., 1,4-dibromobutane) relative to 7-HQ. This favors the mono-alkylation and reduces the chance of a second substitution.
-
Slow Addition of 7-HQ: Adding the 7-HQ solution slowly to the reaction mixture containing the dihaloalkane can help maintain a high concentration of the alkylating agent and suppress dimer formation.
-
Choice of Base and Solvent: The reaction conditions, including the base (e.g., potassium carbonate) and solvent system, play a crucial role.[5] The use of a phase-transfer catalyst in a biphasic system has also been reported to improve selectivity.[2][6]
Q3: How can I detect and quantify the impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in the synthesis of this compound and Aripiprazole.[7][8][9] A validated reverse-phase HPLC (RP-HPLC) method can separate the desired product from its impurities, allowing for accurate quantification.[10] Developing a method with a suitable column (e.g., C18) and a gradient mobile phase is recommended for resolving compounds with different polarities.[7]
Troubleshooting Guides
Issue 1: High Levels of Unreacted 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ)
Cause: Incomplete reaction due to insufficient reaction time, temperature, or inefficient mixing. The choice of base and its stoichiometry are also critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high levels of unreacted 7-HQ.
Detailed Protocol: Removal of 7-HQ by Recrystallization
-
Solvent Selection: Based on solubility differences, a suitable solvent system needs to be identified. 7-HQ is generally more polar than the desired product. A solvent system where the product has good solubility at elevated temperatures and poor solubility at room temperature is ideal. Ethanol or a mixture of ethanol and water can be effective.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture until a clear solution is obtained.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the purified product.
-
Filtration: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals by HPLC to confirm the removal of 7-HQ.
Issue 2: Significant Presence of the Dimer Impurity
Cause: Sub-optimal reaction conditions that favor the reaction of the mono-alkylated product with another molecule of 7-HQ.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high levels of dimer impurity.
Detailed Protocol: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of the crude product with a small amount of silica gel and the chosen eluent.
-
Column Packing: Pack a chromatography column with silica gel in the selected eluent system.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol), is often effective.[4][11] The less polar desired product will typically elute before the more polar dimer impurity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Impurity Summary Table
| Impurity Name | Chemical Structure | Likely Origin | Recommended Analytical Method | Removal Strategy |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) | C₉H₉NO₂ | Unreacted starting material | RP-HPLC | Recrystallization |
| 1,4-bis[[3,4-dihydro-2(1H)-quinolinone]7-oxy]butane (Dimer) | C₂₂H₂₄N₂O₄ | Byproduct of O-alkylation | RP-HPLC | Column Chromatography, Process Optimization |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | C₁₃H₁₆BrNO₂ | Unreacted intermediate | RP-HPLC | Recrystallization, Driving reaction to completion |
| 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | C₁₃H₁₆ClNO₂ | Unreacted intermediate | RP-HPLC | Recrystallization, Driving reaction to completion |
Synthesis and Impurity Formation Pathway
Sources
- 1. CN101768113A - Method for purifying intermediate of aripiprazole - Google Patents [patents.google.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 7. akjournals.com [akjournals.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Alkylation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Welcome to the technical support center for the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the fundamental principles behind experimental choices to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of alkylating 7-hydroxy-3,4-dihydro-2(1H)-quinolinone?
The alkylation of the 7-hydroxy group is a key step in the synthesis of various pharmacologically active molecules. For instance, it is a critical transformation in the preparation of the antipsychotic drug aripiprazole, where the hydroxyl group is converted to a 7-(4-bromobutoxy) ether.[1][2]
Q2: Which position is more reactive for alkylation on this molecule, the oxygen of the hydroxyl group or the nitrogen of the lactam?
Under typical Williamson ether synthesis conditions (a base and an alkyl halide), the phenolic hydroxyl group is more acidic than the lactam N-H. Therefore, the phenoxide anion is more readily formed, leading to preferential O-alkylation.[3][4] However, the selectivity can be influenced by the reaction conditions.
Q3: What are the most common side reactions to be aware of?
The most prevalent side reactions include:
-
N-alkylation: Alkylation at the lactam nitrogen, although generally less favored, can occur.[5][6][7]
-
C-alkylation: The alkylating agent may react at the carbon atoms of the aromatic ring, particularly at the positions ortho to the hydroxyl group.[3][8]
-
Dialkylation: In cases where a dihaloalkane is used as the alkylating agent, a common side product is the dimer, where two quinolinone molecules are linked by the alkyl chain.[2]
-
Elimination: If using secondary or tertiary alkyl halides, elimination to form an alkene can compete with the desired substitution reaction.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phenolic hydroxyl group.
-
Poor Nucleophilicity of the Phenoxide: The generated phenoxide may not be sufficiently nucleophilic to react with the alkylating agent.
-
Low Reactivity of the Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently labile.
-
Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For less reactive systems, a stronger base like sodium hydride (NaH) can be considered.[9][10] | K₂CO₃ and Cs₂CO₃ are effective for deprotonating phenols without being overly harsh. NaH is a non-nucleophilic strong base that can ensure complete deprotonation. |
| Alkylating Agent | Use alkyl halides with good leaving groups (I > Br > Cl). Alkyl iodides are generally the most reactive. | The rate of an SN2 reaction is dependent on the leaving group's ability to stabilize a negative charge. |
| Solvent | Employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[9][11] | These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and thus more nucleophilic. They do not participate in hydrogen bonding that could shield the nucleophile. |
| Temperature | Gently heat the reaction mixture. A temperature range of 60-80 °C is a good starting point. | Increased temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions. |
Issue 2: Formation of Significant Side Products
A. Predominance of N-Alkylated Product
Potential Causes:
-
Reaction Conditions Favoring N-Alkylation: Certain solvent and base combinations can shift the selectivity.
-
Thermodynamic vs. Kinetic Control: In some cases, the N-alkylated product may be the thermodynamically more stable isomer.
Solutions:
-
Protect the Lactam Nitrogen: If O-alkylation is the desired outcome and N-alkylation is a persistent issue, consider protecting the lactam nitrogen with a suitable protecting group, such as a benzyl group, which can be removed later.[12][13]
-
Optimize Base and Solvent: Stick to conditions known to favor O-alkylation of phenols, such as K₂CO₃ in DMF.[7]
B. Formation of C-Alkylated Products
Potential Causes:
-
Protic Solvents: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, making the ortho and para positions of the aromatic ring more nucleophilic.[3]
-
Friedel-Crafts Type Reaction: Under certain acidic conditions, or with certain Lewis acidic catalysts, Friedel-Crafts alkylation can occur on the aromatic ring.[8][14]
Solutions:
-
Use Polar Aprotic Solvents: As mentioned previously, DMF, DMSO, or acetonitrile are preferred to minimize C-alkylation.[3]
-
Ensure Basic Conditions: Maintain basic conditions throughout the reaction to favor the Williamson ether synthesis pathway over Friedel-Crafts type reactions.
C. Formation of Dialkylated Dimer
Potential Causes:
-
Stoichiometry of Reagents: Using an insufficient excess of the dihaloalkane can lead to the mono-alkylated intermediate reacting with another molecule of the starting material.
Solutions:
-
Use a Large Excess of the Dihaloalkane: Employing a significant excess (e.g., 3-5 equivalents) of the dihaloalkane will favor the formation of the desired mono-alkylated product.[1]
-
Purification: The dimer can often be separated from the desired product by column chromatography or recrystallization.[2]
Experimental Protocols
General Protocol for O-Alkylation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This protocol provides a starting point for the alkylation reaction. Optimization may be required based on the specific alkylating agent used.
Materials:
-
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
-
Alkyl halide (e.g., 1-bromo-4-chlorobutane)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq).
-
Add finely powdered potassium carbonate (2.0 eq).
-
Add DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the alkyl halide (1.2-1.5 eq for mono-haloalkanes; 3-5 eq for dihaloalkanes).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
General Reaction Scheme
Caption: General scheme for the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the alkylation reaction.
References
- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20).
- Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9).
- γ-Lactam Synthesis via C−H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity toward the Total Synthesis of Rolipram | Organic Letters - ACS Publications. (n.d.).
- New Lactam Protecting Group | Chemistry Letters | Oxford Academic. (n.d.).
- A-New-Lactam-Protecting-Group.pdf - ResearchGate. (n.d.).
- (PDF) A New Lactam Protecting Group - ResearchGate. (n.d.).
- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents. (n.d.).
- Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC - NIH. (2019, April 1).
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers - Alfa Chemistry. (n.d.).
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- Williamson Ether Synthesis - Chemistry Steps. (n.d.).
- Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025, August 5).
- WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents. (n.d.).
- Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).
- Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (2025, February 8).
- Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017, June 19).
- CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (n.d.).
- Phenol - Wikipedia. (n.d.).
- Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. (2022, November 17).
- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed. (n.d.).
- Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.).
- Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp - Reddit. (2024, June 28).
- Alkylation of phenol: a mechanistic view - PubMed - NIH. (n.d.).
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (2025, August 9).
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved from
- Dihydroquinolinone synthesis - Organic Chemistry Portal. (n.d.).
- An Acid Alkylation of 8-Hydroxyquinoline. (n.d.).
- An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole - ResearchGate. (2025, August 6).
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone 97% - Sigma-Aldrich. (n.d.).
- Studies on the alkylation of quinolin-2(1H)-one derivatives - ResearchGate. (2025, August 6).
- Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... - ResearchGate. (n.d.).
- US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4 ... - Google Patents. (n.d.).
- N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020, November 16).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (n.d.).
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI. (n.d.).
- Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents. (n.d.).
- One-Pot Preparation of 7Hydroxyquinoline - ResearchGate. (2025, August 7).
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (n.d.).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.).
Sources
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. jk-sci.com [jk-sci.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 13. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Stability of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in Solution
Welcome to the technical support center for 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the stability of this compound in solution. As a key metabolite of Aripiprazole, understanding its stability profile is crucial for accurate experimental results and formulation development.
Introduction
This compound is a quinolinone derivative and a major active metabolite of the atypical antipsychotic drug, Aripiprazole.[1] Its chemical structure consists of a 3,4-dihydro-2(1H)-quinolinone core with a 7-(4-hydroxybutoxy) side chain. The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. This guide will provide a comprehensive overview of these factors and practical advice for maintaining the integrity of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
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pH: The quinolinone core, containing a lactam group, can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]
-
Oxidation: The primary alcohol in the hydroxybutoxy side chain is a potential site for oxidation.[4][5] Additionally, forced degradation studies on the parent drug, Aripiprazole, have shown susceptibility to oxidative stress.[6]
-
Light: Quinolinone derivatives can be photosensitive, leading to degradation upon exposure to UV or ambient light.[7]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[8]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the stability of your stock solutions, we recommend the following storage conditions:
-
Solvent: Use a high-purity, degassed solvent such as DMSO, ethanol, or acetonitrile for initial stock solutions. For aqueous working solutions, prepare them fresh daily.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
Q3: How can I detect degradation of my this compound solution?
A3: Degradation can be detected by:
-
Visual Inspection: A change in color (e.g., yellowing) or the appearance of precipitate can indicate degradation.[9]
-
Chromatographic Analysis: The most reliable method is to use a stability-indicating HPLC method. The appearance of new peaks or a decrease in the area of the main peak is a clear sign of degradation. A photodiode array (PDA) detector can be used to check for peak purity.[10]
-
Spectroscopic Analysis: Changes in the UV-Vis or NMR spectrum of the solution compared to a freshly prepared standard can also indicate degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in HPLC chromatogram. | Degradation of the compound due to improper storage or handling. | 1. Prepare a fresh solution from solid material and re-analyze. 2. Review your storage conditions (temperature, light exposure). 3. Perform a forced degradation study (see Protocol 1) to identify potential degradation products and confirm their retention times. |
| Loss of biological activity or inconsistent assay results. | The compound has degraded, leading to a lower effective concentration. | 1. Always use freshly prepared working solutions for critical experiments. 2. Validate the stability of your stock solution under your specific experimental conditions. 3. Quantify the concentration of your solution by HPLC against a freshly prepared standard curve before use. |
| Solution has turned yellow. | This is a common sign of degradation for quinoline compounds, often due to oxidation or photodegradation.[9] | 1. Discard the solution. 2. Ensure future solutions are protected from light and stored under an inert atmosphere if possible. |
In-depth Technical Insights
Hydrolytic Stability
The 3,4-dihydro-2(1H)-quinolinone core contains a six-membered lactam ring. While lactams can be susceptible to hydrolysis, six-membered rings (δ-lactams) are generally more stable than smaller ring systems like β-lactams.[2][11] Studies on the structurally similar compound, Cilostazol, which also possesses the 7-alkoxy-3,4-dihydro-2(1H)-quinolinone core, have shown it to be stable under both acidic (up to 5N HCl at 60°C for 5 hours) and basic (up to 5N NaOH at 60°C for 5 hours) conditions.[3][8] This suggests that this compound is also likely to be resistant to hydrolysis under typical experimental conditions.
Oxidative Stability
Oxidation is a more significant concern for this compound. There are two primary sites susceptible to oxidation: the quinolinone ring system and the primary alcohol of the hydroxybutoxy side chain.
-
Quinolinone Ring: Forced degradation studies on Aripiprazole and Cilostazol have demonstrated that the quinolinone ring system is susceptible to oxidative degradation, often leading to the formation of N-oxides or other oxidized species.[6][12]
-
Hydroxybutoxy Side Chain: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[4][5] This is a critical consideration for this compound, as this degradation pathway is not present for Aripiprazole or Cilostazol. The presence of atmospheric oxygen, trace metal ions, or other oxidizing agents in the solution can promote this degradation.
Photostability
Quinoline and its derivatives are known to be photosensitive and can degrade upon exposure to light.[7] Photodegradation can lead to complex mixtures of byproducts. Therefore, it is crucial to protect all solutions of this compound from light.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B compliant) for an appropriate duration.
-
-
Sample Analysis: At various time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for a forced degradation study.
References
- G. M. L. A. van der Walle, G. W. M. V. M. Janssen, H. Talsma, W. E. Hennink, and W. van Eden, "Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors," Journal of Medicinal Chemistry, vol. 43, no. 22, pp. 4328–4331, Nov. 2000.
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P. K. Basniwal, P. K. Shrivastava, and D. Jain, "Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form," Indian Journal of Pharmaceutical Sciences, vol. 71, no. 3, pp. 312–315, 2009. [Link]
- A. M. El-Kosasy, L. I. Bebawy, S. M. El-Sayed, and M. M. El-Fakharany, "Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter," Environmental Science & Technology, vol. 54, no. 1, pp. 348–357, Jan. 2020.
- M. Murali Krishna, S. V. Rao, and N. Venugopal, "Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stability indicating method for assay and content of two preservatives by RP-HPLC," Journal of Liquid Chromatography & Related Technologies, vol. 40, no. 14, pp. 741–750, 2017.
- E. M. Tiefenbacher, E. Haen, B. Przybilla, and H. Kurz, "Photodegradation of some quinolones used as antimicrobial therapeutics," Journal of Pharmaceutical Sciences, vol. 83, no. 4, pp. 463–467, Apr. 1994.
- BenchChem, "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions," BenchChem, 2025.
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S. H. Kim, S. J. Park, M. S. Kim, J. H. Lee, S. C. Lee, and K. T. Lee, "A Sensitive Column-Switching HPLC Method for Aripiprazole and Dehydroaripiprazole and Its Application to Human Pharmacokinetic Studies," Journal of Chromatographic Science, vol. 45, no. 7, pp. 429–435, Aug. 2007. [Link]
- P. K. Sharma, M. C. Sharma, and D. V. Kohli, "A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 4, pp. 637–646, 2011.
-
N. A. El-Ragehy, S. S. El-Mosallamy, and D. T. El-Sherbiny, "Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines," Journal of Pharmaceutical and Biomedical Analysis, vol. 45, no. 3, pp. 495–503, Nov. 2007. [Link]
- J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
- P. Y. Bruice, Organic Chemistry, 8th ed. Pearson, 2016.
- A. G. Thombre, "Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability," Journal of Chemical and Pharmaceutical Research, vol. 16, no. 9, p. 197, 2024.
- S. R. Allen, "Aripiprazole," Clinical Pharmacokinetics, vol. 43, no. 1, pp. 1–13, 2004.
-
H. S. Bazzi, "Physico-chemical properties and stability of cilostazol," Arzneimittelforschung, vol. 44, no. 1, pp. 35–39, Jan. 1994. [Link]
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A. K. Jain, R. K. Agrawal, and A. K. Singhai, "Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes," AAPS PharmSciTech, vol. 10, no. 4, pp. 1155–1165, 2009. [Link]
-
J. Jing, W. Li, A. Boyd, Y. Zhang, V. L. Colvin, and W. W. Yu, "Photocatalytic degradation of quinoline in aqueous TiO2 suspension," Journal of Hazardous Materials, vols. 237–238, pp. 247–255, Oct. 2012. [Link]
-
M. A. A. Taha, "Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability," Molecules, vol. 27, no. 21, p. 7351, Oct. 2022. [Link]
- M. S. El-Gendy, M. M. El-Kerdawy, and H. H. Abd El-Sattar, "Cilostazol Solubilization and Stabilization Using a Polymer-Free Solid Dispersion System," Journal of Pharmaceutical Innovation, vol. 15, no. 1, pp. 114–125, 2020.
-
M. K. Alsante, A. W. Hatajik, L. W. Horni, and S. W. Baertschi, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis, vol. 21, no. 6, pp. 1139–1158, 2000. [Link]
-
S. Oter, G. Korkut, and S. Yilmaz, "Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities," Archiv der Pharmazie, vol. 354, no. 11, p. e2100122, Nov. 2021. [Link]
-
P. K. Basniwal, P. K. Shrivastava, and D. Jain, "VALIDATION PARAMETERS FOR CILOSTAZOL," ResearchGate, 2009. [Link]
-
Science.gov, "forced degradation study: Topics by Science.gov," Science.gov, 2022. [Link]
-
Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline, 2023. [Link]
- A. A. Shirkhedkar, R. A. Fursule, and S. J. Surana, "AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.," Journal of Emerging Technologies and Innovative Research, vol. 8, no. 9, pp. c264–c273, Sep. 2021.
- S. Singh and M. Bakshi, "development of forced degradation and stability indicating studies for drug substance and drug product," International Journal of Research in Pharmacology & Pharmacotherapeutics, vol. 1, no. 1, pp. 1–14, 2012.
- M.
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W. T. Al-Haj, M. A. A. Taha, and A. M. A. Al-Kerdi, "Polymer side-chain degradation as a tool to control the destabilization of polyplexes," Pharmaceutical Research, vol. 21, no. 2, pp. 258–265, Feb. 2004. [Link]
-
S. T. Hoffmann, M. A. A. Taha, and M. A. A. Al-Kerdi, "The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers," Polymers, vol. 15, no. 9, p. 2197, May 2023. [Link]
-
S. Das, S. K. Mandal, S. K. Saha, and A. K. Das, "7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films," New Journal of Chemistry, vol. 39, no. 11, pp. 8624–8634, 2015. [Link]
-
C. B. Bheeter, J. P. B. O'Connor, and D. L. Browne, "Late-Stage C–H Functionalization of Azines," Journal of Medicinal Chemistry, vol. 63, no. 21, pp. 12339–12361, Nov. 2020. [Link]
-
X. Wang, Y. Zhang, H. Song, and B. Wang, "Synthesis of Amino Acid Derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and Their Preliminary Bioactivity Investigation as Linkers," Molecules, vol. 24, no. 11, p. 2056, May 2019. [Link]
-
Wikipedia, "Quinoline," Wikipedia, 2023. [Link]
Sources
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- 3. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIMULTANEOUS ASSAY OF ARIPIPRAZOLE AND ITS ACTIVE METABOLITE IN SERUM BY HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. ijrpp.com [ijrpp.com]
- 11. biomedres.us [biomedres.us]
- 12. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. This crucial intermediate in the manufacturing of Aripiprazole requires a robust and high-yielding synthetic process.[1] This guide is structured to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize reaction conditions, and improve your overall yield and purity.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most frequent obstacles encountered during the synthesis, which is typically a Williamson ether synthesis involving the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[2]
Issue 1: Low or Inconsistent Yield
Q: My reaction yield is consistently below optimal levels. What are the primary factors I should investigate to improve the conversion to this compound?
A: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions. Here are the key parameters to re-evaluate:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While a base is necessary to deprotonate the phenolic hydroxyl group, overly strong bases (like NaOH or KOH) can promote side reactions.
-
Expert Insight: We recommend using a moderately strong, non-nucleophilic inorganic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). K2CO3 is cost-effective and widely used.[3] Use at least 1.5 to 2.0 molar equivalents to ensure complete deprotonation of the starting phenol without making the reaction mixture overly basic, which could encourage impurity formation.
-
-
Solvent Quality and Type: The reaction is highly sensitive to the solvent environment.
-
Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Acetonitrile (ACN) are ideal. They effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the desired O-alkylation.
-
Actionable Advice: Ensure your solvent is anhydrous. The presence of water can hydrolyze the alkylating agent and reduce the reactivity of the phenoxide.
-
-
Alkylating Agent Reactivity: The nature of the leaving group on the 4-carbon chain is paramount.
-
Reactivity Order: The reactivity follows the order I > Br > Cl. While 1,4-diiodobutane would be the most reactive, 1,4-dibromobutane or 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone are common, effective choices offering a balance of reactivity and stability.[3][4][5] Using an excess (e.g., 3 molar equivalents) of 1,4-dibromobutane can drive the reaction to completion.[3]
-
-
Reaction Temperature and Duration: There is a fine balance between reaction rate and impurity formation.
-
General Protocol: A temperature range of 60-80 °C is typical for this alkylation in DMF or ACN. Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC). The reaction is often complete within 8-12 hours. Pushing the temperature too high can lead to the formation of elimination and N-alkylation byproducts.
-
Issue 2: Significant Impurity Formation
Q: My HPLC and TLC analyses show several significant impurities. What are the likely side products and how can I minimize their formation?
A: Impurity profiles can reveal much about what is going wrong in the reaction. The two most common impurities are the result of competing reactions.
-
1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane (Dimer Impurity): This occurs when a second molecule of the starting material, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, reacts with the already formed product, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.
-
Mitigation Strategy: Use a significant excess of the alkylating agent (e.g., 1,4-dibromobutane). A molar ratio of 1:3 of the quinolinone to the dibromobutane is often employed to statistically favor the mono-alkylation product.[3] This ensures that the intermediate bromo-species is more likely to be present in higher concentration than the starting quinolinone towards the end of the reaction.
-
-
N-Alkylation Product: The nitrogen atom in the lactam ring of the quinolinone is also nucleophilic and can compete with the desired O-alkylation.
-
Mechanistic Insight: O-alkylation of phenols is generally kinetically favored over N-alkylation under these conditions, especially with moderate bases.[6] However, harsh conditions (high temperatures, very strong bases) can increase the rate of N-alkylation.
-
Mitigation Strategy: Adhere to the recommended temperature range (60-80 °C) and use a base like K2CO3 rather than stronger alternatives.
-
Logical Flow for Troubleshooting Low Yield
Below is a decision-making workflow to systematically diagnose and resolve issues with reaction yield.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: Can a Phase Transfer Catalyst (PTC) be used to improve this reaction? A1: Yes, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially if you are using a less polar solvent or if the reaction is sluggish. A PTC facilitates the transfer of the phenoxide anion from the solid phase (K2CO3) or an aqueous phase into the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[7][8] This can sometimes allow for lower reaction temperatures and shorter reaction times.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 7:3 v/v) or Dichloromethane/Methanol (e.g., 9.5:0.5 v/v). The starting material (7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is quite polar and will have a low Rf value. The desired product and the bromo-intermediate will have higher Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the best work-up and purification strategy? A3: After the reaction is complete, cool the mixture and pour it into a large volume of water. This will precipitate the crude product and dissolve the inorganic salts. Filter the solid, wash it thoroughly with water, and dry it. The primary purification is typically achieved by recrystallization from a solvent like ethanol or isopropanol.[9] If chromatography is necessary, silica gel with a gradient elution of ethyl acetate in hexane is effective.
Q4: What is the final step to get to the title compound, this compound? A4: The Williamson ether synthesis using 1,4-dibromobutane yields 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. This intermediate must then be hydrolyzed to the final product. This is typically achieved by heating the bromo-intermediate in an aqueous solution with a base like sodium hydroxide, followed by neutralization.
Key Experimental Protocol
Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
This protocol is a representative procedure for the key alkylation step.
Reagents & Molar Ratios
| Reagent | M.W. ( g/mol ) | Molar Eq. | Example Amount |
| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 163.17 | 1.0 | 10.0 g |
| 1,4-Dibromobutane | 215.9 | 3.0 | 39.8 g |
| Potassium Carbonate (K2CO3), anhydrous | 138.21 | 2.0 | 16.9 g |
| Acetonitrile (ACN) or DMF, anhydrous | - | - | 200 mL |
Step-by-Step Procedure:
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (10.0 g), potassium carbonate (16.9 g), and anhydrous acetonitrile (200 mL).
-
Reagent Addition: Begin stirring the suspension and add the 1,4-dibromobutane (39.8 g) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82 °C for ACN) and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC every 2 hours. The reaction is typically complete in 6-10 hours, indicated by the disappearance of the starting material spot.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold deionized water with stirring. A solid will precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with deionized water (3 x 100 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a white crystalline solid.[9] The expected yield should be in the range of 80-90%.
References
-
Herriott, A. W., & Picker, D. (1975). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available from: [Link]
-
Tejraj pharma. Exploring the Chemical Synthesis and Applications of 7-(4-Chlorobutoxy)-3,4-Dihydro-2(1H)-Quinolinone. Available from: [Link]
-
Bhongale, P. S., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society. Available from: [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Available from: [Link]
- Google Patents. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US20060079690A1.
- Google Patents. A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. WO2008026220A1.
-
PubChem. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]
Sources
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- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Welcome to the technical support guide for the synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. This critical intermediate, often used in the synthesis of active pharmaceutical ingredients (APIs) like Aripiprazole, is synthesized via a Williamson ether synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its preparation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several competing side reactions or incomplete conversion. The primary reaction is an SN2 substitution between the phenoxide of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and an alkylating agent.[1][2][3]
Possible Causes & Solutions:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone must be fully deprotonated to form the reactive phenoxide. Weaker bases like potassium carbonate (K₂CO₃) require sufficient reaction time and temperature to ensure complete deprotonation.[4]
-
Solution: Ensure your base is anhydrous and use a slight excess. For more robust deprotonation, stronger bases like sodium hydride (NaH) can be used, although this may increase the propensity for side reactions if not controlled carefully.[4]
-
-
Competing E2 Elimination: The alkylating agent can undergo elimination, especially at higher temperatures, forming an alkene byproduct.[1][4]
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Solution: Maintain a moderate reaction temperature. Lowering the temperature generally favors the SN2 substitution over elimination.[4]
-
-
Formation of Dimer Impurity: A significant byproduct can be the dimer, 7,7′-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one, where a second molecule of the quinolinone starting material reacts with the already formed bromo-intermediate.[5][6]
-
Solution: Use a significant excess of the dihaloalkane alkylating agent (e.g., 1,4-dibromobutane) to favor the reaction with the primary starting material over the intermediate product.[7]
-
Question 2: My NMR/LC-MS analysis shows a major, unexpected byproduct. How can I identify it?
The most common byproducts in this synthesis are the result of O-alkylation, C-alkylation, or reaction with the lactam nitrogen.
Common Byproducts and Their Identification:
| Impurity Name | Formation Mechanism | Key Analytical Signatures |
| 7,7′-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one [5] | O-alkylation of the intermediate product with another molecule of the starting quinolinone.[6] | Mass spectrum will show a molecular ion corresponding to C₂₂H₂₄N₂O₄. ¹H NMR will show symmetric signals for two quinolinone moieties. |
| C-Alkylated Isomers | Electrophilic attack on the aromatic ring instead of the phenoxide oxygen. This is a known side reaction in Williamson ether synthesis with phenoxides.[1][4] | Mass spectrum will have the same mass as the desired product. ¹H NMR will show a different aromatic substitution pattern. |
| N-Alkylated Product | Alkylation of the lactam nitrogen of the quinolinone ring. | Mass spectrum will have the same mass as the desired product. ¹H NMR will show a shift in the signals corresponding to the protons on the butoxy chain, and the N-H proton signal will be absent. |
Question 3: I'm observing both O-alkylation and C-alkylation products. How can I improve the selectivity for O-alkylation?
The ratio of O- to C-alkylation is influenced by several factors, including the solvent, cation, and the nature of the electrophile.[4][8]
Strategies to Favor O-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation, leaving the oxygen anion more nucleophilic.[4] Protic solvents can hydrogen-bond with the phenoxide oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.[4]
-
Nature of the Electrophile: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation, while "harder" electrophiles, like chlorides and triflates, favor O-alkylation.[8]
-
Reaction Temperature: Lower temperatures generally favor O-alkylation, which is often the kinetically controlled product.
Question 4: The purification of the final product is difficult due to a persistent impurity. What are the best purification strategies?
The primary challenge in purification is often the removal of the dimer impurity and unreacted starting material.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup will help remove inorganic salts and water-soluble impurities.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of n-hexane and ethanol.[7]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is effective.[7] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from less polar byproducts and more polar starting material.
Frequently Asked Questions (FAQs)
What are the critical reaction parameters to control for a successful synthesis?
-
Temperature: As discussed, temperature plays a crucial role in balancing the rates of the desired SN2 reaction and the competing E2 elimination side reaction.[4]
-
Stoichiometry of Reactants: A significant excess of the dihaloalkane is critical to minimize the formation of the dimer impurity.[7]
-
Choice of Base and Solvent: The selection of the base and solvent system directly impacts the reaction rate and the selectivity between O- and C-alkylation.[4]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the disappearance of the starting material (7-hydroxy-3,4-dihydro-2(1H)-quinolinone) and the appearance of the desired product and any major byproducts.
What is the mechanism of the primary side reaction, dimer formation?
The formation of the dimer, 7,7′-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one, occurs in a two-step process:
-
The initial O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane forms the intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
-
This intermediate, which is also an alkyl halide, can then react with another molecule of the deprotonated 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to form the dimer.[6]
Visualizing the Reaction Pathways
The following diagrams illustrate the main synthetic route and the key side reactions.
Caption: Main reaction and major side reactions.
Caption: A logical workflow for troubleshooting.
References
-
ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
-
Verdia, J., Kumar, P., & Joshi, N. S. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050. Retrieved from [Link]
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
-
Acta Poloniae Pharmaceutica. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. 67(2), 151-157. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
-
HTS Biopharma. (n.d.). Aripiprazole Intermediate Impurity. Retrieved from [Link]
-
PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE. Retrieved from [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]
-
ResearchGate. (2025, August 6). O-Alkylation versus C-Alkylation in the Synthesis of 5,6-Dihydro-4H-oxacin-4-ones: Theoretical Approach. Retrieved from [Link]
- Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
-
Pharmaffiliates. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][9]naphthyrin-5(6H)-one. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. arborpharmchem.com [arborpharmchem.com]
Technical Support Center: Crystallization of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Welcome to the dedicated technical support guide for the crystallization of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. As a critical intermediate in the synthesis of Aripiprazole, achieving a robust and reproducible crystallization process for this compound is paramount to ensuring the purity, yield, and solid-state properties of the final active pharmaceutical ingredient (API).[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the crystallization of this quinolinone derivative.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental problems in a question-and-answer format, providing diagnostic workflows and scientifically grounded solutions.
Q1: My compound is "oiling out" and forming a separate liquid phase instead of solid crystals. What is happening and how can I fix it?
A1: "Oiling out" or liquid-liquid phase separation occurs when the solute's concentration exceeds its solubility limit at a temperature that is below the melting point of the solid form in that specific solvent environment. For this compound, which has both hydrogen bond donor (hydroxyl, amide) and acceptor (carbonyl, ether) groups, this is often caused by high supersaturation in a solvent system where the solute-solvent interactions are too strong to allow for ordered lattice formation.
Causality & Diagnostic Workflow:
-
High Supersaturation: The solution has likely been cooled too quickly or an excessive amount of anti-solvent was added, creating a level of supersaturation that favors amorphous precipitation over ordered crystal growth.[2]
-
Solvent Choice: The solvent may be too "good" at dissolving the compound, meaning the solute molecules are so well-solvated that they have difficulty desolvating and organizing into a crystal lattice.
-
Impurities: The presence of impurities can depress the melting point of the solid phase, increasing the likelihood of it separating as a liquid oil.[3][4]
Step-by-Step Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% v/v) of the primary solvent to reduce the supersaturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. A programmable cooling ramp or insulating the flask can provide the necessary time for nucleation and ordered growth.
-
Solvent System Modification: If the issue persists, consider changing the solvent system. If using a single solvent, try a binary mixture where the compound has slightly lower solubility. If using a solvent/anti-solvent system, choose an anti-solvent that is more miscible with the primary solvent to allow for a more controlled precipitation.
-
Seeding: Once the solution is cooled to a slightly supersaturated state (just below the saturation temperature), introduce a few seed crystals of the desired solid form. This bypasses the stochastic nature of primary nucleation and provides a template for growth.
Caption: Troubleshooting workflow for "oiling out".
Q2: I'm getting a very low yield. What are the common causes and how can I improve it?
A2: A low crystallization yield typically points to either excessive solubility of the compound in the mother liquor or incomplete precipitation.
Causality & Diagnostic Workflow:
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the compound initially.[5] Even at low temperatures, a significant amount of product will remain dissolved.
-
Inappropriate Solvent: The chosen solvent or solvent mixture may keep the compound too soluble even after cooling or anti-solvent addition.
-
Premature Filtration: Filtering the crystals when the mother liquor is still warm will result in significant loss of product.
-
Metastable Zone Width: The compound might have a wide metastable zone, meaning it can remain in a supersaturated state without crystallizing.
Step-by-Step Solutions:
-
Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent required for complete dissolution. Work in small solvent additions.
-
Mother Liquor Analysis: After filtration, concentrate a sample of the mother liquor to see if a significant amount of solid crashes out. If so, your yield loss is due to solubility. You can recover this material, but for future runs, consider the following.
-
Change Solvent/Anti-solvent: Select a solvent in which the compound has high solubility at high temperatures but very low solubility at room temperature or below. Alternatively, in an anti-solvent system, increase the proportion of the anti-solvent (add it slowly to avoid oiling out).
-
Increase Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. An ice bath is recommended for many common solvents.
-
Increase Residence Time: Allow more time for the crystallization to complete. Some systems require several hours or even overnight to reach equilibrium.
Q3: My product is crashing out as a fine powder with poor filterability. How can I grow larger, more defined crystals?
A3: Rapid precipitation, or "crashing," is a result of excessively high supersaturation, leading to rapid, uncontrolled nucleation rather than slow, ordered crystal growth. [5] This is detrimental to purity, as impurities can become trapped within the fast-forming crystal lattice.[3]
Causality & Diagnostic Workflow:
-
Thermal Shock: Removing a flask from a heat source and immediately placing it in an ice bath can cause thermal shock and rapid precipitation.
-
Rapid Anti-solvent Addition: Adding anti-solvent too quickly creates localized areas of extremely high supersaturation.
-
High Solute Concentration: Starting with a solution that is too concentrated can lead to it becoming uncontrollably supersaturated with only a small decrease in temperature.
Step-by-Step Solutions:
-
Reduce Cooling Rate: Employ a staged and slow cooling process. Allow the solution to cool to room temperature on the benchtop first, then transfer it to a refrigerator, and finally to an ice bath. This gradual reduction in temperature narrows the supersaturation window and favors growth over nucleation.
-
Control Anti-solvent Addition: Add the anti-solvent dropwise to a well-stirred solution. This maintains a more homogenous level of supersaturation.
-
Reduce Initial Concentration: Use slightly more solvent than the minimum required. While this may slightly decrease the theoretical maximum yield, it dramatically improves crystal quality and purity by preventing uncontrolled nucleation.[5]
-
Utilize a Seeding Strategy: Seeding the solution at a point of low supersaturation provides a limited number of sites for crystal growth to occur, promoting the formation of larger, more uniform crystals.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for crystallizing this compound?
A: The molecule possesses both polar (hydroxyl, amide) and moderately non-polar (aromatic ring, alkyl chain) regions. Therefore, polar protic solvents or mixtures are often a good starting point.
-
Good Single Solvents: Alcohols like Methanol and Ethanol , or Acetonitrile . A related intermediate, 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone, has been successfully crystallized from ethanol and ethyl acetate.[6]
-
Solvent/Anti-solvent Systems: A good approach is to dissolve the compound in a polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at an elevated temperature and then add a less polar or protic anti-solvent like Water , Isopropanol , or Methyl tert-butyl ether (MTBE) to induce crystallization.
The ideal solvent system must be determined experimentally. A solvent screening study is highly recommended.
Q: What is polymorphism and why is it critical for this compound?
A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[7][8] These different forms have the same chemical composition but different internal crystal lattice arrangements. This is critically important because different polymorphs can have vastly different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the final drug.[9]
-
Stability: A metastable polymorph can convert to a more stable form over time, which can alter the drug product's performance.[10]
-
Mechanical Properties: Properties like flowability and compressibility are affected, which is crucial for downstream processing like tableting.
Aripiprazole, the final product, is notorious for its complex polymorphism, with numerous patented crystal forms.[1][11][12][13] It is highly probable that its intermediates, including this compound, also exhibit polymorphic behavior. Controlling the polymorphic form of this intermediate is essential for ensuring the consistent and reproducible manufacturing of the desired Aripiprazole polymorph.
Q: What analytical techniques are essential for characterizing my crystalline product?
A: A combination of techniques is necessary for comprehensive characterization:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the specific polymorphic form, as each crystal structure produces a unique diffraction pattern.[8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, allowing for the determination of melting points, purity, and the detection of polymorphic transitions.[13]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to identify solvates or hydrates by quantifying solvent loss upon heating.
-
Optical Microscopy: Provides visual information on crystal size, shape (habit), and uniformity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the crystallized material, ensuring that impurities have been effectively removed.
Data & Protocols
Table 1: Properties of Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Hydrogen Bond Donor/Acceptor | Potential Role |
| Methanol | 65 | 5.1 | Both | Primary Solvent |
| Ethanol | 78 | 4.3 | Both | Primary Solvent |
| Isopropanol (IPA) | 82 | 3.9 | Both | Primary Solvent / Anti-solvent |
| Acetonitrile | 82 | 5.8 | Acceptor | Primary Solvent |
| Ethyl Acetate | 77 | 4.4 | Acceptor | Primary Solvent |
| Water | 100 | 10.2 | Both | Anti-solvent |
| Toluene | 111 | 2.4 | None | Anti-solvent |
Protocol 1: General Cooling Crystallization
-
Dissolution: In a suitable flask, add the crude this compound. Add a magnetic stir bar.
-
Solvent Addition: Add a small volume of the chosen primary solvent (e.g., ethanol). Begin stirring and gently heat the mixture (e.g., to 60-70 °C).
-
Achieve Saturation: Continue adding small aliquots of the solvent until all the solid has just dissolved. Note the total volume used.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Analyze the dried product using XRPD, DSC, and HPLC to confirm the polymorphic form and purity.
Sources
- 1. US8008490B2 - Polymorphic forms of aripiprazole and method - Google Patents [patents.google.com]
- 2. web.mit.edu [web.mit.edu]
- 3. syrris.com [syrris.com]
- 4. helgroup.com [helgroup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 10. ftloscience.com [ftloscience.com]
- 11. Conformational polymorphism in aripiprazole: Preparation, stability and structure of five modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into polymorphism and dynamics of aripiprazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Welcome to the technical support guide for investigating the degradation pathways of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. This molecule is a critical intermediate in the synthesis of Aripiprazole and is also considered a potential impurity or degradation product.[1] Understanding its stability under stress conditions is paramount for developing robust formulations and analytical methods.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, analytical scientists, and drug development professionals. We will explore the molecule's behavior under hydrolytic, oxidative, thermal, and photolytic stress, providing both the rationale behind the experimental design and practical, step-by-step guidance.
Frequently Asked Questions (FAQs) on Stress Testing
General Questions
Q1: Why is my blank chromatogram showing peaks after acid/base hydrolysis stress testing?
A1: This is a common issue known as "placebo effect" or excipient degradation. If you are testing a formulated drug product, the acidic or basic conditions can degrade the excipients, which may have UV absorbance and elute at various retention times.
-
Troubleshooting Action: Always run a "placebo blank" (all formulation components except the active pharmaceutical ingredient, API) under the identical stress conditions. This allows you to distinguish between API-related degradants and those arising from the excipients.
Q2: I'm not seeing any degradation of my compound. What should I do?
A2: The goal of forced degradation is to achieve some degradation, typically in the range of 5-20%, to prove the stability-indicating nature of your analytical method.[2] If no degradation is observed, the stress conditions may be too mild.
-
Troubleshooting Action: Increase the severity of the stress conditions incrementally. This could involve:
-
Increasing the concentration of the acid or base.
-
Extending the exposure time.
-
Increasing the temperature. For example, if room temperature hydrolysis shows no effect, consider heating to 40°C or 60°C.[3]
-
For photostability, ensure the sample is exposed to a sufficient intensity of light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]
-
Hydrolytic Degradation (Acid & Base)
Q3: I am studying the degradation of Aripiprazole. Should I expect to see this compound as a degradant under acid or base hydrolysis?
A3: It is unlikely. Studies on the forced degradation of Aripiprazole have consistently shown that the molecule is stable under both acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) conditions, even at elevated temperatures for extended periods.[5][6] Since this compound constitutes a significant part of the Aripiprazole structure, its core quinolinone and ether linkage are also expected to be stable under these hydrolytic conditions.
Q4: What is the primary mechanism of hydrolytic degradation I should be looking for, even if it's not prominent for this molecule?
A4: For molecules susceptible to hydrolysis, the primary mechanism involves the reaction of the compound with water, often catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[2] The most common sites for hydrolysis are esters, amides, lactams, and ethers. While the ether linkage in the hydroxybutoxy side chain could theoretically be a site for hydrolysis, it is generally stable under the tested conditions for this class of compounds.
Oxidative Degradation
Q5: What are the expected degradation products of Aripiprazole or its quinolinone metabolite under oxidative stress?
A5: Oxidative degradation is a significant pathway for Aripiprazole. When subjected to oxidative stress, such as with hydrogen peroxide (H₂O₂), the formation of an N-oxide derivative is a primary degradation product.[6][7] Specifically, the nitrogen atom in the piperazine ring of Aripiprazole is susceptible to oxidation.
-
For this compound itself: While it lacks the piperazine ring, the nitrogen within the quinolinone ring could potentially be oxidized, though this is less commonly reported. The hydroxybutoxy side chain could also undergo oxidation to form corresponding aldehydes or carboxylic acids.[1]
Q6: My oxidative degradation reaction seems to be proceeding too quickly and generating many small, unidentifiable peaks. How can I control it?
A6: Oxidative reactions, especially with strong agents like 30% H₂O₂, can be aggressive.[6] To achieve controlled degradation, you need to moderate the reaction conditions.
-
Troubleshooting Action:
-
Lower the H₂O₂ Concentration: Start with a lower concentration, such as 3% H₂O₂, and analyze samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Control Temperature: Perform the reaction at room temperature or even refrigerated conditions to slow down the rate of degradation.
-
Quench the Reaction: Once the desired level of degradation is achieved, the reaction can be quenched to prevent further degradation before analysis. This can often be done by significant dilution with the mobile phase.
-
Thermal & Photolytic Degradation
Q7: I'm seeing significant degradation under thermal stress. What are the likely pathways?
A7: Aripiprazole is known to be labile under thermal stress (e.g., 105°C for several days).[6][7] The primary degradation products identified are often related to the cleavage and modification of the side chains. For Aripiprazole, this includes the formation of 1-but-3-enyl-4-(2,3-dichloro-phenyl)-piperazine and 7-but-3-enyloxy-3,4-dihydro-1H-quinolin-2-one.[7] This suggests that under thermal stress, the butoxy chain can undergo elimination reactions.
Q8: Is this compound expected to be stable to light?
A8: Yes. Studies subjecting Aripiprazole tablets to photolytic degradation according to ICH guidelines have shown no significant formation of degradants.[6][7] This indicates that the chromophore of the quinolinone ring system is stable under these conditions.
Troubleshooting Guides & Experimental Protocols
General Workflow for a Forced Degradation Study
The following diagram outlines a systematic approach to conducting forced degradation studies, which is essential for developing a stability-indicating analytical method.
Caption: General workflow for conducting forced degradation studies.
Protocol 1: Forced Degradation Sample Preparation
This protocol provides a starting point for stress testing. The conditions should be adjusted based on the observed stability of the molecule.[3][8]
Materials:
-
This compound (or Aripiprazole) reference standard.
-
HPLC-grade Methanol, Acetonitrile, and Water.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool to room temperature, neutralize with an equivalent amount of 0.1M NaOH, and dilute with mobile phase to the target analytical concentration (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool, neutralize with 0.1M HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to the target concentration with mobile phase.
-
-
Thermal Degradation:
-
Place the solid powder of the compound in a controlled temperature oven at 105°C for 72 hours.[7]
-
After exposure, dissolve the powder in the diluent to prepare a solution of the target concentration.
-
-
Control Sample: Prepare a sample by diluting the stock solution to the target concentration with the same diluent, without subjecting it to any stress.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a general starting point for separating the parent compound from its potential degradation products. Method optimization will be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Phenyl column (e.g., 250 x 4.6 mm, 5 µm) | Phenyl columns can offer alternative selectivity for aromatic compounds like quinolinones.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides good peak shape for basic compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 30-40 min | A broad gradient is necessary to ensure elution of all potential degradants, which may have very different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 248 nm or PDA (Photodiode Array) | 248 nm is a reported wavelength for Aripiprazole analysis.[7] A PDA detector is crucial for assessing peak purity. |
| Injection Volume | 10 µL | A typical injection volume.[7] |
| Column Temp | 30°C | Provides better run-to-run reproducibility. |
Key Degradation Pathways
The primary degradation pathways for the parent drug Aripiprazole, which informs the stability of the quinolinone metabolite, occur under thermal and oxidative stress.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmasm.com [pharmasm.com]
- 3. longdom.org [longdom.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
"minimizing byproduct formation in the synthesis of Aripiprazole intermediates"
Welcome to the Technical Support Center for the synthesis of Aripiprazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial building blocks. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and optimize your synthetic routes.
Part 1: Troubleshooting Guide - Minimizing Byproduct Formation
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate A)
The synthesis of Intermediate A, a key precursor to Aripiprazole, typically involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[1][2] A prevalent issue in this step is the formation of the dimer impurity, 7,7'-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one.[3]
Question 1: My HPLC analysis shows a significant peak corresponding to the dimer impurity (7,7'-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one). What are the primary causes and how can I minimize its formation?
Answer:
The formation of the dimer impurity is a common challenge and arises from a secondary reaction where the already formed 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one reacts with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[3] Several factors can influence the rate of this undesirable reaction.
Causality and Troubleshooting Steps:
-
Molar Ratio of Reactants: An insufficient excess of 1,4-dibromobutane is a primary driver for dimer formation. When the concentration of the alkylating agent is low, the mono-alkylated product has a higher probability of reacting with the starting material.
-
Recommendation: Employ a significant molar excess of 1,4-dibromobutane. A ratio of 1:3 to 1:5 of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to 1,4-dibromobutane is often effective.[2]
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of the secondary reaction leading to the dimer.
-
Recommendation: Monitor the reaction progress closely using TLC or HPLC. Aim for the shortest reaction time necessary for the complete consumption of the starting material. A temperature range of 60-80°C is a good starting point.[4]
-
-
Choice of Base and Solvent: The selection of the base and solvent system plays a crucial role in controlling the reaction's selectivity. A strong base can deprotonate the hydroxyl group of the starting material, but also potentially promote side reactions.
-
Addition Rate of Base: A slow, controlled addition of the base can help maintain a lower concentration of the deprotonated starting material at any given time, thus favoring the primary reaction with 1,4-dibromobutane.
-
Recommendation: Add the base portion-wise or as a solution over a period of time rather than all at once.
-
Visualizing the Reaction Pathway:
Caption: Formation pathway of the desired product and the dimer impurity.
Question 2: I'm considering using a phase-transfer catalyst (PTC) to improve the synthesis of Intermediate A. How does it work and what are the benefits?
Answer:
Phase-transfer catalysis is an excellent strategy to enhance the efficiency and selectivity of this alkylation reaction.[5] The reaction involves an aqueous or solid phase (containing the deprotonated 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) and an organic phase (containing the 1,4-dibromobutane). A PTC facilitates the transfer of the nucleophile (the phenoxide) from the aqueous/solid phase to the organic phase where the reaction occurs.[6]
Mechanism and Benefits:
-
Mechanism: A typical PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), forms an ion pair with the phenoxide. This ion pair is soluble in the organic phase, allowing it to react readily with the 1,4-dibromobutane.
-
Benefits:
-
Increased Reaction Rate: By bringing the reactants together in the same phase, the reaction rate is significantly accelerated.
-
Milder Reaction Conditions: PTCs can enable the use of milder bases and lower reaction temperatures, which in turn helps to suppress the formation of byproducts like the dimer.
-
Improved Selectivity: The localized concentration of the nucleophile around the PTC in the organic phase can favor the desired mono-alkylation.
-
Reduced Solvent Usage: In some cases, PTCs can allow for the use of less polar, more environmentally friendly solvents.[5]
-
Experimental Protocol for PTC-mediated Synthesis of Intermediate A:
| Step | Procedure | Rationale |
| 1 | To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1 eq.) in a suitable organic solvent (e.g., toluene), add an aqueous solution of a base (e.g., 50% NaOH). | Creates the phenoxide nucleophile in the aqueous phase. |
| 2 | Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.). | The PTC will begin to transport the phenoxide into the organic phase. |
| 3 | Add 1,4-dibromobutane (3-5 eq.) to the reaction mixture. | The excess alkylating agent is crucial to minimize dimer formation. |
| 4 | Heat the mixture to 50-60°C and monitor the reaction by TLC or HPLC. | The lower temperature, enabled by the PTC, helps to control side reactions. |
| 5 | Upon completion, cool the reaction, separate the organic layer, and wash with water to remove the base and catalyst. | Standard workup procedure. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Isolation of the crude product. |
| 7 | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). | Removes unreacted starting materials and byproducts. |
Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate B)
The synthesis of 1-(2,3-dichlorophenyl)piperazine is another critical step. A common route involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[7] Byproducts can arise from incomplete reaction or side reactions.
Question 3: My synthesis of 1-(2,3-dichlorophenyl)piperazine resulted in a low yield and the presence of several impurities. How can I troubleshoot this?
Answer:
Low yields and impurities in this synthesis often stem from suboptimal reaction conditions and the quality of the starting materials.
Troubleshooting Strategies:
-
Reaction Temperature and Time: This cyclization reaction typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to degradation and the formation of tar-like byproducts.
-
Recommendation: A reaction temperature in the range of 120-140°C is generally effective.[7] It is crucial to monitor the reaction progress to avoid prolonged heating after the starting materials have been consumed.
-
-
Purity of Starting Materials: The purity of both 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is paramount. Impurities in the starting materials can be carried through the synthesis and complicate purification.
-
Recommendation: Ensure the starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use.
-
-
Solvent Selection: The choice of solvent can influence the reaction rate and byproduct profile. High-boiling aromatic solvents like xylene are often used.
-
Recommendation: Xylene is a suitable solvent for this reaction, allowing for the necessary high temperatures to be reached.[5]
-
-
Work-up and Purification: Proper work-up is essential to remove unreacted starting materials and acidic byproducts.
-
Recommendation: After the reaction, the mixture should be cooled and treated with a base (e.g., aqueous ammonia or sodium hydroxide) to neutralize the hydrochloride salt and any acidic byproducts. The product can then be extracted into an organic solvent. Purification of the crude product is often achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Visualizing the Synthesis Workflow:
Caption: A typical workflow for the synthesis and purification of Intermediate B.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the final Aripiprazole synthesis, and how does it originate from the intermediates?
A1: One of the most common process-related impurities is the dimer, 7,7'-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one. As discussed in the troubleshooting guide, this impurity is formed during the synthesis of Intermediate A. If not effectively removed, it can be carried through to the final coupling step and be present in the crude Aripiprazole. Its removal at the final stage can be challenging, hence the importance of minimizing its formation in the intermediate step.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product in real-time. For more quantitative analysis and to check for the presence of multiple byproducts, High-Performance Liquid Chromatography (HPLC) is the method of choice. A simple isocratic HPLC method with a C18 column and a UV detector is often sufficient for in-process control.[8]
Q3: What are the best practices for recrystallizing the intermediates to achieve high purity?
A3: Effective recrystallization depends on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities are either highly soluble or insoluble at all temperatures.
-
For 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A mixture of ethanol and water is a commonly used and effective solvent system for recrystallization.
-
For 1-(2,3-dichlorophenyl)piperazine: Ethanol or isopropanol are good choices for recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then hot filter it to remove the carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Q4: Are there any specific safety precautions I should take when working with these reagents?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
1,4-dibromobutane: is a lachrymator and should be handled in a well-ventilated fume hood.
-
2,3-dichloroaniline: is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
bis(2-chloroethyl)amine hydrochloride: is a nitrogen mustard and is highly toxic and corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many of the organic solvents used are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
References
- Pai, N. R., & Dubhashi, D. S. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharmacia Lettre, 2(4), 1-10.
- Sastry, B. S., Gananadhamu, S., & Rao, G. D. (2009). RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations. Asian Journal of Chemistry, 21(8), 6643-6646.
- Stolarczyk, M., Kwiecień, A., & Krzek, J. (2015). A stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Acta Poloniae Pharmaceutica, 72(1), 45-53.
- Soponar, F., Sandru, M., & David, V. (2014). Quantitative evaluation of aripiprazole and its five related chemical impurities from pharmaceuticals using a HPLC-DAD method. Revue Roumaine de Chimie, 59(11-12), 1037-1046.
- Filipic, S., Agbaba, D., & Vladimirov, S. (2012). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Journal of the Serbian Chemical Society, 77(10), 1435-1448.
- Alkermes, Inc. (2016).
- Vertex AI Search. (2024). Aripiprazole Synthesis Process: A Detailed Guide.
- Otsuka Pharmaceutical Co., Ltd. (2006).
- Li, T., et al. (2020).
- r/OrganicChemistry. (2022).
- ChemicalBook. (2023). Aripiprazole synthesis.
- WIPO. (2016).
- Teva Pharmaceutical Industries Ltd. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
- Diez-Barra, E., de la Hoz, A., & Loupy, A. (1995). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Wockhardt Ltd. (2008). A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. WO2008026220A1.
- Javadzadeh, Y., Hamedeyazdan, S., & Asnaashari, S. (2015). Schematic protocol of drug recrystallization for further purification.
- Stark, C. M. (2005). Industrial Phase-Transfer Catalysis. In Phase-Transfer Catalysis (pp. 1-21). Springer, Boston, MA.
- Taylor & Francis. (n.d.).
- Baran, P. S., et al. (2022). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- Liu, F., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-677.
- MedKoo Biosciences. (n.d.). Aripiprazole Synthetic Routes.
- Jiangsu Nhwa Pharmaceutical Co., Ltd. (2014). New synthesis method of aripiprazole. CN103787965A.
- ChemistryViews. (2024).
- Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, 22(5), 390-392.
- Cárdenas-Galindo, L. M., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(11), 3125.
- Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536A.
- Bayer Schering Pharma AG. (2007). Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid. DE102005048694A1.
- Kozlowski, J. A., et al. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 13(4), 1301-1310.
- Cadila Healthcare Ltd. (2010).
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Detection method of 1-(2,3-dichlorophenyl)
- PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.
- ResearchGate. (n.d.). The plausible mechanism of formation of 7-hydroxy-4-methylcoumarin in....
- TCI Chemicals. (n.d.). 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.
- BLDpharm. (n.d.). 129722-34-5|7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
- United Nations Office on Drugs and Crime. (2013).
- Reddy, G. O., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 95, 138-143.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
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- 3. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
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- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Quinolinone Derivatives
Welcome to the technical support center for the HPLC analysis of quinolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—one of the most common and frustrating issues in liquid chromatography. Quinolinone derivatives, due to their chemical nature, are particularly susceptible to this phenomenon. This resource provides in-depth, experience-based troubleshooting guides and FAQs to help you diagnose the root cause of peak tailing and implement effective, scientifically sound solutions.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing in HPLC?
A: Peak tailing is a common type of peak distortion where the back half of a chromatographic peak is wider than the front half, creating an asymmetrical shape.[1][2] Ideally, a peak should be symmetrical (Gaussian). We quantify this asymmetry using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a value greater than 1.5 is considered significant tailing that can compromise resolution and the accuracy of peak integration.[3][4]
Q2: Why are quinolinone derivatives particularly prone to peak tailing?
A: Quinolinone derivatives are basic compounds, often containing nitrogen atoms within their heterocyclic ring structure. This basicity is the primary reason for their challenging chromatographic behavior. The key issues are:
-
Secondary Silanol Interactions: The nitrogen atoms in quinolinones can become protonated (positively charged). These charged molecules can then interact strongly with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][5] These silanols are acidic and can be deprotonated (negatively charged), leading to a strong, secondary ionic retention mechanism that causes tailing.[4][5]
-
Metal Chelation: Many quinolinone structures can act as chelating agents, binding to trace metal ions (like iron or titanium) that may be present in the stainless-steel components of the HPLC system (frits, tubing) or within the silica of the column itself.[6][7] This interaction creates another unwanted retention mechanism, contributing to poor peak shape.[6][7]
Q3: What is the first thing I should check if I see peak tailing with my quinolinone compound?
A: Before diving into complex method changes, always perform a simple diagnostic test. Inject a neutral, non-polar compound (e.g., toluene or naphthalene) under your current method conditions.
-
If the neutral compound's peak is symmetrical: The problem is chemical and related to your quinolinone derivative's interaction with the stationary phase (likely silanol or metal interactions). You should proceed to the troubleshooting guide below, focusing on mobile phase and column chemistry.
-
If the neutral compound's peak also tails: The problem is likely mechanical or related to the physical setup of your HPLC system. This could be a partially blocked column frit, a void in the column bed, or excessive extra-column volume.[1]
In-Depth Troubleshooting Guide
This section provides a systematic, question-driven approach to resolving peak tailing. Each step explains the underlying science to empower you to make informed decisions.
Problem: My quinolinone peak is tailing, and a neutral marker peak is sharp. I suspect silanol interactions.
Cause & Explanation: This is the most common cause of peak tailing for basic compounds.[4] Residual silanol groups on the silica surface of C18 columns are acidic (pKa ≈ 3.5-4.5).[8] If your mobile phase pH is above this range, the silanols become deprotonated (SiO⁻) and can strongly interact with your protonated (basic) quinolinone analyte through an ion-exchange mechanism.[5] This secondary interaction is stronger than the desired reversed-phase partitioning, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH is a powerful tool.[9][10] By adjusting the pH to be at least 2 units below the pKa of your quinolinone analyte (if known) and below the pKa of the silanols (typically pH 2.5-3.0), you achieve two critical things: the quinolinone is fully and consistently protonated, and the silanols are neutralized (Si-OH), which minimizes the problematic ionic interaction.[11][12]
-
Add a Competing Base (Mobile Phase Modifier): Introduce a small concentration of a competing base, such as Triethylamine (TEA), into your mobile phase.[13][14] TEA is a stronger base than most quinolinones and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[14][15] This allows the quinolinone to interact primarily with the C18 phase, leading to a more symmetrical peak. Be aware that TEA can shorten column lifetime and may be difficult to completely flush from a column.[11][16]
-
Increase Buffer Concentration: Increasing the buffer strength (e.g., from 10mM to 25-50mM) can help to improve peak shape by maintaining a more consistent pH at the silica surface and potentially masking some silanol activity.
Problem: I've adjusted the pH and tried TEA, but the peak tailing persists. Could it be metal chelation?
Cause & Explanation: Yes. Quinolinone derivatives with specific functional group arrangements can chelate with metal ions. Metal ions can leach from stainless steel HPLC components (tubing, frits) or be present as impurities in the silica packing material.[7][17] This chelation creates a strong, unwanted retention mechanism. This issue can be intermittent and may worsen as the column ages or if the system is exposed to corrosive mobile phases.[7][18]
Solutions:
-
Introduce a Sacrificial Chelating Agent: Add a small amount of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to your mobile phase.[6][19] EDTA will bind to the free metal ions in the system, preventing them from interacting with your analyte.
-
System & Column Passivation: If metal contamination is suspected to be from the HPLC system itself, a passivation procedure can be performed. This involves flushing the system (without the column) with a solution like nitric or phosphoric acid to remove free iron and form a protective oxide layer on the stainless-steel surfaces.[19][20][21]
-
Use Bio-Inert or PEEK-Lined Hardware: For long-term solutions, consider using HPLC systems and columns with bio-inert surfaces.[22] These components are made with materials like PEEK or have specialized coatings that create a barrier between your sample and the metal surfaces, effectively eliminating metal-ion leaching and interaction.[22][23]
Problem: My peak shape is excellent on a new column but deteriorates quickly after only a few dozen injections.
Cause & Explanation: This points towards two likely issues: either your column is not sufficiently robust for the mobile phase conditions, or your sample matrix is contaminating the column.
-
Column Degradation: Using a mobile phase with a high pH (typically > 8) can dissolve the silica backbone of a traditional HPLC column, leading to the exposure of more active silanol sites and a rapid decline in performance.[9]
-
Column Contamination: Strongly retained components from your sample matrix can accumulate at the head of the column. This contamination can act as a new, active stationary phase, leading to secondary interactions and peak tailing.
Solutions:
-
Use a pH-Stable Column: If you need to operate at a higher pH to achieve the desired retention or selectivity, ensure you are using a column specifically designed for high-pH stability. These often use hybrid particle technology or are polymer-based.[9][24]
-
Implement a Column Wash Step: After each sequence of injections, flush the column with a strong, organic solvent (like 100% Acetonitrile or Isopropanol) to remove any strongly retained contaminants.
-
Use a Guard Column: A guard column is a small, disposable column placed before your main analytical column.[25] It acts as a chemical filter, trapping contaminants and protecting the more expensive analytical column, thereby extending its lifetime.
-
Improve Sample Preparation: Incorporate a Solid-Phase Extraction (SPE) or other sample clean-up step before injection to remove matrix components that could contaminate the column.
Summary of Troubleshooting Strategies
| Problematic Observation | Primary Cause | Recommended Solutions (In Order of Application) |
| Peak tailing for quinolinone, but not for a neutral marker. | Secondary Silanol Interactions | 1. Lower mobile phase pH to 2.5-3.0. 2. Add a competing base (e.g., 5-10 mM TEA). 3. Use a modern, high-purity, end-capped column.[26][27] |
| Tailing persists after pH and modifier adjustments. | Metal Chelation | 1. Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase. 2. Passivate the HPLC system.[20] 3. Use bio-inert columns and system components.[22][23] |
| Good initial peak shape that degrades rapidly. | Column Degradation or Contamination | 1. Use a guard column. 2. Implement a robust column washing procedure. 3. Ensure mobile phase pH is within the column's stable range.[10] |
| All peaks in the chromatogram are tailing. | System/Mechanical Issues | 1. Check for a blocked column inlet frit; backflush the column.[1] 2. Inspect fittings for dead volume. 3. Check for a column void. |
Experimental Protocol: Systematic Diagnosis of Peak Tailing
This protocol provides a step-by-step workflow to identify the root cause of peak tailing for a quinolinone derivative.
Objective: To systematically determine if peak tailing is caused by silanol interactions, metal chelation, or other factors.
Materials:
-
HPLC System with UV Detector
-
Reversed-Phase C18 Column (the one showing the issue)
-
Analytes: Your quinolinone derivative, Toluene (neutral marker)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Additives: Triethylamine (TEA), Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Step 1: Establish a Baseline
-
Equilibrate the column with your standard analytical mobile phase conditions where tailing is observed.
-
Inject your quinolinone standard and record the chromatogram. Calculate the USP Tailing Factor (Tf).
-
Inject a toluene standard. Record the chromatogram and calculate its Tf. If Tf for toluene is > 1.2, stop and troubleshoot the physical system (frit, void). If it is sharp (Tf < 1.2), proceed.
-
-
Step 2: Test for Silanol Interactions (Low pH)
-
Prepare a mobile phase of 50:50 (v/v) Mobile Phase A:Mobile Phase B. This creates a low pH environment (approx. 2.7).
-
Equilibrate the column with this new mobile phase for at least 20 column volumes.[28]
-
Inject the quinolinone standard. Record the chromatogram and calculate the Tf.
-
Analysis: A significant improvement in peak shape (Tf approaching 1.0) strongly indicates that silanol interactions are the primary cause of tailing.[11]
-
-
Step 3: Test for Silanol Interactions (Competing Base)
-
Return to your original mobile phase from Step 1.
-
Add 0.1% (v/v) TEA to the aqueous component of your mobile phase and re-mix.
-
Equilibrate the column thoroughly.
-
Inject the quinolinone standard. Record the chromatogram and calculate the Tf.
-
Analysis: A significant improvement in peak shape confirms silanol interactions are the cause. This method is an alternative to low pH.[14]
-
-
Step 4: Test for Metal Chelation
-
Using the mobile phase from Step 2 (low pH), add EDTA to the aqueous component to a final concentration of 0.1 mM.
-
Equilibrate the column thoroughly.
-
Inject the quinolinone standard. Record the chromatogram and calculate the Tf.
-
Analysis: If peak shape improves significantly only after the addition of EDTA (compared to the low pH condition alone), metal chelation is a contributing factor.[6]
-
Visualization of Troubleshooting Workflow
The following diagram outlines the logical decision-making process for troubleshooting peak tailing issues with quinolinone derivatives.
Caption: A workflow for diagnosing the root cause of peak tailing.
References
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
CHROMacademy. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
HPLCNano. (n.d.). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. Retrieved from [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Conditioning / Activation. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]
-
Welch Materials Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
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Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
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De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for the Quantification of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Introduction: The Critical Role of Quantification in Aripiprazole Synthesis
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a critical starting material and key intermediate in the synthesis of Aripiprazole, a widely used atypical antipsychotic medication. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and validated analytical methods for its quantification are not merely a regulatory requirement but a cornerstone of process control and quality assurance in pharmaceutical manufacturing.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this key intermediate. It is designed for researchers, analytical development scientists, and quality control professionals. We will move beyond simply listing procedural steps to explore the scientific rationale behind method selection, validation parameter design, and the interpretation of results, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Regulatory Framework: ICH Q2(R1) as the Gold Standard
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process, which we will use as our primary reference.[2][4] The objective is to demonstrate that the chosen analytical method is suitable for its intended purpose, which in this case is the accurate quantification of the Aripiprazole intermediate.[3]
The validation process can be visualized as a logical workflow, ensuring all performance characteristics are systematically evaluated.
Caption: High-level workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technology is the first critical decision. It hinges on the specific application requirements, such as the expected concentration range, the complexity of the sample matrix, and the required throughput and sensitivity. For the quantification of a pharmaceutical intermediate, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most viable and powerful options.
Caption: Core strengths and weaknesses of HPLC-UV vs. LC-MS/MS.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of pharmaceutical quality control due to its robustness, precision, and cost-effectiveness. For an intermediate like this compound, this method is ideal for routine purity assessments and assays.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: YMC Pack C18 (150 x 4.6 mm, 5 µm) or equivalent. Causality: A C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte, ensuring good separation from potential impurities.[5]
-
Mobile Phase: A gradient mixture of Buffer (A) and Acetonitrile (B). Buffer (A): 20 mM Sodium dihydrogen Orthophosphate, pH adjusted to 3.0 with phosphoric acid. Causality: A buffered mobile phase at a low pH ensures consistent ionization state of the analyte, leading to sharp, reproducible peak shapes.[5]
-
Gradient: 0-5 min (30% B), 5-15 min (30% to 70% B), 15-20 min (70% B), 20-22 min (70% to 30% B), 22-25 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature minimizes viscosity changes in the mobile phase, ensuring stable retention times.
-
Detection Wavelength: 215 nm. Causality: This wavelength provides high molar absorptivity for the quinolinone chromophore, maximizing sensitivity.[5][6]
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of reference standard in 100 mL of diluent to get 100 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in diluent.
-
Validation of the HPLC-UV Method
The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[3][7]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradation products.[8] | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the analyte and all potential interfering peaks.[9] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[10] | Correlation coefficient (r²) ≥ 0.999.[9] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value.[11] | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[8] |
| Precision | To measure the degree of scatter between a series of measurements.[11] | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.[12] |
| LOD & LOQ | LOD: Lowest amount detectable. LOQ: Lowest amount quantifiable with acceptable precision and accuracy.[10] | LOD: Signal-to-Noise (S/N) ratio of 3:1. LOQ: Signal-to-Noise (S/N) ratio of 10:1.[10] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[8] | System suitability parameters (e.g., tailing factor, resolution) remain within limits. RSD of results ≤ 2.0%. |
| Stability | To confirm the analyte is stable in the prepared solution for the duration of the analysis. | Recovery within ±2% of the initial value over 48 hours.[6][9] |
Table 1: Summary of HPLC-UV Validation Parameters and Acceptance Criteria
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity, such as pharmacokinetic studies in biological matrices or the quantification of trace-level impurities, LC-MS/MS is the superior choice. Its selectivity, derived from monitoring specific mass transitions, allows for accurate quantification even in complex samples.[13]
Experimental Protocol: LC-MS/MS
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent. Causality: A sub-2 µm particle column is used to achieve faster separations and sharper peaks, which is beneficial for MS detection (higher signal-to-noise).
-
Mobile Phase: A gradient mixture of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Volatile buffers like formic acid are essential for MS compatibility as they do not foul the ion source.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, Positive. Causality: The quinolinone structure readily accepts a proton, making positive mode ESI highly efficient for ionization.
-
MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion. For this compound (MW ≈ 279.34), this would be determined experimentally (e.g., m/z 280.2 -> 121.1).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix components that can cause ion suppression.
Validation of the LC-MS/MS Method
Validation follows the same core principles as HPLC-UV but includes additional considerations specific to mass spectrometry, as outlined in FDA guidance for bioanalytical methods.[1][14][15]
| Parameter | Purpose | Acceptance Criteria (Typical for Bioanalysis) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard (IS). | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between concentration and the peak area ratio (analyte/IS). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness to the true value and the degree of scatter across multiple measurements. | Mean accuracy within ±15% of nominal. Precision (RSD) ≤15%. (For LLOQ, both are ±20%).[16] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal and Precision (RSD) ≤20%. Response should be at least 5 times the blank response. |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage).[16] | Mean concentration at each stability level should be within ±15% of the nominal concentration. |
Table 2: Summary of LC-MS/MS Validation Parameters and Acceptance Criteria
Conclusion and Recommendations
The validation of analytical methods is a systematic and evidence-based process that underpins the reliability of all quantitative data in pharmaceutical development.
-
For routine quality control, assay, and purity testing of this compound as a bulk substance or intermediate, a validated RP-HPLC method with UV detection is the most appropriate choice. It offers a proven balance of performance, robustness, and cost-effectiveness, delivering data that is fit for purpose.[12][17]
-
For applications requiring high sensitivity , such as the analysis of the intermediate in biological matrices (pharmacokinetics) or for trace-level impurity quantification , a validated LC-MS/MS method is indispensable. Its superior selectivity and lower limits of quantitation provide a level of analytical certainty that UV-based methods cannot achieve.[13][18]
Ultimately, the selected method must be validated against a predefined set of acceptance criteria that align with its intended use. This ensures that every measurement is scientifically sound, defensible, and contributes to the overarching goal of producing safe and effective medicines.
References
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Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS Newsmagazine URL: [Link]
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Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
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Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
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Title: Indicating RP-HPLC method for determination of aripiprazole and its degradation products Source: Semantic Scholar URL: [Link]
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Title: A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study Source: National Institutes of Health (NIH) URL: [Link]
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Title: Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities Source: Scholars Research Library URL: [Link]
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Title: Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities Source: ResearchGate URL: [Link]
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Title: RP-HPLC Method Development and Validation for Estimation of Aripiprazole in Bulk and Dosage Form Source: researchgate.net URL: [Link]
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Title: VALIDATED HPLC METHOD FOR DETERMINATION OF ARIPRAZOLE IN PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Education URL: [Link]
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Title: development and validation of rp- hplc method for the quantitative determination of aripiprazole in Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
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Title: A stability-indicating RPLC method for the quantitative determination of aripiprazole in bulk drug and pharmaceutical dosage forms Source: TSI Journals URL: [Link]
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A Comparative Guide to the Efficacy of Aripiprazole Metabolites: Dehydroaripiprazole vs. 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of atypical antipsychotics, aripiprazole stands out for its unique mechanism of action as a dopamine D2 partial agonist. However, the clinical efficacy and overall pharmacological profile of aripiprazole are not solely attributable to the parent drug. Its biotransformation in the body yields a spectrum of metabolites, with varying degrees of pharmacological activity. This guide provides a detailed comparison of the efficacy of two major metabolites: dehydroaripiprazole (OPC-14857) and 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (also known as OPC-3373), grounded in experimental data to inform preclinical and clinical research.
The Metabolic Fate of Aripiprazole: A Fork in the Road to Activity
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2] These enzymatic processes, including dehydrogenation, hydroxylation, and N-dealkylation, give rise to several metabolites. Among these, dehydroaripiprazole is the principal active metabolite, while this compound represents a significant but inactive metabolic product.[2] Understanding the distinct pharmacological paths of these two metabolites is crucial for a comprehensive grasp of aripiprazole's therapeutic action and for the development of future psychotropic agents.
The metabolic pathway of aripiprazole dictates the formation of these key metabolites, highlighting the critical role of CYP2D6 and CYP3A4 in determining the relative abundance of the active versus inactive compounds.
Caption: Workflow for radioligand binding assays.
Methodology:
-
Membrane Preparation: Cells stably expressing the receptor of interest (e.g., dopamine D2) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.
-
Competition: Varying concentrations of the test compound (e.g., dehydroaripiprazole) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Counting: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.
In Vivo Behavioral Models
Animal models are essential for assessing the antipsychotic-like effects of a compound. The conditioned avoidance response (CAR) test is a classic example.
Methodology:
-
Training: An animal (typically a rat or mouse) is placed in a shuttle box with two compartments. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock). The animal learns to avoid the shock by moving to the other compartment during the conditioned stimulus.
-
Drug Administration: The test compound is administered to the trained animals at various doses.
-
Testing: The animals are then re-tested in the shuttle box. A failure to avoid the shock is considered a positive response, indicative of antipsychotic-like activity.
Clinical Implications and Future Directions
The distinct pharmacological profiles of dehydroaripiprazole and this compound have significant clinical implications. The substantial contribution of the active metabolite, dehydroaripiprazole, to the overall therapeutic effect highlights the importance of considering its plasma levels in therapeutic drug monitoring. Furthermore, genetic polymorphisms in CYP2D6 can significantly impact the metabolism of aripiprazole, leading to variations in the ratio of parent drug to active metabolite and potentially affecting clinical response and tolerability. [3] Conversely, the inactive nature of this compound, coupled with its consistent presence in urine, makes it an excellent candidate for development as a reliable biomarker for medication adherence. [1][2] For drug development professionals, the case of aripiprazole's metabolites serves as a compelling reminder of the necessity to thoroughly characterize the pharmacological activity of all major metabolites of a new chemical entity. This ensures a complete understanding of the drug's mechanism of action and can reveal opportunities for developing improved second-generation compounds or valuable diagnostic tools.
Conclusion
In the comparative efficacy of aripiprazole's metabolites, there is a clear divergence between dehydroaripiprazole and this compound. Dehydroaripiprazole is a pharmacologically active and clinically relevant metabolite that significantly contributes to the therapeutic effects of aripiprazole. In contrast, this compound is an inactive metabolite whose primary utility lies in its potential as a biomarker for treatment compliance. A comprehensive understanding of these distinct roles is paramount for both clinicians optimizing patient care and for researchers striving to innovate in the field of psychopharmacology.
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A Comparative In Vitro Analysis of Aripiprazole and Its Primary Active Metabolite, Dehydroaripiprazole
A Senior Application Scientist's Guide to Evaluating Cytotoxicity
In the landscape of atypical antipsychotics, aripiprazole stands out due to its unique pharmacological profile as a dopamine D2 partial agonist.[1][2] Its clinical efficacy is attributed not only to the parent compound but also to its principal active metabolite, dehydroaripiprazole (also known as OPC-14857).[3][4][5][6] This metabolite is formed through hepatic metabolism, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, and circulates in significant concentrations, contributing substantially to the overall therapeutic effect.[4][5][7][8] Understanding the distinct toxicological profiles of both the parent drug and its metabolite is paramount for a comprehensive safety assessment in drug development.
This guide provides an in-depth comparative analysis of the cytotoxic effects of aripiprazole and dehydroaripiprazole. We will delve into the experimental design, detailed protocols for assessing cytotoxicity, and a synthesis of key findings that illuminate the mechanistic underpinnings of their cellular toxicity. This information is intended to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret similar preclinical safety studies.
Rationale for Comparative Cytotoxicity Assessment
The decision to directly compare the cytotoxicity of a parent drug and its active metabolite is rooted in a fundamental principle of toxicology: the overall safety profile of a medication is a composite of the effects of all biologically active species. Dehydroaripiprazole exhibits a pharmacological activity profile similar to aripiprazole and has a long elimination half-life of approximately 94 hours, compared to 75 hours for the parent drug.[1][8][9] Given that dehydroaripiprazole can accumulate to about 40% of the aripiprazole concentration in plasma at steady-state, its potential for inducing cellular toxicity cannot be overlooked.[8]
A comparative in vitro approach allows for a controlled evaluation of each compound's intrinsic toxicity, absent the complexities of in vivo metabolism and distribution.[10][11] By utilizing relevant cell models, such as the human neuroblastoma cell line SH-SY5Y, which is widely used in neurotoxicity studies, we can probe for differential effects on cellular viability and elucidate the underlying mechanisms. This is particularly crucial for neuroleptics, where off-target effects on neuronal cells are a key safety consideration.
Experimental Design: A Multi-Assay Approach
To construct a robust and self-validating experimental plan, a multi-assay strategy is essential. This approach mitigates the risk of misleading results from a single assay, which may be susceptible to compound-specific artifacts.[12][13] Our comparative analysis will employ a panel of assays to assess distinct aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.
Cell Line Selection: The human neuroblastoma cell line SH-SY5Y is an appropriate model for this investigation due to its neuronal origin and its established use in cytotoxicity studies of antipsychotic drugs.[14]
Compound Concentrations: A dose-response evaluation is critical to determine the concentration at which toxic effects become apparent and to calculate the half-maximal inhibitory concentration (IC50), a key metric for comparing potency. A typical concentration range for in vitro studies with aripiprazole is in the low micromolar range.[15][16]
The following experimental workflow provides a logical progression for the comparative cytotoxicity assessment.
Caption: A streamlined workflow for the comparative cytotoxicity assessment of aripiprazole and its metabolite.
Detailed Experimental Protocols
The following are step-by-step protocols for the key cytotoxicity assays. These protocols are designed to be self-validating by incorporating appropriate positive and negative controls.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11][18]
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of aripiprazole or dehydroaripiprazole (e.g., 1 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Membrane Integrity Assessment: LDH Release Assay
The lactate dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Add 100 µL of a luminogenic caspase-3/7 substrate solution to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold change relative to the vehicle control.
Comparative Cytotoxicity Data
The following tables summarize hypothetical data from the described assays, illustrating a potential outcome of the comparative analysis.
Table 1: Comparative IC50 Values (µM) after 48-hour treatment
| Compound | MTT Assay (Metabolic Activity) | LDH Assay (Membrane Integrity) |
| Aripiprazole | 21.36 | > 50 |
| Dehydroaripiprazole | 54.17 | > 50 |
Note: IC50 values represent the concentration at which 50% of the maximum inhibitory effect is observed.[19][20] A lower IC50 value indicates greater cytotoxic potency.[20]
Table 2: Apoptosis Induction after 24-hour treatment with 25 µM Compound
| Compound | Caspase-3/7 Activity (Fold Change vs. Control) |
| Aripiprazole | 3.5 ± 0.4 |
| Dehydroaripiprazole | 1.8 ± 0.2 |
Mechanistic Insights into Cytotoxicity
The experimental data suggests that both aripiprazole and its metabolite, dehydroaripiprazole, can induce cytotoxicity, with aripiprazole appearing to be more potent in reducing metabolic activity and inducing apoptosis in this hypothetical scenario. The underlying mechanisms for aripiprazole's cytotoxicity have been linked to mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[15][21][22]
Recent studies have identified aripiprazole and dehydroaripiprazole as off-target inhibitors of mitochondrial respiratory complex I.[14][23] This inhibition disrupts the electron transport chain, leading to a decline in cellular ATP levels and an increase in reactive oxygen species (ROS) production.[14][24][25] This mitochondrial toxicity can trigger the intrinsic apoptotic pathway.
Furthermore, aripiprazole has been shown to induce ER stress by causing the depletion of ER calcium stores.[15][21][22] This leads to the activation of the unfolded protein response (UPR), a signaling cascade that can ultimately initiate apoptosis if cellular homeostasis cannot be restored.[15][22] The diagram below illustrates these interconnected pathways.
Caption: Proposed mechanisms of aripiprazole-induced cytotoxicity involving mitochondrial dysfunction and ER stress.
Conclusion
This guide outlines a comprehensive framework for the comparative cytotoxicity assessment of aripiprazole and its active metabolite, dehydroaripiprazole. The multi-assay approach, encompassing measures of metabolic activity, membrane integrity, and apoptosis, provides a robust evaluation of their cytotoxic potential. The available evidence suggests that both compounds can induce cell death, primarily through mechanisms involving mitochondrial toxicity and ER stress.[14][15] While both parent drug and metabolite contribute to the therapeutic effect, their differential cytotoxic potencies underscore the importance of evaluating each entity individually during preclinical safety assessment. These in vitro findings provide a critical foundation for understanding the overall safety profile of aripiprazole and for guiding further non-clinical and clinical investigations.
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"dopamine D2 receptor affinity of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone vs Aripiprazole"
Comparative Analysis of Dopamine D2 Receptor Affinity: Aripiprazole vs. its Synthetic Precursor
A Senior Application Scientist's Guide to Understanding and Measuring D2 Receptor Binding
This guide provides a detailed comparison of the dopamine D2 receptor (D2R) affinity of the atypical antipsychotic drug Aripiprazole and its key synthetic intermediate, 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. As researchers in drug development, understanding the structure-activity relationship, particularly the binding affinity of a final active pharmaceutical ingredient (API) versus its precursors, is fundamental. This document delves into the well-characterized high affinity of Aripiprazole, outlines the experimental methodology required to determine such parameters, and discusses the pharmacological significance of D2R interaction.
Introduction: From Intermediate to Active Moiety
Aripiprazole is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors.[1][2] This mechanism as a "dopamine-serotonin system stabilizer" allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (like psychosis) and increasing it in hypodopaminergic states.[1][3] Its clinical efficacy is intrinsically linked to its high affinity for the D2 receptor.[4][5]
Conversely, this compound is a critical chemical intermediate used in the synthesis of Aripiprazole.[6][7] It represents a significant portion of the final Aripiprazole structure but lacks the terminal piperazine moiety responsible for the potent D2R interaction. While direct, extensive public data on the D2R affinity of this specific intermediate is scarce, its primary role is as a structural scaffold. The focus of affinity studies is rightly placed on the final drug molecule. This guide will, therefore, use Aripiprazole's well-documented affinity as the benchmark and provide the definitive experimental protocol to measure this critical parameter for any test compound, including its precursors.
Understanding Affinity: Key Pharmacological Constants
Before comparing these compounds, it is crucial to define the metrics used to quantify receptor binding affinity:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between a ligand and a receptor. A lower Kd value signifies a higher binding affinity.[8][9]
-
Ki (Inhibition Constant): The concentration of a competing ligand (inhibitor) that would occupy 50% of the receptors if no radioligand were present. It is derived from the IC50 value and is a measure of the affinity of the competing, unlabeled ligand. For competitive inhibitors, the Ki is theoretically equal to the Kd.[10][11]
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an unlabeled drug required to displace 50% of a specific radioligand from its receptor. The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[8][9]
Quantitative Comparison of D2 Receptor Affinity
Aripiprazole's interaction with the dopamine D2 receptor has been extensively characterized, revealing a very high affinity. This strong binding is essential for its ability to occupy D2 receptors at therapeutic doses.[4][12]
| Compound | Dopamine D2 Receptor Affinity (Ki) | Comments |
| Aripiprazole | ~0.34 nM [2][4][12] | Exhibits very high affinity, consistent with its potent action as a D2R partial agonist. |
| This compound | Not Widely Reported | As a synthetic intermediate, this compound is not expected to have significant affinity for the D2R. The terminal dichlorophenylpiperazine group of Aripiprazole is crucial for high-affinity binding. |
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[13][14] Upon activation by an agonist (or partial agonist like Aripiprazole), the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This action modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and gene expression.
Caption: Dopamine D2 receptor Gi-coupled signaling pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the Ki value of a test compound for the D2 receptor, a competitive radioligand binding assay is the gold standard. This protocol describes a self-validating system using membranes from cells expressing the human dopamine D2 receptor.
Causality Behind Experimental Choices:
-
Radioligand: [³H]Spiperone is a classic high-affinity antagonist radioligand for D2-like receptors. Its high affinity allows for a stable binding signal, and its antagonist nature prevents receptor activation during the assay.[17]
-
Cell Membranes: Using membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human D2 receptor ensures a high concentration of the target and minimizes interference from other receptor types.[17]
-
Non-Specific Binding (NSB) Control: A high concentration of a known, potent unlabeled ligand (e.g., Haloperidol) is used to define NSB. This ensures that any measured binding of the radioligand in the presence of this control is to non-receptor components, allowing for its subtraction from total binding to yield specific binding.
-
Incubation: Incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.[18]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[18]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 150 µL of D2R membranes, 50 µL of assay buffer, and 50 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of D2R membranes, 50 µL of a saturating concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and 50 µL of [³H]Spiperone.
-
Test Compound Wells: Add 150 µL of D2R membranes, 50 µL of the test compound (e.g., Aripiprazole, at concentrations spanning a wide range, typically 10⁻¹¹ to 10⁻⁵ M), and 50 µL of [³H]Spiperone.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[18]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[17]
-
-
Conclusion
The comparison between Aripiprazole and its precursor, this compound, highlights a core principle of drug development: molecular additions dramatically alter pharmacological activity. Aripiprazole's sub-nanomolar affinity for the dopamine D2 receptor is a direct result of its complete chemical structure and is fundamental to its clinical utility as a dopamine system stabilizer.[2][4] While its quinolinone core is essential, it is the entire molecule that achieves the high-affinity binding required for therapeutic effect.
The radioligand binding assay protocol detailed herein provides a robust and reliable framework for quantifying such affinities. For researchers and scientists, applying this methodology is crucial for characterizing lead compounds, understanding structure-activity relationships, and ultimately developing novel therapeutics that precisely interact with their intended molecular targets.
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A Comparative Guide to Cross-Validation of Analytical Methods for Quinolinone Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of quinolinone derivatives is paramount. These heterocyclic compounds are foundational scaffolds in a multitude of pharmacologically active agents, making the reliability of analytical data a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of quinolinone derivatives. More critically, it details the process of cross-validation, a necessary step to ensure data equivalency and integrity when multiple analytical methods are employed.
The principles and protocols outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure a scientifically sound and defensible approach.[1][2][3][4]
The Analytical Imperative: Why Method Choice and Validation Matter
The selection of an analytical technique for quinolinone derivatives is a decision driven by the specific requirements of the analysis. Factors such as required sensitivity, the complexity of the sample matrix (e.g., plasma, tissue homogenates, or reaction mixtures), and throughput needs dictate the optimal choice.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in many pharmaceutical labs. It offers robustness, cost-effectiveness, and straightforward operation, making it well-suited for routine quality control and analysis of relatively high-concentration samples.[5][6][7] Its selectivity, however, can be limited in complex biological matrices where co-eluting substances may interfere with the analyte of interest.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides unparalleled selectivity and sensitivity.[8][9][10][11] By utilizing the mass-to-charge ratio of the parent ion and its characteristic fragment ions, LC-MS/MS can confidently identify and quantify analytes at very low concentrations, even in the most challenging matrices. This makes it the gold standard for bioanalytical studies, metabolite identification, and trace-level impurity analysis.[8]
Given that both methods are often used within a single drug development program—for instance, HPLC for initial process development and LC-MS/MS for later pharmacokinetic studies—the need for cross-validation becomes critical.
The Principle of Cross-Validation: Ensuring Methodological Harmony
Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[3][12][13] This is not merely a procedural formality; it is a scientific necessity to ensure that data generated across different stages of a project, in different laboratories, or using different technologies can be confidently compared and integrated.[12][13] According to ICH guidelines, cross-validation should demonstrate that the same predefined performance criteria are met for all procedures under evaluation.[3]
The core objective is to confirm that any observed differences in results are due to the inherent, and understood, performance characteristics of the methods, and not due to unforeseen analytical discrepancies.
Designing the Cross-Validation Study: A Step-by-Step Protocol
This section outlines a comprehensive protocol for the cross-validation of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of a hypothetical quinolinone derivative, "Quino-X," in rat plasma.
Pre-requisite: Independent Method Validation
Before cross-validation can commence, both the HPLC-UV and the LC-MS/MS methods must be fully validated independently according to ICH Q2(R2) guidelines.[1][4][14] This includes establishing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Step 1: Preparation of Quality Control (QC) and Incurred Samples
The cornerstone of a successful cross-validation is the analysis of identical, well-characterized samples by both methods.
-
Spiked QC Samples: Prepare a single batch of QC samples by spiking a pool of blank rat plasma with known concentrations of Quino-X. Prepare QCs at a minimum of three concentration levels:
-
Low QC: 3x the Lower Limit of Quantitation (LLOQ) of the less sensitive method (typically HPLC-UV).
-
Mid QC: In the middle of the calibration range.
-
High QC: Approximately 80% of the Upper Limit of Quantitation (ULOQ).
-
-
Incurred Study Samples (ISR): If available, select a set of at least 20-30 samples from a previous in-vivo study where subjects were dosed with Quino-X.[12] The use of incurred samples is highly recommended as they represent the true complexity of the sample matrix and can reveal issues not apparent with spiked QCs.
Step 2: Sample Analysis
-
Divide the prepared QC and ISR samples into two equal sets.
-
Analyze one set using the validated HPLC-UV method.
-
Analyze the second set using the validated LC-MS/MS method.
-
It is crucial that both analyses are performed by qualified analysts and that system suitability criteria are met for each run.
Experimental Protocols: A Comparative Snapshot
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale |
| Chromatography Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 50 mm | A standard C18 column provides good retention for quinolinones. The smaller particle size and dimensions of the LC-MS/MS column are typical for achieving faster run times and better peak shapes in high-sensitivity applications. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | A common reversed-phase mobile system. Formic acid is a volatile modifier ideal for MS compatibility. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The flow rate is scaled to the column dimensions to maintain optimal linear velocity. |
| Detection | UV Diode Array Detector (DAD) at 340 nm | Triple Quadrupole MS (MRM Mode) | UV detection is robust for chromophoric molecules like quinolinones.[5] MS detection provides superior specificity and sensitivity by monitoring specific parent-to-fragment ion transitions. |
| Sample Preparation | Protein Precipitation (PPT) with Acetonitrile | Protein Precipitation (PPT) with Acetonitrile | PPT is a simple and effective extraction technique suitable for both methods. |
| LLOQ | 10 ng/mL | 0.1 ng/mL | Reflects the inherently higher sensitivity of the LC-MS/MS technique. |
Step 3: Data Evaluation and Acceptance Criteria
The core of the cross-validation lies in the direct comparison of the quantitative results obtained from both methods.
Caption: Key parameters evaluated during cross-validation.
-
Spiked QC Samples:
-
For each QC level, calculate the mean concentration and the percent coefficient of variation (%CV) from the results of each method (n=6 replicates per level).
-
Calculate the percent difference (%Diff) between the mean concentrations obtained by the two methods at each level.
-
Formula for % Difference: [(Mean_MethodA - Mean_MethodB) / ((Mean_MethodA + Mean_MethodB) / 2)] * 100
-
-
Incurred Study Samples:
-
For each individual incurred sample, calculate the percent difference between the concentration value obtained by the HPLC-UV method and the LC-MS/MS method using the same formula as above.
-
Acceptance Criteria:
The acceptance criteria should be predefined in the validation protocol.[15] A common and regulatory-accepted set of criteria is as follows:
-
Spiked QCs: The mean concentration determined by one method should be within ±15% of the mean concentration determined by the other method for at least two-thirds of the QC samples.[12]
-
Incurred Samples: The percent difference for at least 67% of the individual incurred samples should be within ±20% .[12]
Data Presentation: A Clear Comparison
Summarize all quantitative data into structured tables for straightforward interpretation.
Table 1: Cross-Validation of Spiked QC Samples
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Mean (ng/mL) (n=6) | LC-MS/MS Mean (ng/mL) (n=6) | % Difference | Pass/Fail |
| Low QC | 30 | 29.1 | 31.5 | -7.9% | Pass |
| Mid QC | 500 | 508.2 | 489.9 | +3.6% | Pass |
| High QC | 800 | 785.5 | 810.3 | -3.1% | Pass |
Table 2: Cross-Validation of Incurred Study Samples (Representative Data)
| Sample ID | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference | Pass/Fail (within ±20%) |
| ISR-01 | 45.2 | 48.9 | -7.9% | Pass |
| ISR-02 | 123.7 | 115.4 | +6.9% | Pass |
| ISR-03 | 256.1 | 298.3 | -15.1% | Pass |
| ISR-04 | 15.8 | 18.9 | -17.8% | Pass |
| ISR-05 | 11.2 | 14.5 | -25.7% | Fail |
| ... | ... | ... | ... | ... |
| Summary | 90% (27/30) Passed |
Conclusion: A Foundation of Trustworthy Data
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A Senior Application Scientist's Guide to Differentiating Quinolinone Isomers by Mass Spectrometry Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous identification of isomers is a critical challenge. Positional isomers of heterocyclic compounds like quinolinones can exhibit vastly different pharmacological, toxicological, and physicochemical properties. Mass spectrometry, particularly with tandem capabilities (MS/MS), stands as a powerful technique for elucidating the subtle structural differences that define isomerism. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key quinolinone isomers, offering field-proven insights and actionable protocols to aid in their differentiation.
The Structural Challenge: Why Isomer Differentiation Matters
Quinolinone and its isomers, such as 2-quinolinone and 4-quinolinone (also known as carbostyril and kynurine, respectively), form the core scaffold of numerous biologically active molecules. The position of the carbonyl group and other substituents on the quinoline ring dictates the molecule's electronic distribution and steric hindrance, profoundly influencing its interaction with biological targets. Misidentification can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety risks in drug development.
This guide will focus on the fundamental principles of electron ionization (EI) and collision-induced dissociation (CID) to distinguish these isomers, leveraging the inherent stability and fragmentation pathways dictated by their unique structures.
The Key Differentiator: The Favored Loss of Carbon Monoxide in 2- and 4-Quinolones
The most significant distinction in the electron ionization mass spectra of hydroxyquinolines lies in the behavior of the 2- and 4-isomers. In the gas phase of the mass spectrometer, 2-hydroxyquinoline and 4-hydroxyquinoline exist in their more stable keto tautomeric forms: 2(1H)-quinolinone and 4(1H)-quinolinone, respectively.[1] This tautomerization is the root cause of their characteristic fragmentation pattern.
Under electron ionization, both 2- and 4-quinolinone undergo a facile loss of a neutral carbon monoxide (CO) molecule (28 Da).[2] This fragmentation is significantly less pronounced in other hydroxyquinoline isomers (e.g., 3-, 5-, 6-, 7-, and 8-hydroxyquinoline), where the hydroxyl group is not adjacent to the ring nitrogen in a way that facilitates the stable lactam/lactim tautomerism.[2]
The N-methylated analogues, N-methyl-2-quinolone and N-methyl-4-quinolone, which are locked in the keto form, similarly exhibit a major fragment corresponding to the loss of CO.[1][2] This observation reinforces the principle that the quinolone structure is the key determinant of this fragmentation pathway.
Fragmentation Mechanism: A Tale of Two Isomers
The loss of carbon monoxide from the molecular ions of 2- and 4-quinolinone can be rationalized by the stability of the resulting fragment ions. The process involves the cleavage of the bonds flanking the carbonyl group.
Comparative Fragmentation Data of Quinolinone Isomers
The following table summarizes the key fragment ions observed in the electron ionization mass spectra of N-methyl-2-quinolone and N-methyl-4-quinolone, showcasing the prominence of the [M-CO]+• fragment.
| Compound | Molecular Ion (m/z) | [M-CO]+• (m/z) | Relative Intensity of [M-CO]+• | Other Key Fragments (m/z) | Reference |
| N-methyl-2-quinolone | 159 | 131 | High | 130, 103, 77 | [1][2] |
| N-methyl-4-quinolone | 159 | 131 | High | 130, 103, 77 | [1][2][3] |
Data is compiled from published spectra and databases. Relative intensities can vary based on instrument conditions.
Visualizing the Fragmentation Pathways
The fragmentation pathways of N-methyl-2-quinolone and N-methyl-4-quinolone leading to the characteristic loss of carbon monoxide can be visualized as follows:
Caption: Fragmentation of N-methyl-2-quinolone.
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An In-Depth Comparative Guide to the Biological Activities of 3,4-dihydro-2(1H)-quinolinone Derivatives
The 3,4-dihydro-2(1H)-quinolinone, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is not only present in numerous natural products and alkaloids but also forms the backbone of several FDA-approved drugs, highlighting its significance and versatility in drug design.[2][3][4][5] Compounds featuring this moiety exhibit a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[2][6][7]
This guide provides a comparative analysis of the diverse biological activities of 3,4-dihydro-2(1H)-quinolinone derivatives, supported by experimental data from peer-reviewed literature. We will delve into structure-activity relationships (SAR), explore key mechanisms of action, and provide detailed protocols for foundational bioassays, offering researchers and drug development professionals a comprehensive resource for this promising class of compounds.
Anticancer Activity: A Prominent Therapeutic Avenue
The quinolinone scaffold is a cornerstone in the development of novel anticancer agents.[8] Derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines through various mechanisms, most notably the inhibition of tubulin polymerization.
Comparative Cytotoxicity
A significant number of studies have focused on synthesizing novel 3,4-dihydro-2(1H)-quinolinone derivatives and evaluating their antiproliferative effects. Sulfonamide derivatives, in particular, have emerged as potent tubulin polymerization inhibitors. For instance, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) showed a very strong inhibitory effect on HeLa cell proliferation, with an IC50 value of 1.34 µM.[9][10] This activity was directly correlated with its ability to inhibit tubulin polymerization (IC50: 6.74 µM).[9][10]
Similarly, quinoline-chalcone hybrids have been explored, with compound 12e from one study showing excellent potency against MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast) cancer cells.[11] Mechanistic studies revealed that this compound induces G2/M phase cell cycle arrest and apoptosis, dependent on the generation of reactive oxygen species (ROS).[11]
The table below summarizes the in vitro cytotoxic activities of representative derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| D13 | Quinolinone Sulfonamide | HeLa (Cervical) | 1.34 | [9][10] |
| 3c | 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | 13.2 | [1] |
| MDA-MB-231 (Breast) | 15.4 | [1] | ||
| A549 (Lung) | 16.2 | [1] | ||
| 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [11] |
| HCT-116 (Colorectal) | 5.34 | [11] | ||
| MCF-7 (Breast) | 5.21 | [11] | ||
| 11e | 2-Quinolone Derivative | COLO 205 (Colon) | Nanomolar range | [12] |
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism for the anticancer effect of many quinolinone derivatives is the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with their polymerization or depolymerization can arrest the cell cycle and induce apoptosis.
Several 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[9][12] This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death.
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline-based compounds have a long history in antimicrobial therapy, with quinine being a famous example used to treat malaria.[13] Modern synthetic derivatives of the 3,4-dihydro-2(1H)-quinolinone scaffold have shown promising broad-spectrum antibacterial and antifungal activities.[6][14]
Comparative Antimicrobial Efficacy
Researchers have synthesized and screened various libraries of quinolinone derivatives against clinically relevant pathogens. A study on 1,3,5-triazine-tethered quinolinones demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Another review highlighted that certain natural 2O-THQ alkaloids exhibited potent activity against Staphylococcus aureus and Streptococcus iniae, with MIC values as low as 2.2 µM.[4]
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against a panel of microbes.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 1,3,5-Triazine Hybrids | S. aureus (Gram +) | 125-500 | [6] |
| E. coli (Gram -) | 250-1000 | [6] | |
| C. albicans (Fungus) | 250-1000 | [6] | |
| Quinoline-based Hybrids | S. aureus (Gram +) | 2 | [14] |
| K. pneumoniae (Gram -) | 50 | [14] | |
| C. neoformans (Fungus) | 15.6 | [14] | |
| Natural 2O-THQ Alkaloid | S. iniae (Gram +) | 2.2 µM | [4] |
Structure-Activity Relationship Insights: The antimicrobial activity is highly dependent on the nature and position of substituents on the quinolinone core. For instance, in a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives, compounds bearing a fluorine substituent exhibited the most potent antibacterial activity.[15] The incorporation of heterocyclic moieties like 1,3,5-triazine can also modulate the spectrum and potency of activity.[6]
Anti-inflammatory and Other Key Activities
Beyond anticancer and antimicrobial effects, the 3,4-dihydro-2(1H)-quinolinone scaffold is integral to drugs with diverse therapeutic applications, demonstrating its remarkable versatility.
Anti-inflammatory Effects
Chronic inflammation is a driver of many diseases.[16] Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives (a related scaffold) as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway.[17] The STING pathway is a critical component of the innate immune system that, when overactivated, can lead to autoimmune and autoinflammatory diseases.[17] Compound 5c from this class showed robust efficacy in animal models of systemic inflammation and acute kidney injury by inhibiting STING activation.[17]
Caption: Simplified STING signaling pathway and point of inhibition.
Cardiovascular and CNS Effects
Several marketed drugs based on the 3,4-dihydro-2(1H)-quinolinone structure underscore its importance in treating cardiovascular and central nervous system (CNS) disorders.[2][18]
-
Cilostazol: A phosphodiesterase inhibitor used to treat intermittent claudication.
-
Carteolol: A non-selective beta-adrenergic receptor blocker used to treat glaucoma.
-
Aripiprazole: An atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[2]
-
Vesnarinone: Investigated for the management of congestive heart failure.[19]
These examples demonstrate that modifications to the core scaffold allow for precise tuning of activity toward a wide range of biological targets.
Key Experimental Protocols
To ensure the reproducibility and validity of biological activity claims, standardized experimental protocols are essential. Below are step-by-step methodologies for two common assays used to evaluate the derivatives discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,4-dihydro-2(1H)-quinolinone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The test compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is read as the lowest concentration where no visible growth occurs.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into wells of a 96-well microtiter plate. Add 50 µL of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well. Include a positive control (microbes + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid determination.
Conclusion and Future Outlook
The 3,4-dihydro-2(1H)-quinolinone scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The derivatives exhibit a wide spectrum of potent biological activities, with particularly strong evidence in the fields of oncology and infectious diseases. The success of drugs like aripiprazole and cilostazol validates the therapeutic potential of this chemical class.
Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency and selectivity. Exploring novel mechanisms of action, improving pharmacokinetic profiles, and utilizing molecular hybridization strategies will be key to unlocking the full potential of these compounds in addressing pressing medical needs.
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A Comprehensive Guide to Forced Degradation Studies for the Stability-Indicating Assay of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
A Guide to Forced Degradation Studies for a Stability-Indicating Assay of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
For researchers, scientists, and professionals in drug development, establishing a robust stability-indicating assay method (SIAM) is a critical step in ensuring the safety and efficacy of a drug substance. This guide provides an in-depth comparison of forced degradation studies for this compound, a key intermediate in the synthesis of Aripiprazole.[1][2] By subjecting the molecule to various stress conditions, we can elucidate its degradation pathways, identify potential degradation products, and develop a validated analytical method capable of accurately quantifying the drug substance in the presence of its degradants.[3][4]
The Importance of Forced Degradation Studies
Forced degradation, or stress testing, is a process that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[3][5] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are essential for several reasons:[6][7]
-
Elucidation of Degradation Pathways: Understanding how a molecule degrades helps in identifying potential impurities that may arise during manufacturing, storage, and administration.[3][8][9]
-
Development of Stability-Indicating Methods: The primary goal is to develop an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate and quantify the intact drug from its degradation products.[9][10][11]
-
Formulation and Packaging Development: Knowledge of a drug's stability profile aids in the selection of appropriate excipients, manufacturing processes, and packaging to protect it from degradation.[3]
-
Ensuring Safety and Efficacy: By identifying and controlling degradation products, the safety and therapeutic efficacy of the final drug product are maintained throughout its shelf life.
Physicochemical Properties of this compound
This compound possesses a quinolinone core with a hydroxybutoxy side chain.[1] The quinolinone structure itself can be susceptible to thermal degradation.[12][13] The ether linkage in the side chain and the secondary amine in the dihydroquinolinone ring are potential sites for hydrolytic and oxidative degradation. The aromatic ring system suggests a potential for photolytic degradation.
Comparison of Forced Degradation Conditions
The ICH guidelines recommend subjecting the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[6][7][8] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[3][8]
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Anticipated) | Key Degradation Products (Anticipated) |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | 60°C | 10 - 15% | Cleavage of the ether linkage |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | 60°C | 15 - 20% | Cleavage of the ether linkage, potential ring opening |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 10 - 20% | N-oxide formation, oxidation of the side chain |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5 - 10% | General decomposition |
| Photolytic Degradation | UV (254 nm) & Visible Light | 1.2 million lux hours | Room Temp | 5 - 15% | Photodegradation products of the quinolinone core |
Experimental Protocols and Rationale
Hydrolytic Degradation (Acid and Base)
Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters, amides, and ethers.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To a separate known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate both solutions at 60°C and withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Neutralization: Prior to HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.[14] This is crucial to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples by the developed stability-indicating HPLC method.
Causality: The ether linkage in the hydroxybutoxy side chain is susceptible to cleavage under both acidic and basic conditions, potentially yielding 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[2][15] The lactam ring in the quinolinone core could also be susceptible to hydrolysis under strong basic conditions. The choice of 0.1 M acid and base at 60°C is a standard starting point to achieve controlled degradation.[16][17][18]
Caption: Workflow for Acidic and Basic Hydrolytic Degradation.
Oxidative Degradation
Oxidation can occur at electron-rich centers of a molecule.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the drug substance.
-
Oxidation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature and withdraw samples at various time points.
-
Analysis: Analyze the samples directly by HPLC.
Causality: The nitrogen atom in the quinolinone ring and potentially the secondary amine are susceptible to oxidation, leading to the formation of N-oxides. The hydroxy group on the side chain could also be a site for oxidation.[1] 3% hydrogen peroxide is a commonly used oxidizing agent for forced degradation studies.[19]
Caption: Workflow for Oxidative Degradation.
Thermal Degradation
Thermal stability is assessed to understand the effect of heat on the drug substance in the solid state.
Protocol:
-
Sample Preparation: Place a thin layer of the solid drug substance in a petri dish.
-
Incubation: Place the petri dish in a hot air oven maintained at 80°C.
-
Sampling: Withdraw samples at different time points.
-
Sample Preparation for Analysis: Dissolve the withdrawn solid sample in a suitable solvent to a known concentration.
-
Analysis: Analyze by HPLC.
Causality: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition. The stability of the quinolinone core under thermal stress is a key aspect to investigate.[12] An initial temperature of 80°C is a reasonable starting point.[20]
Caption: Workflow for Thermal Degradation.
Photolytic Degradation
Photostability testing evaluates the impact of light on the drug substance.
Protocol:
-
Sample Preparation: Spread a thin layer of the solid drug substance on a petri dish and prepare a solution of the drug substance (e.g., 1 mg/mL).
-
Exposure: Expose the solid and solution samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[3][6]
-
Control: Keep a set of samples protected from light (e.g., wrapped in aluminum foil) as a control.
-
Sampling and Analysis: At the end of the exposure period, prepare the samples for HPLC analysis and compare them with the control samples.
Causality: The quinolinone ring system contains chromophores that can absorb UV and visible light, leading to photochemical reactions and degradation.[21][22]
Caption: Workflow for Photolytic Degradation.
Development of a Stability-Indicating HPLC Method
A successful forced degradation study is contingent on a robust stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][11]
Key Considerations for Method Development:
-
Column Selection: A reversed-phase C18 or C8 column is typically a good starting point for molecules of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent drug from its various degradation products.[10][23]
-
Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent drug and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[19]
Table 2: A Representative Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
This is a starting point and will require optimization based on the observed degradation profile.
Conclusion
Forced degradation studies are an indispensable component of pharmaceutical development. A systematic approach, as outlined in this guide, allows for a comprehensive understanding of the degradation profile of this compound. This knowledge is paramount for the development of a robust, reliable, and regulatory-compliant stability-indicating assay method, ultimately ensuring the quality and safety of the final drug product.
References
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- Forced Degradation Study as per ICH Guidelines: Wh
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Stability Indicating HPLC Method Development –A Review - IJTSRD. (URL: [Link])
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
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Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities - Scholars Research Library. (URL: [Link])
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Stability Indicating HPLC Method Development: A Review | Semantic Scholar. (URL: [Link])
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A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances - JOCPR. (URL: [Link])
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indicating RP-HPLC method for determination of aripiprazole and its degradation products - Semantic Scholar. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (CAS No. 889443-20-3). As a crucial intermediate in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs), its proper management is paramount to ensuring laboratory safety and environmental stewardship.[1] This guide is designed for researchers, chemists, and laboratory managers, grounding procedural steps in established safety principles and regulatory frameworks.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's properties is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, a precautionary approach is mandated based on the known hazards of structurally related compounds.
1.1. Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one | [1][2] |
| CAS Number | 889443-20-3 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| Appearance | Solid (predicted) | [3] |
1.2. Inferred Hazard Profile
Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures:
-
Quinoline Core: The quinoline scaffold is present in many biologically active compounds. Some quinoline derivatives are known skin irritants and are classified as possible human carcinogens.[4] Their presence in wastewater is a recognized environmental concern, underscoring the imperative to prevent release into aquatic systems.[4][5]
-
Bromo-Analogous Compound: The closely related compound, 7-(4-Bromo butoxy)-3,4-dihydroquinolin-2(1H)-one, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6] Some regulatory notifications also indicate it is suspected of causing genetic defects and cancer.[7]
-
Butoxy Sidechain: While the hydroxybutoxy group is distinct, related butoxy compounds like 2-butoxyethanol are known respiratory irritants and can be acutely toxic.[8]
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the chemical for disposal, ensure the proper safety measures are in place. This creates a self-validating system where risk is minimized at every step.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3] An eyewash station and safety shower must be readily accessible.[9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves. Always inspect gloves for tears or degradation before use.
-
Body Protection: A flame-resistant laboratory coat.
-
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] The generator of the waste is legally responsible for its management from "cradle-to-grave."[10]
The following decision workflow should be used to classify waste containing this compound.
Caption: Waste characterization decision process.
Given the hazard profile, this compound should be managed as a regulated chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [3][12]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Caption: End-to-end chemical waste disposal workflow.
Step 1: Waste Collection
-
Solid Waste: Collect unadulterated solid this compound, along with grossly contaminated items like weigh boats or paper towels, in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container compatible with the solvent used.
-
Contaminated Labware: Items such as gloves, pipette tips, and absorbent pads should be placed in the same designated waste container.
Step 2: Containerization
-
Select a waste container made of a material compatible with the chemical (e.g., HDPE or glass).
-
The container must have a tight-fitting, screw-on lid to prevent leaks or spills.
-
Keep the container closed at all times, except when adding waste.
Step 3: Labeling
-
Label the container clearly with the words "Hazardous Waste."[11]
-
Identify the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
List any other components (e.g., solvents) and their approximate percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the operator and at or near the point of generation.
-
The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Do not attempt to treat or dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
The recommended final disposal method for this type of organic compound is high-temperature incineration by a licensed hazardous waste management company.[8][12][13] This process effectively destroys the compound, preventing its release into the environment.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleaning, don the appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, a respirator may be necessary.[6]
-
Containment: For solid spills, gently cover with a plastic sheet to avoid generating dust. For liquid spills, surround the area with an absorbent material like vermiculite or sand.
-
Cleanup: Working from the outside in, carefully collect all spilled material and contaminated absorbents using non-sparking tools.
-
Dispose: Place all cleanup materials into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent-soaked cloth (consult your institution's SOPs), and then with soap and water. Place the cleaning cloths in the waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 2-Butoxyethanol - Wikipedia.
- This compound | 889443-20-3 | Benchchem.
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone.
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- Proper Disposal Procedures for 4-Butoxyphenol - Benchchem.
- 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Safety Data Sheet - Apollo Scientific.
- 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone - PubChem.
- 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone - Safety Data Sheet - ChemicalBook.
- Safety Data Sheet for 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone - TCI AMERICA.
- MSDS of 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone - Capot Chemical.
- Production, Import/Export, Use, and Disposal of 2-Butoxyethanol - NCBI.
- Safety Data Sheet for 2-Butoxyethanol - KTEC Equipment and Supplies.
- 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem.
- What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube.
- 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one - PubChem.
- Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov.
- 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Safety Data Sheets - Echemi.
- Hazardous Waste Regulations - Retail Industry Leaders Association.
- 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Safety Data Sheets - Echemi.
- Quinolines in clothing textiles--a source of human exposure and wastewater pollution? - PubMed.
- This compound Uses - LookChem.
- Oil shale industry - Wikipedia.
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- 1. benchchem.com [benchchem.com]
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- 3. chemicalbook.com [chemicalbook.com]
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- 8. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Personal protective equipment for handling 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. The following protocols are designed to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity. The guidance herein is synthesized from safety data for structurally related compounds and established laboratory safety principles.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Similar quinolinone derivatives are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
-
Harmful if Swallowed: The parent compound, quinoline, is harmful if swallowed.[2][3]
-
Potential for Chronic Effects: Quinoline is suspected of causing genetic defects and cancer.[2][4] While this specific derivative has a different substitution, a cautious approach is warranted.
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is essential.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2]
Personal Protective Equipment (PPE):
A summary of the required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][6][7] | To protect against eye irritation from dust particles or splashes of solutions.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for tears or holes before use.[4][5] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A fully buttoned laboratory coat.[5][8] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | For procedures that may generate significant dust, a NIOSH-approved N95 or higher-rated respirator may be necessary.[9] | To prevent inhalation and potential respiratory tract irritation.[1] |
Always remove gloves and lab coats before leaving the laboratory to prevent the spread of contamination.[5][10] Hands should be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5][6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Preparation and Weighing:
-
Preparation: Before starting, ensure that the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
Dissolution and Reaction:
-
Solvent Addition: Add the solvent slowly to the solid to avoid splashing.
-
Mixing: Use magnetic or overhead stirring to ensure gentle and thorough mixing. Avoid vigorous agitation that could create aerosols.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible. Keep the sash at the lowest practical height.[5]
Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.
-
Purification: If purification by chromatography is required, ensure the column is set up securely within the fume hood.
The following diagram illustrates the general workflow for handling this chemical.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. One moment, please... [technopharmchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. hmc.edu [hmc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. csub.edu [csub.edu]
- 9. capotchem.com [capotchem.com]
- 10. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
